2-Tetralone
Description
Properties
IUPAC Name |
3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKZIWSINLBROE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0060193 | |
| Record name | 2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-93-8 | |
| Record name | 2-Tetralone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Tetralone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Tetralone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87083 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(1H)-Naphthalenone, 3,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0060193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydronaphthalen-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.727 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,2,3,4-Tetrahydro-2-naphthalenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46ZZ833BH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Spectroscopic Deep Dive: Unraveling the Molecular Signature of 2-Tetralone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Tetralone, with the chemical formula C₁₀H₁₀O, is a bicyclic aromatic ketone that serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and other fine chemicals.[1] Its rigid, conformationally restrained scaffold makes it an attractive building block in drug discovery. A thorough understanding of its structural and electronic properties is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the spectroscopic data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into its molecular architecture and behavior. This document is designed to be a practical resource for scientists, enabling confident identification and characterization of this important synthetic intermediate.
Chemical Structure of this compound
To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound and the numbering convention used for assigning signals.
References
2-Tetralone synthesis from naphthalene derivatives
An In-depth Technical Guide to the Synthesis of 2-Tetralone from Naphthalene Derivatives
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, or 3,4-dihydronaphthalen-2(1H)-one, is a pivotal bicyclic ketone intermediate in the synthesis of complex molecular scaffolds.[1] Its rigid framework and versatile reactivity make it a valuable building block in medicinal chemistry, notably for constructing a range of pharmaceutical agents, including dopamine receptor agonists and other neurologically active compounds.[1][2] This guide provides an in-depth exploration of the primary synthetic routes to this compound originating from naphthalene and its immediate derivatives. We will dissect the core chemical transformations, offer detailed experimental protocols derived from established literature, and analyze the strategic considerations essential for laboratory-scale synthesis and process development.
Strategic Overview of Synthetic Pathways
The synthesis of this compound from the flat, aromatic naphthalene system fundamentally requires the selective dearomatization and oxidation of one of the aromatic rings.[3] The choice of strategy depends on factors such as the availability of starting materials, desired scale, and tolerance for specific reagents or reaction conditions. The most prevalent and practical approaches can be broadly categorized into three distinct strategies:
-
Reductive Dearomatization of 2-Naphthyl Ethers: A classic and reliable method involving a Birch-type reduction to form an enol ether, which is subsequently hydrolyzed.
-
Oxidation of Tetralin: A direct approach that leverages the pre-hydrogenated naphthalene derivative, tetralin, but faces challenges in regioselectivity.
-
Isomerization from 1-Tetralone: An indirect but powerful route for specific substitution patterns, involving a multi-step rearrangement of the more common 1-tetralone isomer.
The following diagram illustrates these primary transformations starting from the common precursor, naphthalene.
References
2-Tetralone: A Cornerstone Precursor for Complex Molecular Architectures
An In-depth Technical Guide for Synthetic and Medicinal Chemists
Foreword
In the landscape of organic synthesis, certain molecular scaffolds distinguish themselves not by their own complexity, but by the vast potential they unlock. 2-Tetralone, or 3,4-dihydronaphthalen-2(1H)-one, is a paramount example of such a foundational precursor.[1] Its unique fusion of a reactive ketone within a bicyclic aromatic framework provides a rich playground for synthetic manipulation, serving as a critical starting point for a diverse array of pharmaceuticals and natural products.[2][3] This guide moves beyond a simple recitation of reactions; it aims to provide a senior scientist’s perspective on the inherent reactivity of the this compound core and how this reactivity can be strategically channeled to construct molecules of significant therapeutic and biological interest. We will explore the causality behind key transformations, present validated protocols, and illustrate the logical flow from this simple precursor to complex target molecules.
The this compound Scaffold: Properties and Intrinsic Reactivity
This compound is a colorless oil and a ketone derivative of tetralin.[1] Its synthetic utility stems from three primary reactive zones: the carbonyl group, the adjacent α-carbons, and the aromatic ring. The interplay between the electron-withdrawing ketone and the electron-donating aromatic system dictates the regiochemical outcomes of many transformations.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molar Mass | 146.189 g·mol⁻¹ |
| Appearance | Colorless liquid |
| Density | 1.106 g/mL |
| Melting Point | 18 °C |
| Boiling Point | 70–71 °C / 0.25 mmHg |
Data sourced from Wikipedia.[1]
The true power of this compound lies in the predictable and versatile reactivity of its α-protons. Their acidity allows for facile enolate formation, opening the door to a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions directly adjacent to the carbonyl group. This predictable enolate chemistry is the cornerstone of its role as a precursor.
Caption: Core reactive sites of the this compound scaffold.
Foundational Synthetic Transformations
The following sections detail key synthetic methodologies where this compound serves as a pivotal precursor. Each protocol is presented as a self-validating system, grounded in established chemical principles.
α-Functionalization: The Gateway to Substitution
The most common manipulation of the this compound core involves the formation of an enolate followed by reaction with an electrophile. This strategy allows for the precise installation of alkyl, halo, nitro, and other functional groups at the C1 and C3 positions.
Causality: The choice of base and reaction conditions is critical for controlling mono- versus di-alkylation and for preventing unwanted side reactions. For instance, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures ensures rapid and complete enolate formation, minimizing self-condensation.
Protocol: α-Bromination of 1-Tetralone (Illustrative for Tetralones)
Note: This protocol for the related 1-tetralone demonstrates a common halogenation procedure applicable to the tetralone family. 2-Bromo-1-tetralone derivatives have shown potential as antitumor and antifungal agents.[4]
-
Preparation: Dissolve 1-tetralone (1 equivalent) in a suitable solvent such as ethyl ether or carbon disulfide in a flask equipped with a dropping funnel and a stirrer.[4]
-
Bromination: Cool the solution in an ice bath. Add a solution of bromine (1 equivalent) in the same solvent dropwise to the stirred solution. The disappearance of the bromine color indicates consumption.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature. Wash the reaction mixture with a saturated solution of sodium bicarbonate to neutralize any generated HBr, followed by a wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-bromo-1-tetralone derivative.[4] Purification can be achieved via column chromatography or recrystallization.
Caption: General workflow for α-functionalization of this compound.
The Robinson Annulation: Building Fused Ring Systems
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[5][6] this compound is an excellent substrate for this reaction, where it acts as the enolizable ketone, enabling the construction of a new six-membered ring. This methodology is fundamental to the synthesis of steroids, terpenoids, and other polycyclic natural products.[5][7]
Causality: The reaction sequence is designed to first form a 1,5-dicarbonyl intermediate via Michael addition.[8] The spatial proximity of the two carbonyl groups in this intermediate then thermodynamically favors an intramolecular aldol condensation to form a stable six-membered ring.[9]
Protocol: Robinson Annulation of 2-Methylcyclohexanone with Methyl Vinyl Ketone (Illustrative)
Note: This classic protocol illustrates the sequence. In an analogous reaction, this compound would replace 2-methylcyclohexanone to build a tricyclic system.
-
Enolate Formation: In a round-bottom flask, dissolve the ketone (e.g., this compound, 1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of a base such as sodium ethoxide.
-
Michael Addition: Cool the mixture in an ice bath. Slowly add methyl vinyl ketone (MVK) (1 equivalent). Stir the reaction at room temperature until the Michael addition is complete (monitored by TLC). This forms the 1,5-dicarbonyl intermediate.[7]
-
Aldol Condensation & Dehydration: Heat the reaction mixture to reflux. The base will catalyze the intramolecular aldol condensation, followed by dehydration, to form the α,β-unsaturated cyclic ketone product.[6][7]
-
Workup and Isolation: After cooling, neutralize the reaction with a weak acid (e.g., acetic acid). Remove the solvent under reduced pressure. Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sulfate, and purify by column chromatography.
Caption: The two-stage mechanism of the Robinson Annulation.
Asymmetric Synthesis: Accessing Chiral Scaffolds
The creation of stereocenters is paramount in drug development. The carbonyl group of this compound is a prime target for asymmetric reduction to produce chiral tetralols, which are valuable intermediates.[10] Modern catalysis offers powerful solutions, including transition-metal-catalyzed asymmetric hydrogenation and biocatalysis.
Causality: Iridium- and Ruthenium-based catalysts, featuring chiral ligands, create a chiral environment around the ketone, directing the delivery of hydrogen from one face of the carbonyl to produce one enantiomer in high excess.[11][12] This dynamic kinetic resolution asymmetric hydrogenation (DKR-AH) is particularly effective for α-substituted tetralones.[12][13]
Protocol: Iridium-Catalyzed Dynamic Kinetic Asymmetric Hydrogenation (DKR-AH) of an α-Substituted Tetralone
Note: This protocol is adapted from a method used in the gram-scale synthesis of the breast cancer drug (+)-elacestrant.[12][13]
-
Catalyst Preparation: In a glovebox, charge a pressure-rated vessel with the α-substituted tetralone substrate (1 equivalent), the iridium catalyst complex (e.g., [Ir(cod)Cl]₂ with a chiral ligand, specified in the literature), and a base (e.g., tBuONa, 20 mol%).[12]
-
Solvent and Hydrogenation: Add a degassed solvent (e.g., THF). Seal the vessel, remove it from the glovebox, and purge it with high-purity hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 atm H₂).
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 35 °C) for the required time (e.g., 12-24 hours). Monitor the reaction for completion by TLC or HPLC.
-
Workup and Isolation: Carefully vent the hydrogen gas. Quench the reaction with a saturated ammonium chloride solution. Extract the product with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting enantioenriched alcohol is purified by column chromatography. High enantiomeric and diastereomeric ratios are typically achieved (>99:1 er, >20:1 dr).[12]
Applications in Pharmaceutical and Natural Product Synthesis
The true measure of a precursor's value is in the complexity and utility of the molecules it helps create. Tetralone derivatives are key structural motifs in a wide range of natural products and serve as scaffolds for drugs targeting various diseases.[2][3][14]
| Compound/Class | Key Reaction from Tetralone | Therapeutic Area / Significance |
| (+)-Elacestrant | α-Arylation, followed by Iridium-catalyzed DKR-AH | FDA-approved oral drug for metastatic breast cancer.[12][13] |
| Sertraline Precursors | Friedel-Crafts Alkylation | Sertraline is a widely used antidepressant (SSRI).[14][15] |
| Nepinalone | α-Functionalization | Pharmaceutical drug intermediate.[1] |
| Aristelegone-A | Friedel-Crafts Acylation, Intramolecular Cyclization | Natural product used in traditional Chinese medicine.[2][16] |
| Alkaloids & Terpenoids | Robinson Annulation, Cyclizations | Broad class of bioactive natural products with antitumor and other activities.[2][7][17] |
| Multifunctional AD Agents | Synthesis of α,β-unsaturated derivatives (Chalcones) | Investigational compounds for Alzheimer's Disease, inhibiting AChE, MAO-B, and Aβ aggregation.[18] |
Conclusion
This compound is far more than a simple bicyclic ketone; it is a master key for unlocking complex molecular designs. Its well-defined and predictable reactivity at the α-carbon, the carbonyl group, and the aromatic ring provides chemists with a reliable and versatile platform. From the elegant construction of fused rings via the Robinson annulation to the precise installation of stereocenters through asymmetric catalysis, the applications of this compound are a testament to the power of fundamental organic reactions in solving modern synthetic challenges. As researchers continue to seek novel molecular entities for medicine and materials science, the humble this compound scaffold will undoubtedly remain a central and indispensable precursor in the synthetic chemist's toolbox.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 4. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 5. Robinson annulation - Wikipedia [en.wikipedia.org]
- 6. Robinson Annulation | ChemTalk [chemistrytalk.org]
- 7. byjus.com [byjus.com]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Biocatalytic asymmetric synthesis of (R)-1-tetralol using Lactobacillus paracasei BD101 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 17. researchgate.net [researchgate.net]
- 18. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Tetralone Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The 2-tetralone scaffold represents a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of a diverse array of potent therapeutic agents. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by this compound derivatives, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the molecular mechanisms underpinning these activities, present key quantitative data from seminal studies, and provide detailed, field-proven experimental protocols for the evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound derivatives as potential therapeutic candidates.
Introduction: The this compound Scaffold - A Gateway to Diverse Bioactivity
This compound, a bicyclic aromatic ketone, is a key intermediate in organic synthesis and the structural core of numerous biologically active molecules.[1] Its rigid framework and amenability to chemical modification at various positions make it an attractive starting point for the design of novel compounds with tailored pharmacological profiles. Derivatives of this compound have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for addressing a range of therapeutic challenges, from combating cancer and inflammation to fighting infectious diseases.[1][2] This guide will explore the key therapeutic areas where this compound derivatives have shown significant promise.
Anticancer Activity: Inducing Apoptosis and Halting Proliferation
A significant body of research has highlighted the potent anticancer properties of this compound derivatives against a variety of human cancer cell lines. The primary mechanism of action for many of these compounds involves the induction of apoptosis (programmed cell death) and the inhibition of cancer cell proliferation.[3]
Mechanism of Action: Targeting Key Regulators of Apoptosis
Several this compound derivatives have been shown to exert their pro-apoptotic effects by targeting key proteins involved in the regulation of cell death. For instance, β-tetralone has been identified as a dual-targeting agent that interacts with both the MDM2 E3 ubiquitin kinase and the anti-apoptotic protein Bcl-w.[4][5]
-
MDM2 Inhibition: MDM2 is a critical negative regulator of the p53 tumor suppressor protein. By inhibiting MDM2, this compound derivatives can lead to the stabilization and activation of p53, which in turn can trigger apoptosis.[5]
-
Bcl-w Inhibition: Bcl-w is a member of the anti-apoptotic Bcl-2 family of proteins. Inhibition of Bcl-w by this compound derivatives can disrupt the balance between pro- and anti-apoptotic proteins, leading to the activation of the intrinsic apoptotic pathway.[4][5]
This dual-targeting mechanism provides a robust strategy for inducing cancer cell death.
Quantitative Assessment of Anticancer Potency
The cytotoxic effects of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency.
| Derivative Type | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 2,6-dihaloarylchalcone | Hela (Cervix) | 3.5 | [6][7] |
| 2,6-dihaloarylchalcone | MCF-7 (Breast) | 4.5 | [6][7] |
| 2-pyrazoline derivative | Hela (Cervix) | > 25 | [6] |
| 2-thioxopyrimidine derivative | Hela (Cervix) | 10.5 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer agents.[8][9]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[8]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[2]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in a suitable solvent (e.g., DMSO) and add them to the wells containing the cells. Include a vehicle control (solvent only) and untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[2]
-
Formazan Formation: Incubate the plates for an additional 2 to 4 hours at 37°C until a purple precipitate is visible.[2]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2][8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value can then be determined by plotting cell viability against the logarithm of the compound concentration.
Anti-inflammatory Activity: Quenching the Inflammatory Cascade
This compound derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the Macrophage Migration Inhibitory Factor (MIF).[10][11] MIF is a pro-inflammatory cytokine that plays a crucial role in various immune and inflammatory responses.[10][11]
Mechanism of Action: Inhibition of MIF Tautomerase Activity
Certain E-2-arylmethylene-1-tetralone derivatives have been demonstrated to bind to the active site of MIF, thereby inhibiting its unique tautomerase enzymatic activity.[4][10][11] This inhibition sets off a cascade of anti-inflammatory effects:
-
Reduced Pro-inflammatory Mediators: Inhibition of MIF leads to a significant reduction in the production of reactive oxygen species (ROS) and nitrite.[10][11]
-
Suppression of NF-κB Activation: The activation of the critical inflammatory transcription factor, NF-κB, is suppressed.[10][11]
-
Decreased Pro-inflammatory Cytokine Expression: Consequently, the expression of pro-inflammatory cytokines such as TNF-α and IL-6, and the chemokine CCL-2 in macrophages is diminished.[10][11]
References
- 1. researchgate.net [researchgate.net]
- 2. atcc.org [atcc.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. protocols.io [protocols.io]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Inactivation of Tautomerase Activity of Macrophage Migration Inhibitory Factor by Sulforaphane: A Potential Biomarker for Anti-inflammatory Intervention - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Tetralone: Synthesis, Safety, and Applications in Advanced Material and Pharmaceutical Development
Introduction: The Versatile Scaffolding of 2-Tetralone
This compound, systematically known as 3,4-dihydronaphthalen-2(1H)-one, is a bicyclic ketone with the chemical formula C₁₀H₁₀O.[1] This seemingly simple organic molecule serves as a pivotal building block in the synthesis of a wide array of complex chemical entities. Its rigid, yet functionalizable, tetralin framework makes it a valuable precursor in the development of pharmaceuticals and advanced functional materials. This guide provides an in-depth exploration of this compound, from its fundamental properties and safety considerations to its practical applications in drug discovery and materials science, offering researchers and development professionals a comprehensive resource.
Core Identification and Physicochemical Properties
The unambiguous identification of a chemical compound is paramount for regulatory compliance, safety, and scientific reproducibility. The Chemical Abstracts Service (CAS) has assigned the number 530-93-8 to this compound.[1][2]
A summary of its key physicochemical properties is presented in the table below, providing essential data for experimental design and process development.
| Property | Value | Source(s) |
| CAS Number | 530-93-8 | [1][2] |
| Molecular Formula | C₁₀H₁₀O | [1][2] |
| Molar Mass | 146.19 g/mol | [1][3] |
| Appearance | Colorless to light yellow liquid or low melting solid | [3] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 131 °C at 11 mmHg | [3] |
| Density | 1.106 g/mL at 25 °C | [1][3] |
| Solubility | Insoluble in water | [3] |
| Refractive Index | n20/D 1.560 | [3] |
Comprehensive Safety and Handling Protocol
A thorough understanding of the safety profile of this compound is critical for its responsible handling in a research and development setting. This section outlines the known hazards and provides robust protocols for safe use.
Hazard Identification and Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2][4]
The corresponding GHS hazard statements are H315, H319, and H335.[2][4]
Toxicological Data Summary
| Metric | Value (for α-tetralone) | Species | Route | Source(s) |
| LD50 | 810 µL/kg | Rat | Oral | [5][6] |
| LD50 | >2 mL/kg | Rabbit | Dermal | [7] |
| LC50 | 4.92 mg/L/4h | Rat | Inhalation | [5] |
Given the structural similarity, it is prudent to handle this compound with a comparable level of caution as α-tetralone, assuming it to be harmful if swallowed and potentially toxic if inhaled.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to safety, combining engineering controls and personal protective equipment, is essential when working with this compound.
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8] Eyewash stations and safety showers must be readily accessible.
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[8]
-
Skin Protection: Impervious gloves (e.g., nitrile) and a lab coat must be worn to prevent skin contact.[8]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
First Aid Measures
In the event of exposure, the following first aid procedures should be followed immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. If the individual is conscious, rinse their mouth with water. Seek immediate medical attention.[7]
Strategic Synthesis of this compound and its Derivatives
The synthesis of this compound and its substituted analogs is a cornerstone of its utility. A variety of synthetic strategies have been developed, with the choice of method often depending on the desired substitution pattern and scale of the reaction.
Classic and Modern Synthetic Approaches: An Overview
Historically, this compound was first prepared by the dehydrohalogenation of 3-chloro-2-tetralol.[1] Modern methods offer greater versatility and efficiency. One prominent approach involves the Friedel-Crafts acylation of an appropriate aromatic precursor with a succinic anhydride derivative, followed by subsequent reduction and cyclization steps. Another common strategy is the reductive cleavage of 2-naphthyl ethers.[1]
More contemporary methods, such as metal-free cascade reductive Friedel-Crafts alkylation/cyclization of keto acids/esters, offer simplified reaction conditions and broad substrate scope.[9]
Experimental Protocol: Synthesis of 5-Methoxy-2-Tetralone
The following protocol details the synthesis of 5-methoxy-2-tetralone, a key intermediate in the production of the dopamine agonist Rotigotine, used in the treatment of Parkinson's disease. This multi-step synthesis showcases a practical application of fundamental organic reactions.
Step 1: Acylation of 3-Methoxyphenylacetic Acid
-
To a 50 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 1.66 g (10 mmol) of 3-methoxyphenylacetic acid.
-
In the dropping funnel, prepare a solution of 10 mL of thionyl chloride and 0.5 mL of N,N-dimethylformamide (DMF) as a catalyst.
-
Heat the reaction vessel to 55 °C in an oil bath.
-
Slowly add the thionyl chloride/DMF solution to the reaction flask.
-
After the addition is complete, increase the temperature to 90 °C and stir for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.
-
Recrystallize the resulting 3-methoxyphenylacetyl chloride from n-hexane to yield the purified product.
Step 2: Friedel-Crafts Acylation and Cyclization
-
In a suitable reaction vessel, under an inert atmosphere, react the purified 3-methoxyphenylacetyl chloride with ethylene gas in the presence of a Lewis acid catalyst (e.g., aluminum chloride) in a chlorinated solvent (e.g., dichloromethane).
-
The reaction is typically carried out at low temperatures (e.g., -10 °C to 0 °C) for 3-6 hours.
-
After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent such as toluene.
-
The crude product containing 5-methoxy-2-tetralone is then purified.
Step 3: Purification via Bisulfite Adduct Formation
-
React the crude product with a saturated solution of sodium bisulfite. This forms a solid adduct with the ketone, which can be isolated by filtration.
-
Treat the isolated adduct with a base, such as sodium carbonate, to regenerate the purified 5-methoxy-2-tetralone.
This synthetic pathway is illustrated in the workflow diagram below.
Caption: Synthetic workflow for 5-methoxy-2-tetralone.
Applications in Drug Development and Materials Science
The tetralone scaffold is a privileged structure in medicinal chemistry and a versatile building block in materials science.
A Precursor to Potent Pharmaceuticals
This compound and its derivatives are key intermediates in the synthesis of a range of pharmaceuticals. The structural rigidity of the tetralone core allows for the precise spatial orientation of functional groups, which is crucial for binding to biological targets.
-
Nepinalone: A non-steroidal anti-inflammatory drug (NSAID).
-
L-687,384: An investigational drug with potential applications in neuroscience.
-
Napamezole: An α₂-adrenergic antagonist.
-
Spirodone: An antipsychotic agent.
-
Trioxifene: A selective estrogen receptor modulator (SERM).[1]
The synthesis of these complex molecules often begins with the functionalization of the this compound core, highlighting its importance as a starting material in multi-step synthetic campaigns.
A Potential Scaffold for Advanced OLED Materials
Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology. The performance of an OLED device is critically dependent on the molecular structure of the organic materials used in its various layers, including the hole transport layer (HTL), the emissive layer (EML), and the electron transport layer (ETL).
While direct applications of this compound itself in OLEDs are not widely reported, its structural motifs are highly relevant to the design of novel OLED materials. The rigid bicyclic framework of tetralone can serve as a core scaffold onto which electronically active moieties can be appended.
-
Hole Transporting Materials (HTMs): The tetralone structure could be functionalized with electron-donating groups, such as triarylamines, to create molecules with high hole mobility and appropriate HOMO energy levels for efficient hole injection and transport.[10] The rigidity of the tetralone core could also contribute to the formation of stable amorphous films, which is desirable for device longevity.
-
Emissive Dopants: By attaching chromophoric units to the tetralone scaffold, it is possible to create novel fluorescent emitters. The tetralone core could serve to sterically isolate the emissive units, preventing aggregation-caused quenching and leading to higher quantum efficiencies.
-
Host Materials: The high triplet energy that could potentially be achieved with a suitably modified tetralone structure makes it a candidate for host materials in phosphorescent OLEDs (PhOLEDs), where it is crucial to prevent back-energy transfer from the phosphorescent dopant to the host.
The logical relationship for the potential application of this compound in OLED material design is depicted below.
Caption: Logical pathway for this compound in OLED material design.
Conclusion
This compound (CAS No. 530-93-8) is a chemical intermediate of significant industrial and academic interest. Its versatile reactivity and rigid structural framework make it an invaluable tool for synthetic chemists in both pharmaceutical and materials science research. A comprehensive understanding of its safety profile and handling requirements is essential for its use in the laboratory. As the demand for novel therapeutics and advanced electronic materials continues to grow, the strategic application of foundational building blocks like this compound will undoubtedly play a crucial role in driving innovation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Page loading... [wap.guidechem.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. Synthesis of tetralone and indanone derivatives via cascade reductive Friedel–Crafts alkylation/cyclization of keto acids/esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Hole-transporting materials for organic light-emitting diodes: an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Solubility of 2-Tetralone in Common Organic Solvents
Abstract
2-Tetralone (CAS 530-93-8), a bicyclic ketone, serves as a pivotal intermediate in the synthesis of pharmaceuticals and fine chemicals.[1][2] Its efficacy in synthetic routes is profoundly dependent on its interaction with various solvent systems. A thorough understanding of its solubility is therefore not merely academic but a prerequisite for process optimization, reaction kinetics control, and product purification. This guide provides a comprehensive analysis of the solubility characteristics of this compound, grounded in fundamental physicochemical principles and supported by detailed experimental protocols for its empirical determination. We will explore the theoretical underpinnings of its solubility, present available data, and offer robust methodologies for researchers to generate reliable solubility profiles in their own laboratory settings.
The Molecular Basis of this compound's Solubility
The solubility of any compound is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3] this compound, with the molecular formula C₁₀H₁₀O, possesses a dual chemical nature that dictates its solubility behavior.[4][5]
-
Nonpolar Character: The fused benzene and cyclohexane rings form a substantial hydrophobic hydrocarbon backbone. This region interacts favorably with nonpolar solvents through London dispersion forces.
-
Polar Character: The carbonyl (C=O) group at the second position of the tetralin framework introduces significant polarity and a dipole moment.[6] This ketone functional group can engage in dipole-dipole interactions with polar organic solvents.
This structural dichotomy suggests that this compound will exhibit broad solubility in solvents of intermediate polarity and good solubility in many common polar and nonpolar organic solvents, but poor solubility in highly polar protic solvents like water.[1][4]
Caption: Intermolecular forces governing this compound solubility.
Physicochemical Properties of this compound
A baseline understanding of this compound's physical properties is essential for interpreting its solubility.
| Property | Value | Source |
| CAS Number | 530-93-8 | [2][4] |
| Molecular Formula | C₁₀H₁₀O | [4][5] |
| Molecular Weight | 146.19 g/mol | [4][5] |
| Appearance | Clear, colorless to pale yellow liquid or low melting solid | [1][4] |
| Melting Point | 18 °C (64.4 °F) | [4][7] |
| Boiling Point | 131-133 °C @ 11 mmHg | [4][7] |
| Density | 1.106 g/mL at 25 °C | [2][4] |
| Water Solubility | Insoluble | [4][7] |
Qualitative Solubility Profile
| Solvent Class | Solvent Example | Reported Solubility | Source |
| Protic Polar | Ethanol | Soluble | [6] |
| Aprotic Polar | Chloroform | Slightly Soluble | [4][8] |
| Ethyl Acetate | Slightly Soluble | [4][8] | |
| Ether | Soluble | [6] | |
| Nonpolar | Toluene | Assumed Soluble (based on structure) | N/A |
| Hexane | Assumed Low Solubility (based on structure) | N/A | |
| Aqueous | Water | Insoluble | [1][4][7] |
Note: "Assumed" solubility is an expert inference based on chemical principles, pending experimental verification.
Experimental Protocols for Quantitative Solubility Determination
Given the scarcity of published data, empirical determination is often necessary. The following protocols are robust, reliable, and can be adapted for various organic solvents. The traditional shake-flask method followed by gravimetric or spectroscopic analysis is the gold standard for determining thermodynamic solubility.[9][10]
Protocol 1: Gravimetric Determination (Shake-Flask Method)
This method directly measures the mass of the solute dissolved in a known mass or volume of solvent and is considered highly accurate.[11][12]
Principle: A saturated solution is prepared by allowing excess solute to equilibrate with the solvent. A known volume of the saturated supernatant is then evaporated, and the mass of the remaining solute is determined.[11]
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 10 mL) of the chosen organic solvent in a sealed vessel (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.[12]
-
Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. A shaker bath or magnetic stirrer in a temperature-controlled environment is ideal.[9]
-
Phase Separation: Allow the mixture to stand undisturbed at the same temperature until the excess solid has settled.
-
Sampling: Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a volumetric pipette. To avoid transferring solid particles, it is advisable to use a syringe fitted with a solvent-compatible filter (e.g., PTFE).
-
Gravimetry:
-
Transfer the aliquot to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood or using a rotary evaporator. For high-boiling point solvents, a vacuum oven at a temperature below the solute's decomposition point may be required.
-
Once the solvent is removed, dry the dish containing the this compound residue in an oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.[11]
-
-
Calculation:
-
Mass of dissolved this compound = (Final weight of dish + residue) - (Initial weight of dish)
-
Solubility (g/L) = (Mass of dissolved this compound / Volume of aliquot)
-
Caption: Workflow for Gravimetric Solubility Determination.
Protocol 2: UV-Visible Spectroscopic Determination
This method is faster than the gravimetric approach and requires less material. It relies on the solute having a distinct UV-Vis absorbance profile in the chosen solvent.[13][14]
Principle: The concentration of a saturated solution is determined by measuring its absorbance and comparing it to a calibration curve constructed from standards of known concentrations, according to the Beer-Lambert Law.[15]
Step-by-Step Methodology:
-
Wavelength Scan: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λ_max).
-
Calibration Curve:
-
Prepare a series of standard solutions of this compound with known concentrations in the same solvent.
-
Measure the absorbance of each standard at the determined λ_max.
-
Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve.
-
-
Saturated Solution Preparation: Prepare a saturated solution by following steps 1-3 of the Gravimetric protocol (Section 4.1).
-
Sampling and Dilution:
-
Withdraw a precise volume of the clear, filtered supernatant.
-
Dilute this aliquot quantitatively with the solvent to bring its absorbance into the linear range of the calibration curve (typically 0.1 - 1.0 AU). The dilution factor must be recorded accurately.
-
-
Measurement: Measure the absorbance of the diluted sample at λ_max.
-
Calculation:
-
Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to calculate the concentration of the diluted sample.
-
Concentration of Saturated Solution = (Concentration of diluted sample) x (Dilution Factor)
-
Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.
Conclusion and Field Insights
This compound's solubility is a direct consequence of its hybrid molecular structure, featuring both significant nonpolar and polar regions. This makes it a versatile intermediate, soluble in a range of common organic solvents from moderately polar ethers and alcohols to less polar aromatics. Its insolubility in water is a key characteristic to be leveraged in extraction and purification processes.
For the drug development professional, the lack of readily available quantitative solubility data necessitates in-house determination. The choice between the gravimetric and spectroscopic method depends on available resources; the former provides direct, highly accurate data, while the latter offers higher throughput. Both protocols, when executed with care, provide the self-validating, trustworthy data required for robust process development and optimization.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chem.ws [chem.ws]
- 4. chembk.com [chembk.com]
- 5. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS 530-93-8: this compound | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. 530-93-8 CAS MSDS (beta-Tetralone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. lup.lub.lu.se [lup.lub.lu.se]
- 10. m.youtube.com [m.youtube.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. pharmajournal.net [pharmajournal.net]
- 13. scirp.org [scirp.org]
- 14. ingentaconnect.com [ingentaconnect.com]
- 15. researchgate.net [researchgate.net]
A Historical Synthesis of 2-Tetralone: Foundational Methods and Strategic Evolution
An In-depth Technical Guide
Executive Summary
2-Tetralone, a ketone derivative of tetralin, is a pivotal intermediate in the landscape of organic synthesis, particularly within the pharmaceutical industry. Its rigid, bicyclic scaffold serves as a foundational building block for a diverse array of complex molecules and approved drugs, including nepinalone, napamezole, and trioxifene.[1] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth, historical analysis of the core synthetic methods developed for this compound. We will move beyond procedural listings to explore the mechanistic rationale and strategic considerations that have driven the evolution of its synthesis, from the seminal preparations of the late 19th century to more refined, contemporary approaches. This whitepaper will detail key methodologies, including the reductive cleavage of naphthyl ethers, intramolecular Friedel-Crafts cyclizations, and various transformations of naphthalene derivatives, offering field-proven insights into the causality behind experimental choices.
Introduction: The this compound Scaffold
This compound, systematically named 3,4-dihydronaphthalen-2(1H)-one, is a colorless liquid with the molecular formula C₁₀H₁₀O.[1] Its structure is characterized by a benzene ring fused to a cyclohexanone ring. This unique combination of aromaticity and a reactive cyclic ketone moiety makes it a versatile and highly valuable precursor in medicinal chemistry and materials science.
The historical significance of this compound dates back to 1893, when Eugen Bamberger and Wilhelm Lodter first reported its synthesis through the dehydrohalogenation of 3-chloro-2-tetralol using a hot alkali solution.[1] Since this initial discovery, the pursuit of more efficient, scalable, and environmentally benign routes to this compound and its derivatives has continued, reflecting its enduring importance. This guide chronicles that journey, examining the major historical strategies that have become textbook examples of synthetic organic chemistry.
Foundational Synthesis Strategies
The earliest methods established the fundamental transformations required to construct the this compound core. These strategies often relied on multi-step sequences and harsh reagents but laid the critical groundwork for all subsequent developments.
Reductive Cleavage of 2-Naphthyl Ethers
One of the most classical and enduring methods for preparing this compound involves the reductive cleavage of 2-naphthyl ethers, such as 2-methoxynaphthalene. This approach leverages the Birch reduction, a powerful reaction that selectively reduces electron-rich aromatic systems.
Mechanistic Rationale: The Birch reduction of a 2-alkoxynaphthalene proceeds via a well-established mechanism. An alkali metal (typically sodium or lithium) in liquid ammonia with an alcohol proton source generates solvated electrons. These electrons attack the naphthalene ring system to form a radical anion. The ring is selectively reduced to afford a 1,4-dihydro intermediate. The resulting enol ether is unstable and is readily hydrolyzed under acidic conditions to reveal the ketone functionality of this compound. The choice of a 2-alkoxy substituent is critical as it directs the regiochemistry of the reduction and ultimately yields the desired 2-keto product upon hydrolysis.
Figure 1: Workflow for this compound synthesis via Birch reduction.
Experimental Protocol: Synthesis of 6-Methoxy-2-Tetralone
This protocol is adapted from a process for preparing methoxy-substituted 2-tetralones, which are valuable pharmaceutical intermediates.[2][3]
-
Setup: A four-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a condenser.
-
Reaction Mixture: To the flask, add 1,6-dimethoxynaphthalene (1 part by weight), anhydrous ethanol (8.8 parts by weight), and liquid ammonia (0.06 parts by weight). Stir until all solids are dissolved.
-
Reduction: While stirring, add metallic sodium (1 part by weight) in small portions. The rate of addition should be controlled to maintain the reaction temperature between 25-35°C.
-
Quenching & Hydrolysis: After the sodium is consumed, cautiously add water dropwise to the reaction mixture. Distill off the ethanol and ammonia. The remaining oil layer is separated and refluxed with dilute hydrochloric acid to facilitate hydrolysis of the enol ether to the ketone.
-
Workup: After hydrolysis is complete (monitored by TLC or HPLC), the oil layer containing the product is separated, washed, and purified, yielding the target methoxy-2-tetralone.
Intramolecular Friedel-Crafts Acylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry and provides a powerful route to cyclic ketones through intramolecular cyclization.[4] For this compound, this typically involves the cyclization of a phenylacetic acid derivative with an ethylene unit, which is often generated in situ.
Mechanistic Rationale: The classical approach requires converting a substituted phenylacetic acid into its more reactive acid chloride. In the presence of a strong Lewis acid catalyst, such as aluminum trichloride (AlCl₃), the acid chloride is activated. This complex then reacts with an alkene (like ethylene) in an acylation step. The resulting intermediate undergoes an intramolecular electrophilic aromatic substitution (the Friedel-Crafts part of the reaction), where the newly formed acyl chain attacks the electron-rich phenyl ring to form the six-membered ring of the tetralone system. The choice of a potent Lewis acid is crucial to activate the acylating agent and facilitate the ring closure.
A more modern, "cleaner" variation of this strategy avoids the use of stoichiometric AlCl₃ and chlorinated solvents.[5] This single-stage process reacts a phenylacetic acid directly with a 1-alkene in a mixture of trifluoroacetic anhydride (TFAA) and phosphoric acid. The TFAA forms a highly reactive mixed anhydride with the phenylacetic acid, which then acylates the alkene, followed by an acid-catalyzed cycloalkylation onto the aromatic ring.[5]
Figure 2: Simplified mechanism of Friedel-Crafts acylation-cyclization.
Experimental Protocol: Synthesis of 5-Methoxy-2-Tetralone
This protocol is based on a patented method involving a Friedel-Crafts acylation-cyclization sequence.[6]
-
Acid Chloride Formation: In a three-necked flask, react 3-methoxyphenylacetic acid (10 mmol) with thionyl chloride (10 mL) and a catalytic amount of N,N-dimethylformamide (DMF) at 80-90°C for 3 hours. Monitor the reaction by TLC.
-
Purification: After the reaction is complete, excess thionyl chloride is removed under reduced pressure. The crude 3-methoxyphenylacetyl chloride is purified by recrystallization from n-hexane.
-
Acylation & Cyclization: The purified acid chloride is dissolved in a suitable solvent. In the presence of a Lewis acid catalyst, ethylene gas is bubbled through the solution under controlled temperature and pressure. This step forms the acylated intermediate which then cyclizes.
-
Workup and Purification: The reaction mixture is quenched carefully with water/ice. The product is extracted into an organic solvent. The organic layer is then treated with a saturated sodium bisulfite solution to form a solid adduct. The adduct is filtered and then treated with sodium carbonate to regenerate the purified 5-methoxy-2-tetralone.
Syntheses from Naphthalene and Tetralin
Directly utilizing the C₁₀ framework of naphthalene or its partially hydrogenated form, tetralin, represents another major historical avenue for this compound synthesis.
Direct Oxidation of Tetralin
The selective oxidation of 1,2,3,4-tetrahydronaphthalene (tetralin) at the C2 position is a direct and atom-economical approach. Historically, this has been achieved with various oxidizing agents.
Rationale and Methodology: The challenge in this method lies in achieving regioselectivity. Oxidation can occur at either the C1 or C2 position. Modern methods have improved this selectivity. For instance, visible light-promoted photocatalytic oxidation of tetralin using a modified polymeric carbon nitride (PCN) catalyst and air as the oxidant can produce this compound.[7] Older methods often relied on reagents like chromium trioxide in acetic acid, which, while effective, generated significant toxic waste.[8] The reaction proceeds by activating the benzylic C-H bonds of the tetralin ring, leading to the formation of the ketone.
Data Summary: Oxidation of Naphthalene Derivatives
| Starting Material | Oxidizing Agent / Catalyst | Product | Key Feature | Reference |
| Naphthalene | V₂O₅, air, 450-480°C | Phthalic Anhydride | Ring-opening oxidation | [8][9] |
| Naphthalene | CrO₃, Acetic Acid | 1,4-Naphthoquinone | Selective oxidation | [8][9] |
| Tetralin | Boron-doped PCN, Visible Light, Air | This compound | Clean, photocatalytic C-H oxidation | [7] |
Conclusion: An Evolving Synthetic Landscape
The historical synthesis of this compound is a compelling narrative of chemical innovation. From the foundational Birch reductions and Friedel-Crafts cyclizations that defined the early 20th century to the development of cleaner, more efficient photocatalytic and single-stage processes, the approaches have evolved significantly. Early methods, while groundbreaking, were often hampered by harsh reagents, multiple steps, and environmental concerns. The modern syntheses, such as the TFAA-mediated acylation-cycloalkylation, demonstrate a clear trajectory towards greater efficiency, safety, and sustainability.[5] For researchers and drug development professionals, understanding this historical evolution provides not only a toolbox of synthetic methods but also a deeper appreciation for the strategic thinking that underpins the art and science of organic synthesis. The enduring importance of the this compound scaffold ensures that the quest for even better synthetic routes will continue.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Process For The Preparation Of Methoxy 2 Tetralones [quickcompany.in]
- 3. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Tetralone
Abstract
2-Tetralone, a key bicyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of numerous pharmaceutical agents and complex organic molecules.[1][2] Its reactivity and utility are profoundly influenced by a fundamental chemical principle: keto-enol tautomerism. This guide provides an in-depth exploration of the dynamic equilibrium between the keto and enol forms of this compound. We will dissect the structural nuances of the tautomers, the mechanistic pathways of their interconversion under acidic and basic conditions, and the critical factors that govern the position of the equilibrium. Furthermore, this document outlines robust experimental protocols for the characterization and quantification of these species, offering researchers, scientists, and drug development professionals a comprehensive resource for understanding and manipulating this crucial chemical behavior.
Introduction: The Principle of Tautomerism
Tautomerism describes a chemical equilibrium between two or more interconvertible structural isomers, known as tautomers.[3] This interconversion typically involves the migration of a proton, a process known as prototropy.[4] Keto-enol tautomerism is a classic and highly significant example, representing the equilibrium between a carbonyl compound (the "keto" form) and its corresponding vinyl alcohol (the "enol" form).[5][6]
It is critical to distinguish tautomers from resonance structures. Tautomers are distinct chemical compounds with different atomic arrangements that can, in principle, be isolated, whereas resonance forms are different representations of the electron distribution within a single molecule.[7][8] For most simple aldehydes and ketones, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond.[8] However, structural and environmental factors can significantly shift this equilibrium, enhancing the population of the enol tautomer and altering the molecule's chemical properties.[5][9]
The this compound Equilibrium: A Case of Conjugative Stabilization
This compound, with the IUPAC name 3,4-dihydronaphthalen-2(1H)-one, possesses α-hydrogens (protons on the carbon atom adjacent to the carbonyl group), which are essential for tautomerization to occur.[8] The presence of the fused benzene ring introduces a critical stabilizing element for one of its potential enol forms.
The keto form of this compound exists in equilibrium with two possible enol tautomers. However, these enol forms are not energetically equivalent.
-
Enol Form A (3,4-Dihydronaphthalen-2-ol): This tautomer features a carbon-carbon double bond that is conjugated with the aromatic π-system of the benzene ring. This extended conjugation provides significant resonance stabilization.
-
Enol Form B (1,4-Dihydronaphthalen-2-ol): In this form, the double bond is isolated within the alicyclic ring and is not conjugated with the aromatic system.
Due to the energetic advantage conferred by extended conjugation, the equilibrium predominantly involves the interconversion between the keto form and Enol Form A.[10]
A diagram of the tautomeric equilibrium of this compound.
Mechanistic Pathways of Interconversion
The tautomerization of this compound is typically slow in neutral media but is readily catalyzed by the presence of acid or base.[7] Understanding these catalytic pathways is essential for controlling reaction outcomes.
Acid-Catalyzed Tautomerization
Under acidic conditions, the process involves two key proton transfer steps. The primary role of the acid catalyst is to activate the carbonyl group, making the α-hydrogen more susceptible to removal.
Mechanism:
-
Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by an acid (H-A), forming a resonance-stabilized oxonium ion. This step increases the electrophilicity of the carbonyl carbon.
-
Deprotonation at the α-Carbon: A weak base (A⁻ or a solvent molecule) removes a proton from the α-carbon. The electrons from the C-H bond then form the C=C double bond, and the π-electrons from the carbonyl move to the oxygen, neutralizing its charge and forming the enol.[8]
Acid-Catalyzed Enolization Mechanism
Base-Catalyzed Tautomerization
In the presence of a base, the mechanism proceeds via the formation of a highly nucleophilic intermediate known as an enolate ion.
Mechanism:
-
Deprotonation at the α-Carbon: A base removes an acidic α-hydrogen, forming a resonance-stabilized enolate anion. The negative charge is delocalized between the α-carbon and the oxygen atom.[8]
-
Protonation of the Enolate: The oxygen atom of the enolate is protonated by a proton source (typically the conjugate acid of the base or the solvent), yielding the enol form.[7]
Base-Catalyzed Enolization Mechanism
Factors Governing the Tautomeric Equilibrium
The precise ratio of keto to enol forms at equilibrium is not fixed; it is a dynamic state influenced by several interconnected factors.[3][9]
-
Solvent Polarity: The solvent plays a crucial role in stabilizing the different tautomers.[3] Polar protic solvents can form hydrogen bonds with the carbonyl group of the keto form, stabilizing it. Conversely, non-polar solvents may favor the enol form, which can be stabilized by intramolecular hydrogen bonding if a suitable acceptor is present, although this is less of a factor for this compound itself.[5] The dielectric constant of the medium can significantly impact the equilibrium.[4]
-
Temperature: Changes in temperature can shift the equilibrium position. The direction of the shift depends on the enthalpy change (ΔH°) of the tautomerization. By providing energy, an increase in temperature can help overcome activation barriers for the interconversion.[3]
-
pH: As demonstrated by the catalytic mechanisms, the pH of the solution has a profound effect on the rate at which equilibrium is achieved. While it can also influence the position of the equilibrium, its primary role is catalytic.[3]
-
Aromaticity: Aromaticity is one of the most powerful driving forces favoring enolization. While this compound's enol is stabilized by conjugation, it does not lead to the formation of a fully aromatic ring in the same way that 2,4-cyclohexadienone enolizes to phenol.[8] Nevertheless, the conjugative stabilization is the dominant structural factor for this compound.
Experimental Protocols for Characterization
The direct observation and quantification of tautomers require spectroscopic techniques that can distinguish between the unique structural features of the keto and enol forms.[4]
Spectroscopic Data Summary
| Technique | Keto Form (this compound) | Enol Form (3,4-Dihydronaphthalen-2-ol) | Rationale |
| ¹H NMR | Signal for α-protons (CH₂) ~3.5 ppm. | Signal for vinylic proton (C=CH) ~6.9 ppm. Signal for hydroxyl proton (-OH), variable. | Disappearance of the α-proton signal and appearance of a downfield vinylic proton signal is indicative of the enol. |
| ¹³C NMR | Signal for carbonyl carbon (C=O) ~195-200 ppm.[11] | Signals for sp² carbons of C=C-OH ~110-150 ppm. | The highly deshielded carbonyl carbon signal is replaced by signals characteristic of a double bond. |
| IR Spectroscopy | Strong C=O stretching absorption ~1715 cm⁻¹. | O-H stretching absorption ~3200-3600 cm⁻¹. C=C stretching absorption ~1650 cm⁻¹. | Appearance of a broad O-H band and a C=C stretch, with the disappearance of the strong carbonyl peak, confirms the enol.[12] |
| UV-Vis | Primary absorption related to benzene ring and C=O. | Bathochromic shift (to longer λ_max). | The extended π-conjugation in the enol form lowers the energy gap for electronic transitions, shifting absorption to longer wavelengths. |
Experimental Workflow: NMR Analysis of Tautomeric Equilibrium
This protocol describes a method to determine the keto:enol ratio of this compound in a given solvent.
NMR Workflow for Tautomer Quantification
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Causality: The choice of solvent is critical as it will directly influence the equilibrium position being measured.
-
Add a known quantity of an internal standard with a single, sharp resonance in a clear region of the spectrum (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene) if absolute quantification is desired.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum at a controlled temperature (e.g., 25 °C).
-
Ensure a sufficient relaxation delay (d1) of at least 5 times the longest T₁ of the protons being integrated to ensure accurate quantification. A typical value is 10-30 seconds. Causality: An insufficient relaxation delay will lead to signal saturation and inaccurate integration, compromising the trustworthiness of the quantitative data.
-
-
Data Processing:
-
Apply standard Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
-
Integration and Analysis:
-
Integrate the signal corresponding to the α-protons of the keto form (a singlet representing 2H).
-
Integrate the signal corresponding to the vinylic proton of the enol form (a singlet representing 1H).
-
Normalize the integrals based on the number of protons they represent. For instance, divide the integral of the keto form's α-protons by 2.
-
-
Calculation of Tautomer Ratio:
-
The molar ratio of Keto:Enol is calculated as: Ratio = (Integral of keto α-protons / 2) / (Integral of enol vinylic proton / 1)
-
Synthetic Relevance and Applications
The dual nature of this compound, existing as both an electrophile (keto form) and a nucleophile (enol/enolate form), is the cornerstone of its synthetic utility. The enol tautomer is nucleophilic at the α-carbon, allowing it to react with a wide range of electrophiles.[5] This reactivity is harnessed in key synthetic transformations, including:
-
α-Halogenation: Reaction with halogens under acidic or basic conditions.
-
Alkylation: The formation of an enolate followed by reaction with an alkyl halide to form a new C-C bond at the α-position.
-
Enol Ether Synthesis: Trapping the enol form by reaction with appropriate reagents to form stable enol ethers, which are valuable synthetic intermediates.[13]
This controlled reactivity makes this compound a fundamental building block in the total synthesis of natural products and the development of pharmaceutical drugs, including nepinalone, napamezole, and trioxifene.[1][2]
Conclusion
The keto-enol tautomerism of this compound is a clear and compelling example of how a dynamic equilibrium can dictate the chemical identity and reactivity of a molecule. The stabilization of the enol form through conjugation with the aromatic ring makes its presence more significant than in simple acyclic ketones. By understanding the underlying mechanisms of interconversion and the factors that control the equilibrium, researchers can strategically manipulate the reactivity of this compound. The analytical protocols detailed herein provide a self-validating framework for the reliable characterization and quantification of the tautomeric mixture, empowering scientists in drug discovery and organic synthesis to leverage the unique chemical properties of this versatile intermediate.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fiveable.me [fiveable.me]
- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. youtube.com [youtube.com]
- 11. Keto–enol equilibrium: stable tautomers of ortho-, meta-, and para-hydroquinones in large aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enol ether synthesis [organic-chemistry.org]
potential applications of 2-Tetralone in medicinal chemistry
An In-depth Technical Guide to the Medicinal Chemistry of 2-Tetralone
Executive Summary
The tetralone scaffold is a prominent structural motif in medicinal chemistry, serving as a foundational building block for a wide array of biologically active compounds.[1] Among its isomers, this compound presents a synthetically versatile and structurally rigid framework, making it an exemplary candidate for the development of novel therapeutics. Its derivatives have garnered significant attention for their potent pharmacological activities across several critical disease areas, including oncology, neurodegenerative disorders, and infectious diseases.[2][3] This technical guide provides a comprehensive exploration of the potential applications of this compound in modern drug discovery. We will delve into the key therapeutic areas where this compound derivatives have shown significant promise, elucidate their mechanisms of action, present detailed structure-activity relationships, and provide exemplary experimental protocols to facilitate further research. This document is designed to be a practical resource, bridging foundational chemistry with applied pharmacology to empower researchers in their quest for next-generation medicines.
The this compound Scaffold: A Privileged Framework in Drug Design
This compound (3,4-dihydronaphthalen-2(1H)-one) is a bicyclic ketone derivative of tetralin.[4] Its structure, featuring a fused benzene ring and a cyclohexanone ring, offers a unique three-dimensional topography that is amenable to interaction with a diverse range of biological targets. This inherent versatility has led to its classification as a "privileged scaffold"—a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target.
The true power of the this compound core lies in its synthetic tractability. The presence of a reactive ketone group and an aromatic ring allows for a multitude of chemical modifications. The α-protons to the carbonyl are readily deprotonated, facilitating aldol-type condensations and alkylations, while the aromatic ring can undergo electrophilic substitution, allowing for the introduction of a wide array of functional groups. This synthetic flexibility enables the creation of large, diverse libraries of compounds for high-throughput screening and lead optimization.[5]
Therapeutic Applications of this compound Derivatives
Anticancer Agents
The development of novel anticancer agents is a cornerstone of medicinal chemistry, and this compound derivatives have emerged as a highly promising class of compounds.[2] Chalcones, a class of α,β-unsaturated ketones, derived from this compound have demonstrated potent cytotoxic activity against a multitude of human cancer cell lines.[1][6]
Mechanism of Action: A primary mechanism for the anticancer effects of this compound derivatives is the induction of apoptosis.[7] Certain compounds have been identified as pro-apoptotic agents that target key proteins in cell survival pathways, such as the MDM2 E3 ubiquitin kinase and the anti-apoptotic protein Bcl-w.[7] By inhibiting these targets, the compounds disrupt the delicate balance of pro- and anti-apoptotic signals, leading to programmed cell death in cancer cells.
Experimental Protocol: Synthesis of 2-Benzylidene-1-tetralone Derivatives (Claisen-Schmidt Condensation)
This protocol describes a standard base-catalyzed condensation reaction, a cornerstone for generating tetralone-based chalcones.[8][9] The choice of a base catalyst like KOH is critical as it facilitates the formation of a nucleophilic enolate from this compound, which then attacks the electrophilic carbonyl carbon of the aldehyde.
-
Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the desired substituted benzaldehyde in absolute ethanol.
-
Catalyst Addition: While stirring the solution at room temperature, add a catalytic amount of 5% potassium hydroxide (KOH) solution in ethanol dropwise.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate). The formation of a new, less polar spot indicates product formation.
-
Reaction Quenching & Precipitation: Upon completion, the reaction mixture is poured into a beaker of ice-cold water. The sudden change in polarity causes the organic product to precipitate.
-
Isolation: The precipitated solid is collected by vacuum filtration, washed thoroughly with cold water to remove residual base, and then with a small amount of cold ethanol.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure chalcone derivative. The purity and structure are confirmed by NMR, Mass Spectrometry, and IR spectroscopy.[9][10]
Caption: Workflow for the synthesis of this compound chalcone derivatives.
Structure-Activity Relationship (SAR) Insights: SAR studies have been crucial in optimizing the anticancer potency of this class. It has been observed that the nature and position of substituents on the benzaldehyde ring significantly modulate activity.
Table 1: Cytotoxic Activity of Selected Tetralone Derivatives Against Cancer Cell Lines
| Compound Class | Substituent Group | Target Cell Line | IC₅₀ (µM) | Reference |
| Longifolene-derived tetralone | 4-chlorophenylsulfonyl (6g) | MCF-7 (Breast) | 4.42 | [11] |
| Longifolene-derived tetralone | 4-methylphenylsulfonyl (6h) | A549 (Lung) | 9.89 | [11] |
| Tetralin-6-yl-chalcone | 2,6-dichlorophenyl (3a) | HeLa (Cervical) | 3.5 | [6][12] |
| Tetralin-6-yl-chalcone | 2,6-dichlorophenyl (3a) | MCF-7 (Breast) | 4.5 | [6][12] |
Neuroprotective Agents
Neurodegenerative disorders such as Parkinson's and Alzheimer's disease present a formidable challenge to modern medicine. This compound derivatives have been explored as multi-target agents to combat the complex pathology of these diseases.[13]
Mechanism of Action: MAO-B Inhibition A key strategy in Parkinson's disease treatment is to increase dopamine levels in the brain. Monoamine oxidase B (MAO-B) is a primary enzyme responsible for dopamine metabolism.[14] Chalcone derivatives based on the this compound scaffold have been identified as potent and selective inhibitors of human MAO-B, which could help alleviate Parkinson's symptoms.[15]
Experimental Protocol: In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This fluorometric assay is a reliable method to determine the inhibitory potential of compounds against MAO-A and MAO-B. The principle lies in measuring the rate of conversion of a non-fluorescent substrate to a highly fluorescent product by the enzyme.
-
Reagent Preparation: Prepare solutions of recombinant human MAO-A and MAO-B, a suitable substrate (e.g., kynuramine), and the test compounds (dissolved in DMSO) in a phosphate buffer (pH 7.4).
-
Assay Setup: In a 96-well microplate, add the enzyme solution to wells containing various concentrations of the test compound or vehicle (for control).
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the kynuramine substrate to all wells to start the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: 310 nm, Emission: 400 nm) every minute for 20-30 minutes.
-
Data Analysis: Calculate the rate of reaction for each concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined using non-linear regression analysis.
Caption: Mechanism of this compound derivatives as MAO-B inhibitors.
Beyond MAO-B, certain α,β-unsaturated carbonyl-based tetralone derivatives show multifunctional activity for Alzheimer's disease by inhibiting acetylcholinesterase (AChE) and preventing the aggregation of amyloid-β (Aβ) fibrils.[13]
Antimicrobial Agents
With the rise of antibiotic resistance, there is a critical need for new antimicrobial agents. The this compound scaffold has proven to be a valuable starting point for the synthesis of compounds with significant antibacterial and antifungal properties.[16][17][18]
Mechanism of Action: The mechanisms are varied. Some ampicillin-tetralone derivatives have been shown to overcome drug resistance in S. aureus.[16] Other derivatives, such as those incorporating an aminoguanidinium moiety, are designed to cross the bacterial membrane and interact with intracellular targets.[16] Some spiro-isoxazoline derivatives containing a tetralone unit have also demonstrated notable activity against both Gram-positive and Gram-negative bacteria.[18]
Table 2: Antimicrobial Activity of Selected Tetralone Derivatives
| Compound Class | Substituent Group | Target Organism | MIC (µg/mL) | Reference |
| 2-bromo-1-tetralone | 6,7-dichloro | Trichophyton mentagrophytes | 3.13 | [19] |
| Spiroisoxazoline | 4-chlorophenyl (3b) | E. coli | 10 | [18] |
| Spiroisoxazoline | 4-chlorophenyl (3b) | B. subtilis | 10 | [18] |
| Aryl tetralone | 4a (specific structure) | S. aureus | 1.2 | [20] |
Conclusion and Future Outlook
The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. Its synthetic accessibility and rigid conformation provide a robust platform for developing potent and selective modulators of various biological targets. The diverse applications in oncology, neuroprotection, and antimicrobial research highlight its significant therapeutic potential.[3]
Future research should focus on several key areas:
-
Library Synthesis: The use of combinatorial chemistry and high-throughput synthesis to create larger, more diverse libraries of this compound derivatives for screening against new and challenging biological targets.
-
Mechanism Elucidation: Deeper investigation into the precise molecular mechanisms of action for the most potent compounds to guide rational drug design.
-
Pharmacokinetic Optimization: Modification of lead compounds to improve their ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical step in translating in vitro activity to in vivo efficacy.
-
Computational Chemistry: Employing molecular docking and other in silico tools to predict binding affinities and guide the synthesis of next-generation derivatives with enhanced potency and selectivity.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. ijrpc.com [ijrpc.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Synthesis and Antiproliferative Evaluation of Novel Longifolene-Derived Tetralone Derivatives Bearing 1,2,4-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives | MDPI [mdpi.com]
- 13. Evaluation of multifunctional synthetic tetralone derivatives for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 19. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
2-Tetralone stability under acidic and basic conditions
An In-Depth Technical Guide to the Stability of 2-Tetralone Under Acidic and Basic Conditions
Authored for Drug Development Professionals and Research Scientists
This compound, a bicyclic ketone, serves as a pivotal intermediate in the synthesis of numerous pharmaceutical agents and biologically active molecules.[1][2] Its utility, however, is intrinsically linked to its chemical stability, which can be significantly influenced by the pH of its environment. This guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. We will delve into the core chemical principles governing its reactivity, elucidate the primary degradation pathways, and present field-proven protocols for assessing its stability profile. This document is structured to provide researchers and drug development professionals with the foundational knowledge and practical methodologies required to handle, formulate, and analyze this compound effectively, thereby mitigating risks of degradation and ensuring the integrity of synthetic pathways and final drug products.
Introduction: The Chemical Landscape of this compound
This compound, or 3,4-dihydronaphthalen-2(1H)-one, possesses a unique structure combining an aromatic ring fused to a cyclohexanone moiety. This architecture confers a distinct reactivity profile. The carbonyl group activates the adjacent α-carbons (C1 and C3), making their protons acidic and susceptible to removal. The C4 carbon, being benzylic, also exhibits enhanced reactivity. Understanding these structural features is paramount to predicting and controlling the stability of this compound in various chemical environments, a critical consideration in drug discovery where stability can impact everything from assay results to a candidate's shelf-life.
While generally stable under normal storage conditions (refrigerated at 2-8°C), its reactivity is unmasked in the presence of acids and, more dramatically, bases.[3] This guide will explore the mechanistic underpinnings of these transformations.
The Central Role of Tautomerism: Keto-Enol Equilibrium
The cornerstone of this compound's reactivity under both acidic and basic conditions is keto-enol tautomerism. This equilibrium involves the interconversion of the keto form and its corresponding enol isomer, which features a hydroxyl group bonded to a double-bonded carbon.[4] While the keto form is overwhelmingly more stable and favored at equilibrium for simple ketones, the formation of even minute quantities of the enol or its conjugate base, the enolate, provides a low-energy pathway for reactions at the α-carbon.[5]
The mechanism of this tautomerization is catalyzed by both acids and bases, as illustrated below.
Figure 1: Acid- and base-catalyzed keto-enol tautomerism pathways for this compound.
Stability in Acidic Conditions: A Tale of Relative Inertness
Under mildly acidic conditions, this compound exhibits considerable stability. The primary transformation is the acid-catalyzed formation of the enol tautomer.[6][7]
Mechanism of Degradation: The protonation of the carbonyl oxygen makes the α-protons more susceptible to removal by a weak base (like water or a conjugate base of the acid catalyst).[7] While this process facilitates reactions like α-halogenation in the presence of electrophiles, it does not typically lead to significant degradation of the this compound molecule itself in a clean system.
However, prolonged exposure to strong, non-aqueous acids or high temperatures can promote side reactions:
-
Dehydration/Aromatization: If a hydroxyl group is present elsewhere in the aliphatic ring (e.g., from a synthetic precursor), acid can catalyze its elimination, potentially leading to a dihydronaphthalene or naphthalene derivative.
-
Rearrangement: Strong Lewis acids, often used in synthesis, can catalyze rearrangements, such as the conversion of 1-tetralone derivatives to this compound derivatives under specific conditions.[8]
For most pharmaceutical applications involving buffered solutions or mild acidic treatment (e.g., deprotection steps), this compound's core structure remains robust.[9] The rate of degradation is generally low, but should be quantified during forced degradation studies.
Stability in Basic Conditions: A Landscape of Reactivity
The presence of a base dramatically alters the stability profile of this compound. The primary event is the deprotonation of an α-carbon to form a resonance-stabilized enolate anion.[10] This enolate is a potent nucleophile and is the key intermediate in several significant degradation pathways.
Aldol Condensation
The most common degradation pathway in concentrated basic solutions is the aldol self-condensation. The enolate of one this compound molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The resulting aldol addition product can then undergo dehydration (crotonization) to yield a larger, conjugated system.[11][12] This process leads to the formation of dimers and potentially oligomers, resulting in loss of the active compound and the formation of complex impurity profiles. Several syntheses of this compound derivatives actually leverage this reactivity in tandem reactions.[13][14][15]
Figure 2: Simplified workflow of the base-catalyzed aldol self-condensation of this compound.
Autoxidation
This compound is notably sensitive to air oxidation, a process that is significantly accelerated under basic conditions.[16] This reaction, known as autoxidation, typically occurs at the benzylic C4 position, although the enolate can also react with oxygen. The process can lead to a cascade of products, including hydroxylated derivatives, diketones, and even ring-opened acidic species.[17]
The mechanism is thought to involve the formation of a hydroperoxide intermediate, which then decomposes.[18] The presence of trace metal ions can catalyze this process. This sensitivity is so well-known that a qualitative "tetralone blue test," which relies on air oxidation under basic conditions to produce a colored product, has been described for its detection.[16] In the context of drug development, this oxidative instability can lead to a loss of potency and the formation of potentially toxic byproducts.[19]
| Condition | Primary Mechanism | Key Degradation Products | Relative Rate of Degradation |
| Acidic (pH 1-3) | Acid-catalyzed enolization | Generally stable, minor impurities | Low |
| Neutral (pH ~7) | Slow autoxidation | Trace oxidative products | Very Low |
| Basic (pH 10-14) | Enolate formation | Aldol condensation products, oxidative products (hydroxytetralones, diketones, aromatized species) | High to Very High |
| Table 1: Summary of this compound Stability and Degradation Pathways |
Experimental Design for Stability Assessment
A robust understanding of a compound's stability requires a well-designed experimental protocol. The goal is to quantify the rate of degradation under controlled "forced" conditions (e.g., elevated temperature and extreme pH) to predict its long-term stability.[20][21]
Recommended Protocol: Forced Degradation Study
This protocol provides a self-validating framework for assessing the stability of this compound in solution.
Objective: To determine the degradation rate of this compound at various pH values and identify major degradation products.
Materials:
-
This compound (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Phosphate or other suitable non-reactive buffer systems
-
Class A volumetric flasks and pipettes
-
HPLC-UV or LC-MS system[22]
Step-by-Step Methodology:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of this compound in acetonitrile (e.g., 1 mg/mL). Causality: Acetonitrile is used as it is a common HPLC solvent and is generally inert, minimizing solvent-driven degradation.
-
-
Forced Degradation Sample Preparation:
-
For each condition, pipette a precise volume of the stock solution into a volumetric flask.
-
Add the acidic, basic, or buffer solution to dilute the stock to the target concentration (e.g., 50 µg/mL).
-
Acidic: Use 0.1 M or 1 M HCl.
-
Basic: Use 0.1 M or 1 M NaOH.
-
Neutral: Use a pH 7.4 phosphate buffer.
-
Causality: Using strong acid and base provides aggressive conditions to ensure degradation occurs in a reasonable timeframe. A buffered neutral control is essential for comparison.
-
-
Incubation:
-
Prepare a "time zero" (T=0) sample for each condition by immediately neutralizing (if acidic or basic) and diluting it with mobile phase for analysis.
-
Place the remaining sealed sample vials in a controlled temperature environment (e.g., 60°C). Causality: Elevated temperature accelerates the degradation kinetics according to the Arrhenius equation, allowing for shorter experimental times.
-
-
Time-Point Sampling:
-
Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24, 48 hours).
-
Immediately quench the reaction by neutralizing the aliquot (e.g., add an equivalent amount of NaOH to the HCl sample and vice-versa) and/or placing it on ice. Causality: Quenching is critical to stop the degradation process at the precise time point, ensuring accurate kinetic data.
-
-
Sample Analysis:
-
Analyze all T=0 and time-point samples by a validated stability-indicating HPLC method. An isocratic or gradient method using a C18 column with a mobile phase of acetonitrile and water is a typical starting point.
-
Use a UV detector set at the λmax of this compound.
-
If available, use an LC-MS system to obtain mass information on the parent compound and any new peaks that appear in the chromatogram, aiding in the identification of degradation products.[23]
-
-
Data Interpretation:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the natural log of the concentration versus time to determine the degradation rate constant (k) for each condition.
-
Identify and, if possible, quantify major degradation products.
-
Figure 3: Experimental workflow for a forced degradation study of this compound.
Conclusion and Recommendations for Drug Development
The chemical stability of this compound is highly pH-dependent. It is relatively stable under neutral to moderately acidic conditions but degrades rapidly in the presence of bases. The primary liabilities are base-catalyzed aldol condensation and autoxidation.
For researchers and drug development professionals, these findings have critical implications:
-
Handling and Storage: this compound and its derivatives should be stored under inert atmosphere if possible, protected from light, and kept at recommended cool temperatures (2-8°C).[3] Contact with basic materials should be strictly avoided.
-
Reaction and Formulation Design: Synthetic steps involving basic conditions should be carefully controlled, using non-nucleophilic bases where possible, low temperatures, and inert atmospheres to minimize side reactions. For formulation, acidic or neutral pH buffers (pH < 7.0) are strongly recommended to ensure long-term stability.
-
Analytical Method Development: Stability-indicating analytical methods must be capable of separating this compound from its potential aldol and oxidative degradation products. Forced degradation studies are essential to develop and validate such methods.
By understanding the mechanistic basis of this compound's instability and implementing the rigorous analytical strategies outlined in this guide, scientists can navigate the challenges associated with this valuable chemical intermediate, ensuring the quality, safety, and efficacy of the resulting therapeutic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. byjus.com [byjus.com]
- 5. leah4sci.com [leah4sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Keto Enol Tautomerization - Chemistry Steps [chemistrysteps.com]
- 8. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 9. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.cm.utexas.edu [research.cm.utexas.edu]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. [PDF] Tandem aldol condensation-Diels–Alder-aromatization sequence of reactions: a new pathway for the synthesis of this compound derivatives | Semantic Scholar [semanticscholar.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. journals.co.za [journals.co.za]
- 18. 317. Studies of the autoxidation of tetralin. Part I. Investigation of autoxidation products - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. almacgroup.com [almacgroup.com]
- 21. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 22. ijmr.net.in [ijmr.net.in]
- 23. Isolation and structural characterization of two novel oxidative degradation products of losartan potassium active pharmaceutical ingredient using advanced analytical techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthetic Routes of 2-Tetralone
Introduction: The Strategic Importance of 2-Tetralone in Medicinal Chemistry and Organic Synthesis
This compound, with the IUPAC name 3,4-dihydronaphthalen-2(1H)-one, is a bicyclic aromatic ketone that serves as a pivotal intermediate in the landscape of organic synthesis.[1][2] Its structural motif is a cornerstone in the construction of a wide array of more complex molecular architectures, particularly in the realm of medicinal chemistry. This colorless to pale yellow oil is a derivative of tetralin, which is a hydrogenated form of naphthalene, and its versatile reactivity makes it a valuable precursor for numerous pharmaceutical agents.[1] The applications of this compound are extensive, forming the core of drugs such as the antipsychotic spirodone, the antihistamine napamezole, and other therapeutic agents like L-687,384, nepinalone, and trioxifene.[1] Given its significance, the development of efficient and scalable synthetic routes to this compound and its derivatives is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth exploration of the primary synthetic strategies, delving into the underlying mechanisms, providing field-proven experimental protocols, and offering a comparative analysis of these methodologies.
I. Cyclization Strategies: Forging the Tetralone Core via Intramolecular Reactions
The construction of the this compound skeleton through intramolecular cyclization is a cornerstone of its synthesis, with Friedel-Crafts type reactions being a prominent example. These methods leverage the inherent reactivity of aromatic systems to form the fused six-membered aliphatic ring.
A. Intramolecular Friedel-Crafts Acylation of Phenyl-Substituted Aliphatic Acids
The intramolecular Friedel-Crafts acylation is a classic and reliable method for the synthesis of tetralones, including the analogous 1-tetralone.[3][4] This reaction typically involves the cyclization of a γ-phenylbutyric acid or its corresponding acyl chloride in the presence of a strong acid catalyst. While direct examples for this compound are less common, the principles are directly applicable.
Causality of Experimental Choices: The choice of catalyst is critical. Strong Lewis acids like aluminum chloride (AlCl₃) are traditionally used with acyl chlorides to generate the highly electrophilic acylium ion necessary for aromatic substitution. However, the use of polyphosphoric acid (PPA) or methanesulfonic acid (MSA) with the carboxylic acid directly offers a more direct, albeit often higher temperature, route.[5] The reaction solvent is typically an inert, non-polar solvent like dichloromethane or nitrobenzene to avoid side reactions with the catalyst.
Diagram: Mechanism of Intramolecular Friedel-Crafts Acylation
References
electrophilic and nucleophilic sites of 2-Tetralone
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-Tetralone for Advanced Synthesis
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of this compound in Modern Synthesis
This compound, with the chemical formula C₁₀H₁₀O, is a bicyclic ketone that serves as a cornerstone intermediate in the synthesis of complex organic molecules and pharmaceuticals.[1][2] Its rigid, fused-ring structure, derived from the hydrogenation of naphthalene, provides a valuable scaffold for building molecular complexity.[1] For researchers and professionals in drug development, this compound is not merely a starting material but a versatile platform whose reactivity can be precisely controlled. Its utility is prominently highlighted in the synthesis of various pharmaceutical agents, including treatments for neurodegenerative disorders like Parkinson's disease, such as Rotigotine.[3][4]
The power of this compound lies in its dual electronic nature. The molecule possesses distinct and addressable electrophilic and nucleophilic centers, allowing for a wide array of chemical transformations.[2][5] This guide provides a detailed exploration of these reactive sites, moving beyond simple reaction lists to explain the underlying principles and causality that govern their behavior. By understanding how to selectively engage either the electrophilic or nucleophilic character of this compound, chemists can unlock its full potential for creating novel and impactful molecules.
The Duality of Reactivity: An Electronic Perspective
The synthetic versatility of this compound stems from the electronic properties of its two key structural features: the carbonyl group (C=O) and the adjacent α-carbons. The interplay between these features establishes a clear demarcation of electrophilic and nucleophilic reactivity within the molecule.
-
The Electrophilic Center: The carbonyl carbon is inherently electrophilic. The significant difference in electronegativity between oxygen and carbon results in a polarized C=O bond, where the carbon atom bears a partial positive charge (δ+) and the oxygen atom a partial negative charge (δ-).[6][7][8] This electron deficiency makes the carbonyl carbon an attractive target for attack by electron-rich species, or nucleophiles.[9][10]
-
The Nucleophilic Centers: The α-carbons, located at the C1 and C3 positions, are the source of this compound's nucleophilic character. The hydrogens attached to these carbons (α-hydrogens) are acidic due to the electron-withdrawing effect of the adjacent carbonyl group.[11][12] Abstraction of an α-hydrogen by a base generates a resonance-stabilized carbanion known as an enolate.[13][14] In the enolate form, the negative charge is delocalized between the α-carbon and the carbonyl oxygen, rendering the α-carbon a potent nucleophile capable of attacking various electrophiles.[15]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 7. Nucleophiles and Electrophiles - Chemistry Steps [chemistrysteps.com]
- 8. quora.com [quora.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Reactions at the Alpha Carbon of Carbonyls - Free Sketchy MCAT Lesson [sketchy.com]
- 12. fiveable.me [fiveable.me]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
2-Tetralone: A Keystone Intermediate in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Tetralone Scaffold
2-Tetralone, with the chemical formula C₁₀H₁₀O, is a bicyclic aromatic ketone that has emerged as a critical building block in the synthesis of a diverse array of pharmaceutical agents.[1][2] Its rigid, fused ring structure provides a valuable scaffold for the construction of complex molecular architectures, making it a highly sought-after intermediate in medicinal chemistry.[3][4] The reactivity of its ketone functional group and the potential for functionalization on both the aromatic and aliphatic rings allow for a wide range of chemical transformations, enabling the synthesis of compounds with significant therapeutic potential.[2][5] This guide provides a comprehensive overview of this compound's synthesis, key chemical transformations, and its pivotal role in the production of several important pharmaceuticals.
Synthesis and Chemical Properties of this compound
Historically, this compound was first synthesized by Eugen Bamberger and Wilhelm Lodter in 1893.[1] Modern synthetic approaches often involve the reductive cleavage of 2-naphthyl ethers or the direct reaction of a 1-alkene with a substituted phenylacetic acid in a mixture of trifluoroacetic anhydride and phosphoric acid.[1][6] This latter method offers a cleaner, single-stage process that avoids the use of harsh reagents like thionyl chloride and aluminum trichloride.[6]
This compound is a colorless oil at room temperature with a molar mass of 146.189 g·mol⁻¹.[1] Its key chemical feature is the ketone group at the 2-position of the tetralin framework, which is the primary site for chemical modifications. The adjacent methylene groups are also susceptible to reactions such as alkylation and condensation.
Core Reactions of this compound in Pharmaceutical Synthesis
The utility of this compound as a pharmaceutical intermediate stems from its ability to undergo a variety of chemical reactions to introduce new functional groups and build molecular complexity. Key transformations include:
-
Reductive Amination: This is arguably the most significant reaction of this compound in drug synthesis. It involves the reaction of the ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[7][8] This reaction is fundamental to the synthesis of several neurologically active compounds.
-
Catalytic Hydrogenation: The ketone group of this compound can be reduced to a hydroxyl group, or the entire aromatic ring can be hydrogenated, depending on the reaction conditions and catalyst used.[9][10]
-
Alpha-Functionalization: The protons on the carbon atoms adjacent to the ketone are acidic and can be removed by a base to form an enolate, which can then react with various electrophiles to introduce substituents at the α-position.[11]
-
Condensation Reactions: this compound can participate in aldol-type condensation reactions, such as the Claisen-Schmidt condensation, to form α,β-unsaturated ketones, which are precursors to various bioactive molecules.[12][13]
-
Darzens Reaction: This reaction involves the condensation of this compound with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.[14][15][16] This provides a route to more complex heterocyclic structures.
Application of this compound in the Synthesis of Key Pharmaceuticals
The versatility of this compound is best illustrated by its application in the synthesis of several commercially important drugs.
Rotigotine: A Dopamine Agonist for Parkinson's Disease
Rotigotine is a non-ergoline dopamine agonist used for the treatment of Parkinson's disease and restless legs syndrome.[17] The synthesis of Rotigotine heavily relies on a substituted this compound derivative, 5-methoxy-2-tetralone.[18][19][20]
A key step in the synthesis of Rotigotine is the asymmetric reductive amination of 5-methoxy-2-tetralone to introduce the chiral amine center.[18] Both chemical and biocatalytic approaches have been developed for this critical transformation.[17][21]
Synthetic Workflow for Rotigotine from 5-Methoxy-2-Tetralone:
Caption: Synthetic pathway to Rotigotine from 5-methoxy-2-tetralone.
Experimental Protocol: Biocatalytic Asymmetric Reductive Amination for a Rotigotine Precursor [21][22]
This protocol outlines the general steps for the enzymatic reductive amination of this compound using an imine reductase (IRED).
-
Reaction Setup: In a temperature-controlled reaction vessel, prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.5).
-
Cofactor Regeneration System: Add components for a cofactor (NADPH) regeneration system, such as glucose and glucose dehydrogenase (GDH).
-
Enzyme Addition: Add the imine reductase (IRED) and GDH to the buffer solution and gently swirl to dissolve.
-
Substrate Addition: Add this compound (e.g., 50 mM final concentration) from a stock solution in a co-solvent like DMSO if necessary (keep co-solvent volume low, e.g., <5% v/v).
-
Amine Addition: Add the amine donor (e.g., methylamine or n-propylamine) in excess (2-10 equivalents) to shift the equilibrium towards imine formation.
-
Reaction Execution: Seal the vessel and incubate at a controlled temperature (e.g., 30-37 °C) with shaking for 24-72 hours.
-
Work-up and Purification:
-
Basify the reaction mixture to pH > 10 with NaOH.
-
Extract the product with a suitable organic solvent like dichloromethane or MTBE.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting chiral amine by chromatography.
-
Quantitative Data for Asymmetric Hydrogenation in Rotigotine Synthesis [17]
| Catalyst System | S/C Ratio | H₂ Pressure (bar) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee, %) |
| [(RuCl((R)-T-BINAP))₂(μ-Cl)₃][NH₂Me₂] | 500:1 | 25 | 30 | 99 | 91 (S) |
Sertraline: A Selective Serotonin Reuptake Inhibitor (SSRI)
Sertraline is a widely prescribed antidepressant of the SSRI class.[23] The industrial synthesis of sertraline involves the reductive amination of a specific tetralone derivative, 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone.[24][25]
The key challenge in sertraline synthesis is the stereoselective formation of the cis-(1S, 4S) isomer, which is the active enantiomer.[24] This is typically achieved through the resolution of the racemic cis-amine with a chiral acid like D-(-)-mandelic acid.[23][24]
Synthetic Workflow for Sertraline from a Tetralone Intermediate:
Caption: Synthetic pathway to Sertraline from its tetralone precursor.
Experimental Protocol: Reductive Amination in Sertraline Synthesis [25][26]
This protocol describes a general procedure for the formation and reduction of the imine intermediate in the synthesis of sertraline.
-
Imine Formation:
-
Dissolve the tetralone intermediate in a suitable solvent (e.g., methanol).
-
Add an excess of methylamine (aqueous or as a solution in a solvent).
-
Optionally, a dehydrating agent like molecular sieves can be added to drive the reaction to completion.
-
Heat the reaction mixture (e.g., 70-80°C) for several hours until imine formation is complete.
-
Isolate the imine intermediate by filtration or extraction.
-
-
Catalytic Hydrogenation:
-
Dissolve the purified imine in a solvent like methanol.
-
Add a hydrogenation catalyst (e.g., Pd/C, Pd/BaSO₄, or Raney Nickel).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 4-5 kg).
-
Stir the reaction at a controlled temperature (e.g., below 35°C) until the reduction is complete.
-
Filter off the catalyst and concentrate the solvent to obtain the racemic amine mixture.
-
Other Pharmaceutical Applications
Beyond Rotigotine and Sertraline, this compound and its derivatives are intermediates in the synthesis of a variety of other pharmaceutical drugs, including:
-
L-687,384: A compound with potential applications in neuroscience research.[1]
-
Nepinalone: An antitussive drug.[1]
-
Napamezole: An α₂-adrenergic antagonist.[1]
-
Spirodone: An antipsychotic agent.[1]
-
Trioxifene: An antiestrogen.[1]
Furthermore, derivatives of this compound, such as 2-benzylidene-tetralones, have been investigated for their potential as monoamine oxidase (MAO) inhibitors and firefly luciferase inhibitors.[13][27][28]
Conclusion
This compound has proven to be a remarkably versatile and valuable intermediate in the pharmaceutical industry. Its unique structural features and chemical reactivity have enabled the development of efficient synthetic routes to a range of important drugs, particularly those acting on the central nervous system. The ongoing research into new catalytic methods, especially biocatalysis, for the stereoselective functionalization of the this compound scaffold promises to further expand its utility in the discovery and development of novel therapeutic agents. As the demand for more complex and stereochemically pure pharmaceuticals continues to grow, the importance of key building blocks like this compound is set to increase.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Darzens reaction - Wikipedia [en.wikipedia.org]
- 15. Darzens Reaction [organic-chemistry.org]
- 16. Darzens Reaction - Georganics [georganics.sk]
- 17. daneshyari.com [daneshyari.com]
- 18. CN104130238A - Preparation method of rotigotine - Google Patents [patents.google.com]
- 19. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 20. CN101468946A - Preparation technique of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 21. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. WO2006027658A2 - Process for the preparation of sertraline hydrochloride form ii - Google Patents [patents.google.com]
- 26. EP1059287A1 - Process for preparing sertraline from chiral tetralone - Google Patents [patents.google.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Versatile Synthesis of Bio-active Heterocyclic Scaffolds from 2-Tetralone
Abstract
2-Tetralone, a readily accessible bicyclic ketone, serves as a powerful and versatile starting material for the synthesis of a diverse array of heterocyclic compounds.[1] Its unique structural motif, featuring a reactive ketone and an adjacent α-methylene group on a fused ring system, provides a strategic entry point into numerous classical and modern synthetic transformations. This guide provides detailed application notes and robust protocols for the synthesis of medicinally relevant heterocyclic cores, including indoles, quinolines, thiophenes, and pyridines, all originating from this compound. The methodologies presented are designed for researchers, scientists, and drug development professionals, with a focus on explaining the mechanistic rationale behind experimental choices to ensure reproducibility and facilitate further exploration.
Introduction: The Strategic Value of this compound in Heterocyclic Chemistry
Heterocyclic compounds form the bedrock of medicinal chemistry, with a vast number of pharmaceuticals containing at least one heterocyclic ring. The strategic selection of starting materials is paramount in the efficient construction of these complex molecules. This compound (3,4-dihydronaphthalen-2(1H)-one) emerges as a privileged precursor due to its inherent reactivity and the structural rigidity it imparts to the resulting products.[1] The fusion of a cyclohexanone ring with a benzene ring pre-organizes the molecule for cyclization and annulation reactions, often leading to polycyclic systems with significant biological activity. This document details four powerful, named reactions that leverage the reactivity of this compound to construct key heterocyclic families.
Synthesis of Benzo[g]indoles via the Fischer Indole Synthesis
The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from a phenylhydrazine and a ketone or aldehyde under acidic conditions.[2][3] When this compound is employed, the resulting products are tetracyclic benzo[g]indoles, a scaffold found in various biologically active compounds.
Scientific Rationale
The reaction proceeds through the initial formation of a phenylhydrazone from this compound and a substituted phenylhydrazine.[4] Under acidic catalysis (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid), the hydrazone tautomerizes to its enamine form.[3] This is followed by a crucial[5][5]-sigmatropic rearrangement, which forms a new C-C bond and breaks the N-N bond.[6] Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring.[4] The choice of acid catalyst can significantly influence reaction times and yields. Polyphosphoric acid (PPA) is often effective as it serves as both a catalyst and a solvent at elevated temperatures.
Workflow Diagram: Fischer Indole Synthesis
Caption: Experimental workflow for the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 6,7-Dihydro-5H-benzo[b]carbazole
| Reagent/Parameter | Value | Notes |
| This compound | 1.46 g (10.0 mmol) | Starting ketone. |
| Phenylhydrazine | 1.08 g (10.0 mmol) | Hydrazine component. |
| Glacial Acetic Acid | 20 mL | Solvent for hydrazone formation. |
| Polyphosphoric Acid (PPA) | ~15 g | Catalyst and solvent for cyclization. |
| Reaction Temperature | Step 1: 100 °C, Step 2: 140-150 °C | Ensure adequate heating for both steps. |
| Reaction Time | Step 1: 1 hour, Step 2: 30 minutes | Monitor by TLC. |
Procedure:
-
Hydrazone Formation: In a 100 mL round-bottom flask, dissolve this compound (10.0 mmol) and phenylhydrazine (10.0 mmol) in glacial acetic acid (20 mL). Heat the mixture at 100 °C for 1 hour.[4] The formation of the hydrazone can be monitored by TLC.
-
Solvent Removal: After cooling, remove the acetic acid under reduced pressure. The crude phenylhydrazone is obtained as an oil or solid and can be used directly in the next step.
-
Indolization: To the crude hydrazone, add polyphosphoric acid (~15 g). Heat the viscous mixture to 140-150 °C with vigorous stirring for 30 minutes. The color of the reaction mixture will darken significantly.
-
Work-up: Carefully pour the hot reaction mixture onto crushed ice (~100 g) with stirring. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Synthesis of Benzo[h]quinolines via Friedländer Annulation
The Friedländer synthesis is a straightforward and efficient method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[5][7] Using this compound as the methylene component provides a direct route to benzo[h]quinoline derivatives, which are of interest in materials science and as ligands.
Scientific Rationale
This reaction involves the condensation of 2-aminobenzaldehyde with this compound. The reaction can be catalyzed by either acids (e.g., p-toluenesulfonic acid, iodine) or bases (e.g., potassium hydroxide).[5][8] The mechanism is believed to proceed via an initial aldol condensation between the enolate of this compound and the aldehyde group of 2-aminobenzaldehyde, followed by cyclization and dehydration.[8] An alternative pathway involves the initial formation of a Schiff base between the amino group and the ketone, followed by an intramolecular aldol condensation.[5] Solvent-free conditions or microwave irradiation can often accelerate the reaction and improve yields.[7]
Reaction Mechanism: Friedländer Synthesis
Caption: Simplified mechanism of the Friedländer Synthesis.
Detailed Protocol: Synthesis of 5,6-Dihydrobenzo[h]quinoline
| Reagent/Parameter | Value | Notes |
| This compound | 1.46 g (10.0 mmol) | α-Methylene ketone component. |
| 2-Aminobenzaldehyde | 1.21 g (10.0 mmol) | Aminoaryl aldehyde component. |
| Potassium Hydroxide (KOH) | 0.28 g (5.0 mmol) | Base catalyst. |
| Ethanol | 30 mL | Solvent. |
| Reaction Temperature | Reflux (~78 °C) | Standard reflux conditions. |
| Reaction Time | 4-6 hours | Monitor by TLC. |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve this compound (10.0 mmol), 2-aminobenzaldehyde (10.0 mmol), and potassium hydroxide (5.0 mmol) in ethanol (30 mL).
-
Heating: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane/ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
-
Work-up: After cooling the reaction mixture to room temperature, pour it into cold water (100 mL).
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure benzo[h]quinoline.
Synthesis of Tetrahydrobenzo[b]thiophenes via the Gewald Reaction
The Gewald reaction is a powerful multi-component reaction for the synthesis of 2-aminothiophenes.[9] It involves the condensation of a ketone, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[9][10] Using this compound in this reaction provides access to valuable tetrahydrobenzo[b]thiophene derivatives.
Scientific Rationale
The reaction mechanism is initiated by a Knoevenagel condensation between this compound and the active methylene nitrile (e.g., ethyl cyanoacetate), catalyzed by a base like morpholine or triethylamine.[9] This forms a stable α,β-unsaturated nitrile intermediate. Elemental sulfur then adds to this intermediate, followed by cyclization and tautomerization to yield the final 2-aminothiophene product.[9] The choice of base is crucial; a secondary amine like morpholine is often preferred as it effectively catalyzes both the initial condensation and the subsequent steps. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Gewald reaction.[9]
Workflow Diagram: Gewald Reaction
Caption: Key steps in the Gewald multi-component reaction.
Detailed Protocol: Synthesis of Ethyl 2-amino-4,5-dihydro-3H-benzo[b]thieno[3,2-b]carboxylate
| Reagent/Parameter | Value | Notes |
| This compound | 1.46 g (10.0 mmol) | Ketone component. |
| Ethyl Cyanoacetate | 1.13 g (10.0 mmol) | Active methylene nitrile. |
| Elemental Sulfur | 0.32 g (10.0 mmol) | Sulfur source. |
| Morpholine | 0.87 g (10.0 mmol) | Base catalyst. |
| Ethanol | 25 mL | Solvent. |
| Reaction Temperature | 50 °C | Mild heating is sufficient. |
| Reaction Time | 2-3 hours | Monitor by TLC. |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (10.0 mmol), ethyl cyanoacetate (10.0 mmol), elemental sulfur (10.0 mmol), and ethanol (25 mL).
-
Catalyst Addition: Add morpholine (10.0 mmol) dropwise to the stirred suspension at room temperature. An exothermic reaction may be observed.
-
Heating: Gently heat the reaction mixture to 50 °C and maintain this temperature for 2-3 hours. The sulfur will gradually dissolve as the reaction progresses.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water (100 mL).
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Synthesis of Tetrahydrobenzo[f]pyridines via the Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[11][12] By adapting this reaction to use an enone derived from this compound, novel tetrahydrobenzo[f]pyridine structures can be accessed.
Scientific Rationale
In this modified approach, this compound can first be condensed with an aldehyde in an aldol reaction to form an α,β-unsaturated ketone (a chalcone-like intermediate).[13] This enone can then participate in a Hantzsch-type reaction with a β-ketoester (like ethyl acetoacetate) and ammonium acetate. The mechanism involves the formation of an enamine from the β-ketoester and ammonia, which then undergoes a Michael addition to the enone. Subsequent cyclization and dehydration yield the dihydropyridine ring, which can be aromatized in situ or in a separate step.[11] This strategy offers a modular approach to highly substituted pyridine derivatives.
Detailed Protocol: Two-Step Synthesis of a Substituted Tetrahydrobenzo[f]pyridine
Step A: Synthesis of (E)-1-(pyridin-4-ylmethylene)-3,4-dihydronaphthalen-2(1H)-one
| Reagent/Parameter | Value | Notes |
| This compound | 1.46 g (10.0 mmol) | Starting ketone. |
| 4-Pyridinecarboxaldehyde | 1.07 g (10.0 mmol) | Aldehyde component. |
| Sodium Hydroxide (10% aq.) | 5 mL | Base catalyst for aldol condensation. |
| Ethanol | 20 mL | Solvent. |
| Reaction Temperature | Room Temperature | Mild conditions are sufficient. |
| Reaction Time | 12 hours | Allow to stir overnight. |
Procedure (Step A):
-
Dissolve this compound (10.0 mmol) and 4-pyridinecarboxaldehyde (10.0 mmol) in ethanol (20 mL) in a flask.
-
Add aqueous sodium hydroxide solution (5 mL) dropwise with stirring.
-
Stir the mixture at room temperature for 12 hours. A precipitate will form.
-
Collect the solid product by filtration, wash with cold water and a small amount of cold ethanol. Dry the product under vacuum. This enone is used directly in the next step.
Step B: Hantzsch-type Cyclization
| Reagent/Parameter | Value | Notes |
| Enone from Step A | 2.35 g (10.0 mmol) | α,β-Unsaturated ketone. |
| Ethyl Acetoacetate | 1.30 g (10.0 mmol) | β-Ketoester. |
| Ammonium Acetate | 2.31 g (30.0 mmol) | Nitrogen source. |
| Acetic Acid | 25 mL | Solvent and catalyst. |
| Reaction Temperature | Reflux | High temperature for cyclization. |
| Reaction Time | 8-10 hours | Monitor by TLC. |
Procedure (Step B):
-
In a round-bottom flask, combine the enone from Step A (10.0 mmol), ethyl acetoacetate (10.0 mmol), and ammonium acetate (30.0 mmol) in glacial acetic acid (25 mL).
-
Heat the mixture to reflux for 8-10 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution carefully with concentrated ammonium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography (silica gel, eluent: ethyl acetate/hexane) to yield the target tetrahydrobenzo[f]pyridine derivative.
Conclusion
This compound has proven to be an exceptionally valuable and versatile building block in heterocyclic synthesis. The protocols detailed herein for the Fischer, Friedländer, Gewald, and Hantzsch reactions demonstrate its utility in constructing a range of important, fused heterocyclic systems. The underlying principles of these reactions, rooted in the strategic reactivity of the ketone and its α-methylene group, provide a logical framework for chemists to design and execute syntheses of novel and complex molecules for applications in drug discovery, materials science, and agrochemicals. By understanding the causality behind these experimental choices, researchers are well-equipped to adapt and expand upon these methodologies for their specific synthetic targets.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. testbook.com [testbook.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Gewald reaction - Wikipedia [en.wikipedia.org]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 12. scribd.com [scribd.com]
- 13. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Tetralone in Claisen-Schmidt Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Utility of 2-Tetralone in Modern Organic Synthesis
The Claisen-Schmidt condensation, a cornerstone of carbon-carbon bond formation, facilitates the reaction between an enolizable ketone and a non-enolizable aromatic aldehyde.[1][2] This reaction is of paramount importance in the synthesis of α,β-unsaturated ketones, particularly chalcones and their analogues, which are privileged scaffolds in medicinal chemistry.[3] These structures are precursors to a wide array of biologically active heterocyclic compounds and are themselves investigated for a multitude of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4]
Within the arsenal of ketone donors for this reaction, this compound (3,4-dihydronaphthalen-2(1H)-one) presents a unique and synthetically valuable starting material. Its rigid, bicyclic structure and the presence of two reactive α-methylene groups allow for the controlled synthesis of both mono- and bis-arylidene derivatives. The resulting products, containing the 2-benzylidene-tetralone or 2,2'-bis(benzylidene)-tetralone core, have demonstrated significant potential in drug discovery, notably as potent enzyme inhibitors.[5] This guide provides an in-depth exploration of the Claisen-Schmidt condensation utilizing this compound, offering detailed mechanistic insights and robust experimental protocols to empower researchers in the synthesis of novel molecular entities.
Mechanistic Considerations: A Tale of Two Alpha Carbons
The Claisen-Schmidt condensation proceeds via a base-catalyzed aldol condensation mechanism.[2] The selectivity and outcome of the reaction with this compound are dictated by the stoichiometry of the reactants and the reaction conditions.
-
Enolate Formation: The reaction is initiated by the abstraction of an acidic α-proton from this compound by a base (e.g., hydroxide or alkoxide) to form a resonance-stabilized enolate.[1] The protons on the C1 and C3 positions of this compound are susceptible to deprotonation.
-
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. This step results in the formation of a β-hydroxy ketone intermediate (an aldol adduct).[2]
-
Dehydration: The aldol adduct readily undergoes dehydration (elimination of a water molecule) under the reaction conditions to yield the more stable, conjugated α,β-unsaturated ketone. This dehydration is often spontaneous, driven by the formation of an extended π-system.[6]
-
Formation of the Bis-Adduct: Due to the presence of a second α-methylene group, the mono-arylidene product can undergo a second deprotonation and subsequent condensation with another molecule of the aromatic aldehyde to form the α,α'-bis(benzylidene)-2-tetralone derivative. This second condensation is favored when a stoichiometric excess of the aldehyde is used.[7]
Below is a diagram illustrating the stepwise mechanism for the formation of a bis(benzylidene)-2-tetralone derivative.
Caption: Mechanism of bis(benzylidene)-2-tetralone formation.
Experimental Protocols
The choice of protocol depends on the desired product (mono- vs. bis-adduct) and the desired reaction conditions (solution-phase vs. solvent-free).
Protocol 1: Synthesis of Mono-arylidene-2-tetralone Derivatives (Solution-Phase)
This protocol is adapted for the synthesis of mono-substituted products by controlling the stoichiometry.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., 4-ethoxybenzaldehyde)[8]
-
Absolute Ethanol
-
10% Sodium Hydroxide (NaOH) solution
-
Ice-cold water
-
Round-bottomed flask (250 mL)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a 250 mL round-bottomed flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.0 eq) in absolute ethanol. For example, use 0.05 mol of this compound and 0.05 mol of 4-ethoxybenzaldehyde in 100 mL of absolute ethanol.[8]
-
Initiation of Reaction: Stir the mixture at room temperature for 10 minutes to ensure complete dissolution.
-
Base Addition: Slowly add 10 mL of a 10% aqueous NaOH solution to the stirring mixture.[8]
-
Reaction Monitoring: Continue stirring at room temperature for approximately 1-2 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[9]
-
Product Isolation: After the reaction is complete (as indicated by TLC), add ice-cold water to the reaction mixture to precipitate the product.[8]
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any residual NaOH.
-
Drying and Characterization: Dry the purified product. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol). Characterize the final product by spectroscopic methods (NMR, IR) and determine the melting point.
Protocol 2: Synthesis of α,α'-Bis(benzylidene)-2-tetralone Derivatives (Solvent-Free)
This environmentally friendly protocol is optimized for the synthesis of the bis-adduct and is adapted from a general procedure for cycloalkanones.[7]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Solid Sodium Hydroxide (NaOH)
-
Mortar and pestle
-
2 N Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Hexane
-
Beaker
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a mortar, combine this compound (1.0 eq) and the aromatic aldehyde (2.0 eq). For example, use 5.0 mmol of this compound and 10.0 mmol of benzaldehyde.[7]
-
Catalyst Addition: Add solid NaOH (20 mol%) to the mixture.[7]
-
Reaction: Grind the mixture vigorously with a pestle at room temperature for 5-10 minutes. The reaction is often accompanied by a change in color and consistency, forming a paste.[7][10]
-
Work-up: Transfer the reaction mixture into a beaker containing 2 N HCl to neutralize the excess base and precipitate the crude product.
-
Purification: Collect the solid material by vacuum filtration and wash with water. The crude product can be purified by flash chromatography on silica gel using a mixture of dichloromethane and hexane as the eluent.[7]
-
Drying and Characterization: Dry the purified product and characterize it using appropriate analytical techniques.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Claisen-Schmidt condensation of tetralone derivatives with aromatic aldehydes.
| Ketone | Aldehyde | Catalyst | Solvent | Time | Temp. | Yield (%) | Reference |
| α-Tetralone | 4-Ethoxybenzaldehyde | 10% NaOH | Ethanol | 1 hr | RT | 85 | [8] |
| Cyclohexanone | Benzaldehyde | NaOH (solid) | None | 5 min | RT | 98 | [7] |
| Cyclopentanone | 4-Chlorobenzaldehyde | NaOH (solid) | None | 5 min | RT | 97 | [7] |
Troubleshooting and Optimization
| Problem | Potential Cause | Solution | Reference |
| Low or No Yield | Inactive catalyst, suboptimal temperature, or insufficient reaction time. | Use fresh, high-purity catalyst. Gently heat the reaction or extend the reaction time, monitoring by TLC. | [9] |
| Formation of Byproducts | Overly harsh conditions (high temperature or base concentration) leading to side reactions like the Cannizzaro reaction for the aldehyde. | Use a milder base or lower the concentration of the strong base. Reduce the reaction temperature. | [11] |
| Mixture of Mono- and Bis-adducts | Inappropriate stoichiometry. | For mono-adduct, use a 1:1 ratio of ketone to aldehyde. For bis-adduct, use a 2:1 ratio of aldehyde to ketone. | [9] |
| Product Oily or Difficult to Solidify | Impurities or incomplete reaction. | Ensure high purity of starting materials. Allow for sufficient reaction time. Attempt recrystallization from a different solvent system. | [9] |
Logical Workflow for Synthesis and Analysis
The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound derivatives via the Claisen-Schmidt condensation.
Caption: Experimental workflow for this compound derivatives.
Conclusion
This compound is a versatile and valuable substrate in the Claisen-Schmidt condensation, providing access to a diverse range of mono- and bis-arylidene derivatives. The protocols and mechanistic insights provided herein offer a robust foundation for researchers to explore the synthesis of novel tetralone-based compounds. Careful control of stoichiometry and reaction conditions is paramount to achieving high yields and the desired product selectivity. The resulting α,β-unsaturated ketones are not only important synthetic intermediates but also hold significant promise as pharmacologically active agents, making the Claisen-Schmidt condensation of this compound a highly relevant and impactful reaction in contemporary drug discovery and development.
References
- 1. byjus.com [byjus.com]
- 2. praxilabs.com [praxilabs.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Evaluation of 2-benzylidene-1-tetralone Derivatives for Monoamine Oxidase Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling Reactions with 2-Tetralone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2-Aryl-Tetralones
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in the synthesis of 2-aryl-tetralone scaffolds is of particular significance to the drug development sector. These structural motifs are prevalent in a variety of biologically active molecules and natural products, exhibiting a range of pharmacological activities. The ability to efficiently synthesize a diverse library of 2-aryl-tetralone derivatives is therefore a critical step in the discovery of novel therapeutics.
This document provides a detailed guide to the Suzuki coupling of 2-tetralone derivatives, focusing on the practical aspects of the reaction, from the preparation of the requisite enol triflate to the final cross-coupling step. The protocols and insights provided herein are designed to be a valuable resource for researchers aiming to leverage this powerful reaction for their synthetic targets.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states.[1][3] The cycle is comprised of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocols
Part 1: Synthesis of this compound Enol Triflate
The Suzuki coupling of this compound requires its conversion to an electrophilic partner, typically an enol triflate. This is a crucial step that renders the otherwise unreactive ketone susceptible to oxidative addition by the palladium catalyst.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or similar strong, non-nucleophilic base
-
N-Phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) or Triflic Anhydride (Tf₂O)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous THF.
-
Enolate Formation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of LDA (1.1 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Triflation: In a separate flask, dissolve PhNTf₂ (1.2 equivalents) in anhydrous THF. Add this solution to the enolate mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude enol triflate can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.[5]
Part 2: Suzuki Coupling of this compound Enol Triflate with Arylboronic Acids
This general procedure can be adapted for a variety of arylboronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
This compound enol triflate (from Part 1)
-
Arylboronic acid or arylboronic acid pinacol ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., PPh₃, PCy₃, XPhos) if not using a pre-formed catalyst complex
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask or reaction vial, add the this compound enol triflate (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).[6]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous solvent.
-
Reaction: Seal the vessel and place it in a preheated oil bath. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the substrates and the catalyst system employed.[7][8] Stir the reaction for 4-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[6]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification: The crude 2-aryl-tetralone can be purified by column chromatography on silica gel.
Optimization of Reaction Conditions
The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table provides a summary of common conditions and their applications.
| Component | Examples | Rationale and Considerations |
| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Pd(PPh₃)₄ is an active Pd(0) source. Pd(OAc)₂ and Pd₂(dba)₃ are stable Pd(0) precursors that require in situ reduction or are used with phosphine ligands.[1] |
| Ligand | PPh₃, P(t-Bu)₃, PCy₃, XPhos, SPhos | Electron-rich and bulky phosphine ligands generally accelerate the oxidative addition and reductive elimination steps.[8][9][10] The choice of ligand is critical for coupling less reactive substrates like aryl chlorides and can influence the reaction rate and yield.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | The base is crucial for the transmetalation step, activating the boronic acid.[7] The choice of base can depend on the solvent and the presence of base-sensitive functional groups. Cs₂CO₃ is often effective for challenging couplings. |
| Solvent | Toluene, 1,4-Dioxane, THF, DMF, Water | The choice of solvent can influence the solubility of the reagents and the reaction temperature. Aprotic polar solvents are common. Aqueous solvent systems can also be employed and are considered "greener".[2] |
| Boron Reagent | Arylboronic acids, Arylboronic esters (e.g., pinacol), Potassium aryltrifluoroborates | Boronic esters and trifluoroborates often exhibit greater stability and are less prone to protodeboronation compared to boronic acids.[1][7] |
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more active catalyst/ligand system. |
| Inefficient transmetalation | Try a stronger or more soluble base (e.g., switch from K₂CO₃ to Cs₂CO₃). Ensure the boronic acid is of good quality. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation of Boronic Acid | Presence of water or protic solvents | Use rigorously dried solvents and reagents. Consider using a more stable boronic ester. |
| Reaction conditions too harsh | Lower the reaction temperature or use a milder base. | |
| Homocoupling of Boronic Acid | Oxidative conditions | Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent prior to use. |
| Decomposition of Starting Material | Base-sensitive functional groups | Use a milder base such as K₃PO₄ or KF.[7] |
| Thermally unstable compounds | Attempt the reaction at a lower temperature with a more active catalyst system. |
Conclusion
The Suzuki-Miyaura coupling of this compound derivatives via their enol triflates is a robust and versatile method for the synthesis of 2-aryl-tetralones. A thorough understanding of the reaction mechanism and careful optimization of the reaction conditions are paramount to achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The First General Palladium Catalyst for the Suzuki-Miyaura and Carbonyl Enolate Coupling of Aryl Arenesulfonates [organic-chemistry.org]
Application Notes & Protocols: Leveraging 2-Tetralone for the Synthesis of Bioactive Molecules
Introduction: The Strategic Value of the 2-Tetralone Scaffold
In the landscape of medicinal chemistry, the tetralone scaffold stands out as a privileged structure, serving as a foundational building block for a vast array of biologically active compounds.[1] Its rigid, bicyclic framework, composed of a fused benzene and cyclohexanone ring, provides a versatile template for synthetic modification.[2][3] Specifically, this compound (3,4-dihydronaphthalen-2(1H)-one), a ketone derivative of tetralin, is a crucial intermediate in the synthesis of numerous pharmaceuticals and bioactive agents.[4][5] Its chemical reactivity, particularly at the α- and β-positions relative to the carbonyl group, allows for the construction of diverse molecular architectures.
Derivatives of this compound have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial (antibacterial and antifungal), antiviral, and anti-inflammatory properties.[1][2][6] This versatility makes this compound an invaluable starting material for drug discovery campaigns aimed at developing novel therapeutics. This guide provides an in-depth exploration of key synthetic strategies using this compound, complete with detailed protocols and the rationale behind experimental choices, to empower researchers in their quest for new bioactive molecules.
Core Synthetic Strategies and Applications
The synthetic utility of this compound stems from the reactivity of its ketone functional group and the adjacent methylene carbons. This allows for a variety of transformations to build molecular complexity and introduce pharmacologically relevant moieties.
Figure 1: Key synthetic pathways originating from the this compound scaffold leading to diverse classes of bioactive compounds.
Claisen-Schmidt Condensation: Gateway to Bioactive Chalcones
One of the most powerful and widely used reactions involving tetralones is the Claisen-Schmidt (or crossed aldol) condensation.[7] This reaction involves the base-catalyzed condensation of this compound with an aromatic or heterocyclic aldehyde to form 2-benzylidene-tetralone derivatives, a class of α,β-unsaturated ketones commonly known as chalcones.[7][8]
Causality: The protons on the carbon alpha to the carbonyl group (C1) of this compound are acidic and can be abstracted by a base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the stable, conjugated chalcone structure. The choice of aldehyde is critical as it introduces significant structural diversity, directly influencing the biological activity of the final compound.
These chalcone derivatives are of immense interest due to their potent and varied biological activities.[8]
-
Anticancer Activity: Tetralone-based chalcones have demonstrated significant cytotoxic effects against numerous human cancer cell lines, including leukemia, breast cancer, and colon cancer.[1][8] Their mechanisms often involve the induction of apoptosis (programmed cell death).[9] For instance, certain (2-(pyridinyl)methylene)-1-tetralone chalcones have shown growth inhibition greater than 60% against various cancers.[8]
-
Antimicrobial Activity: These compounds also exhibit a broad spectrum of antimicrobial properties.[1] (2-(Pyridinyl)methylene)-1-tetralone chalcones have shown inhibitory activity against bacteria like E. coli, S. aureus (including MRSA), and fungi such as Candida albicans.[1]
-
Enzyme Inhibition: Recently, 2-benzylidene-tetralone derivatives were identified as highly potent and reversible inhibitors of Firefly luciferase, with some compounds showing over 7000-fold higher potency than the well-known inhibitor resveratrol.[10][11]
This protocol describes a typical Claisen-Schmidt condensation reaction.
Materials:
-
This compound (1.0 eq)
-
Substituted Aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 - 1.2 eq)
-
Ethanol (or Methanol)
-
Aqueous Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solution (e.g., 5-10%)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.1 eq) in ethanol (approx. 15-20 mL per 10 mmol of tetralone).
-
Initiation of Reaction: Cool the solution in an ice bath with continuous stirring. Once cooled to 0-5 °C, slowly add the aqueous KOH solution dropwise over 10-15 minutes.
-
Expertise Note: The reaction is often exothermic. Slow, cooled addition of the base is crucial to control the reaction rate and prevent unwanted side reactions. The base acts as a catalyst to generate the enolate of this compound.
-
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC). A crystalline product often starts to separate during this time.[12]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing ice-cold water (approx. 10 times the reaction volume). This step precipitates the solid product.
-
Purification: Filter the crude product using a Büchner funnel, wash thoroughly with cold water to remove excess base, and then with a small amount of cold ethanol. Allow the product to air dry.[12]
-
Recrystallization: For higher purity, recrystallize the crude solid from a suitable solvent, such as ethanol or methanol.[8]
-
Characterization: Confirm the structure of the synthesized chalcone using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis of Fused and Spiro-Heterocycles
The α,β-unsaturated system of the chalcones derived from this compound is a versatile platform for constructing more complex heterocyclic systems through cyclization and cycloaddition reactions.
Figure 2: Experimental workflow for the synthesis of bioactive pyrazoline derivatives from a this compound starting material.
Pyrazolines are five-membered heterocyclic compounds that can be readily synthesized from chalcones. Tetralin-containing pyrazolines have shown promising anticancer activity.[13][14]
Causality: The reaction proceeds via a cyclocondensation mechanism. Hydrazine hydrate reacts with the chalcone, typically through a Michael addition to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration to form the stable pyrazoline ring.
This protocol outlines the conversion of a 2-benzylidene-tetralone to a pyrazoline.
Materials:
-
Synthesized Chalcone (from Protocol 1) (1.0 eq)
-
Hydrazine Hydrate (99%) (2.0-3.0 eq)
-
Glacial Acetic Acid (as solvent)
-
Reflux condenser
-
Heating mantle
Procedure:
-
Reaction Setup: Dissolve the chalcone (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagent: Add hydrazine hydrate (2.5 eq) to the solution.[13][14]
-
Trustworthiness Note: Using acetic acid as the solvent facilitates the reaction, which can be sluggish in neutral solvents. It protonates the carbonyl, making it more electrophilic.
-
-
Heating: Heat the reaction mixture to reflux (typically around 118 °C for acetic acid) and maintain for 4-8 hours. Monitor the reaction by TLC.[13][14]
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. A solid precipitate will form.
-
Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. The crude product can be further purified by recrystallization from a suitable solvent like acetic acid or ethanol.[13][14]
-
Characterization: Analyze the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the formation of the pyrazoline ring.
Spiro compounds, where two rings are connected at a single carbon atom, represent another important class of bioactive molecules. Spiroisoxazolines containing a tetralone moiety have been synthesized and evaluated for their antimicrobial activity.[15]
Causality: These compounds are typically formed via a [3+2] cycloaddition reaction. The exocyclic double bond of the 2-benzylidene-tetralone acts as the dipolarophile, which reacts with a 1,3-dipole, such as a nitrile oxide (generated in situ from an aldoxime), to regioselectively form the spirocyclic product.[15]
α-Functionalization for Novel Antibacterials
Direct functionalization at the C1 position of the this compound ring is another key strategy. 2-Aminotetralones, for example, have been identified as novel inhibitors of the bacterial enzymes MurA and MurZ, which are essential for peptidoglycan biosynthesis.[16] This makes them attractive candidates for the development of new antibacterial agents.
Mechanism of Action: The α-aminoketone functionality is proposed to be responsible for the inhibitory activity. Evidence suggests a covalent mode of action where the amino group facilitates the formation of a bond with a key cysteine thiol group (C115) in the active site of the MurA/MurZ enzymes.[16]
Summary of Biological Activities
The versatility of the this compound scaffold allows for the generation of a wide range of derivatives with diverse and potent biological activities.
| Derivative Class | Synthetic Route | Biological Activity | Example Target / Cell Line | Reported Potency (IC₅₀ / MIC) | References |
| 2-Benzylidene-tetralones (Chalcones) | Claisen-Schmidt Condensation | Anticancer | Hela, MCF7 | IC₅₀ = 3.5 - 4.5 µg/mL | [13] |
| Anticancer | Leukemia, Breast, Colon Cancer | >60% growth inhibition | [8] | ||
| Luciferase Inhibition | Firefly Luciferase | IC₅₀ = 0.25 nM | [10][11] | ||
| Aminoguanidine Derivatives | Nucleophilic Substitution | Antibacterial | S. aureus, MRSA | MIC = 0.5 - 1.0 µg/mL | [6] |
| Tetralin-Pyrazolines | Cyclocondensation from Chalcones | Anticancer | Hela, MCF7 | IC₅₀ = 3.5 - 10.9 µg/mL | [13][14] |
| 2-Aminotetralones | α-Amination | Antibacterial (MurA/MurZ inh.) | S. aureus, E. coli | MIC = 8 - 128 µg/mL | [16] |
| Spiroisoxazolines | [3+2] Cycloaddition | Antimicrobial | E. coli, B. subtilis | MIC = 10 µg/mL | [15] |
| 2-Bromo-1-tetralone Derivatives | α-Bromination | Antifungal, Antitumor | Trichophyton sp., P388 leukemia | MIC = 1.56 - 6.25 µg/mL | [17] |
Conclusion
This compound is a powerful and economically viable starting material for the synthesis of a multitude of bioactive compounds. Its straightforward reactivity through classic organic transformations like the Claisen-Schmidt condensation provides a reliable entry point to the highly active chalcone scaffold. These intermediates can be further elaborated into complex heterocyclic systems, including pyrazolines and spiro compounds, each with its own unique pharmacological profile. By understanding the underlying chemical principles and leveraging the detailed protocols provided, researchers can effectively utilize this compound as a strategic tool in the design and development of next-generation therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Evaluation of (2-(Pyridinyl)methylene)-1-tetralone Chalcones for Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ijrpc.com [ijrpc.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Regioselective synthesis of novel spiro-isoxazolines congeners as antimicrobial agents: in vitro and in-silico assessments [frontiersin.org]
- 16. 2-Aminotetralones: novel inhibitors of MurA and MurZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
Application Note: Strategic Alkylation of 2-Tetralone for Advanced Synthesis
Executive Summary
The alkylation of 2-tetralone is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceutical development and materials science.[1][2] This guide offers a comprehensive analysis of two primary methodologies for the α-alkylation of this compound: classic strong base-mediated alkylation for kinetic control and phase-transfer catalysis (PTC) for operational simplicity and scalability. By elucidating the mechanistic principles, providing detailed, field-tested protocols, and addressing common challenges, this document serves as an essential resource for researchers aiming to leverage this powerful C-C bond-forming reaction with precision and efficiency.
Introduction: The Strategic Importance of this compound Alkylation
This compound is a bicyclic ketone that serves as a versatile scaffold in the synthesis of complex molecular architectures.[1] Its alkylated derivatives are pivotal precursors for a wide range of biologically active compounds, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's treatment, and antitumor agents.[2][3] The functionalization at the C1 position (the α-carbon adjacent to the carbonyl) allows for the introduction of diverse substituents, profoundly influencing the pharmacological profile of the resulting molecule.
Mastery of this compound alkylation is therefore not merely an academic exercise but a critical capability in the drug discovery pipeline.[3] The challenge lies in controlling the reaction's regioselectivity and minimizing common side reactions such as O-alkylation and dialkylation.[4][5] This note provides the strategic insights and procedural detail necessary to navigate these complexities.
Core Principles: Navigating the Mechanistic Landscape
The alkylation of a ketone proceeds via its enolate, an ambident nucleophile with reactivity at both the α-carbon and the oxygen atom.[6][7] The outcome of the reaction is dictated by a careful interplay of base, solvent, temperature, and the nature of the electrophile.
Enolate Formation: Kinetic vs. Thermodynamic Control
For an unsymmetrical ketone like this compound, deprotonation can occur at either the C1 or C3 position, leading to two different enolates:
-
Kinetic Enolate: Formed by removing the more sterically accessible, less hindered proton (at C1). This pathway is faster and is favored by strong, bulky bases at low temperatures.[8][9] The reaction is typically irreversible under these conditions.
-
Thermodynamic Enolate: Formed by removing a proton from the more substituted carbon (at C3), leading to a more substituted and generally more stable double bond. This pathway is favored under conditions that allow for equilibrium, such as weaker bases at higher temperatures.[8]
For targeted C1 alkylation of this compound, achieving kinetic control is paramount.
C- vs. O-Alkylation: Directing the Nucleophilic Attack
Once the enolate is formed, it can be attacked by an alkyl halide at either the carbon (C-alkylation) or the oxygen (O-alkylation).[6][10] Several factors govern this selectivity:
-
Electrophile Hardness: "Hard" electrophiles (e.g., silyl chlorides, triflates) tend to react at the "hard" oxygen atom, leading to O-alkylation. "Softer" electrophiles, such as alkyl iodides and bromides, preferentially react at the "soft" carbon atom, favoring the desired C-alkylation.[10][11]
-
Solvent: Polar, aprotic solvents (e.g., THF, DMF) solvate the metal cation, leaving a more "naked" and reactive enolate, which can increase the rate of both C- and O-alkylation. Protic solvents can hydrogen-bond with the oxygen atom, hindering O-alkylation and thus favoring C-alkylation.[7]
-
Counter-ion: The nature of the cation associated with the enolate influences the charge distribution. Tightly coordinating cations like Li⁺ tend to associate with the oxygen, which can favor C-alkylation.[7][12]
The diagram below illustrates the fundamental mechanistic choices in the alkylation of this compound.
Caption: Mechanistic pathways for this compound alkylation.
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for two robust alkylation methods.
Protocol A: Kinetic Alkylation via Lithium Diisopropylamide (LDA)
This method is the gold standard for achieving regioselective C1 alkylation by forming the kinetic enolate under cryogenic conditions.[9][13][14]
Rationale: Lithium diisopropylamide (LDA) is a strong (pKa of diisopropylamine ≈ 36), sterically hindered, non-nucleophilic base.[9][14][15] Its bulkiness favors abstraction of the less hindered C1 proton, while its strength ensures rapid and complete deprotonation, preventing equilibration to the thermodynamic enolate.[14] Performing the reaction at -78 °C locks in this kinetic control.[13]
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard workup and purification reagents (e.g., diethyl ether, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
LDA Preparation (in situ): To the flask, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.1 equivalents) via syringe. Slowly add n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the resulting colorless solution for 30 minutes at -78 °C.
-
Enolate Formation: Prepare a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Slowly quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel. Add diethyl ether and water. Separate the layers and extract the aqueous layer twice with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 1-alkyl-2-tetralone.
Protocol B: Alkylation via Phase-Transfer Catalysis (PTC)
This method offers a scalable, operationally simpler, and often more environmentally benign alternative to strong base methods, avoiding cryogenic temperatures and pyrophoric reagents.[16]
Rationale: Phase-transfer catalysis facilitates the reaction between reactants located in different immiscible phases (typically aqueous and organic).[17] A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), transports the base (e.g., hydroxide ion) from the aqueous phase to the organic phase containing the this compound.[18][19] Here, the hydroxide deprotonates the tetralone at the interface, and the resulting enolate is paired with the bulky quaternary ammonium cation, which shuttles it into the organic phase to react with the alkyl halide.[20]
Materials:
-
This compound
-
Alkyl halide
-
Sodium hydroxide (NaOH), 50% aqueous solution
-
Toluene or chlorobenzene
-
Standard workup and purification reagents
Procedure:
-
Apparatus Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 equivalent), the alkyl halide (1.5-3.0 equivalents), toluene, and TBAB (0.1 equivalents).[20]
-
Reaction Initiation: With vigorous stirring, add the 50% aqueous NaOH solution (volume can be 5-10% of the organic solvent volume).[20]
-
Reaction Progress: Heat the biphasic mixture to a moderate temperature (e.g., 40-60 °C) or stir at room temperature.[20] Monitor the reaction by TLC or GC/MS. The reaction may take several hours to reach completion (e.g., 24-48 hours).[20]
-
Workup: After cooling to room temperature, separate the aqueous and organic layers. Extract the aqueous layer with toluene.
-
Purification: Combine the organic layers, wash with water and then brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the resulting crude oil via flash column chromatography or distillation to obtain the desired product.
The general workflow for these alkylation procedures is summarized in the diagram below.
Caption: General experimental workflow for this compound alkylation.
Data Summary and Comparison
The choice of method depends on the desired scale, selectivity, and available resources. The following table provides a comparative summary.
| Parameter | Protocol A: Kinetic (LDA) | Protocol B: Phase-Transfer Catalysis (PTC) |
| Base | Lithium Diisopropylamide (LDA) | Sodium Hydroxide (NaOH) |
| Solvent | Anhydrous THF | Toluene, Chlorobenzene |
| Temperature | -78 °C | Room Temperature to 60 °C |
| Selectivity | High for C1 (Kinetic Product) | Generally C1, but can be less selective |
| Key Advantages | Excellent regiocontrol | Scalable, avoids cryogenics, safer reagents |
| Key Disadvantages | Requires cryogenic temps, pyrophoric reagents, strict anhydrous conditions | Longer reaction times, may require catalyst screening, potential for side reactions |
| Typical Yields | Good to Excellent | Moderate to Good |
Troubleshooting and Optimization
Even with robust protocols, challenges can arise. Here are solutions to common issues:
-
Low Yield: Often due to incomplete enolate formation or side reactions.[4]
-
Solution (LDA): Ensure all reagents and solvents are strictly anhydrous. Confirm the exact molarity of the n-BuLi solution via titration.
-
Solution (PTC): Increase the stirring rate to improve interfacial mixing. Screen different catalysts (e.g., other quaternary ammonium salts) or adjust the concentration of NaOH.
-
-
Dialkylation: The mono-alkylated product is also acidic and can be deprotonated and alkylated a second time.[4][24]
-
Solution: Use the ketone as the limiting reagent. Add the alkylating agent slowly and ensure the reaction is quenched as soon as the starting material is consumed. Using a bulky alkylating group can also disfavor a second alkylation.
-
-
O-Alkylation Product Observed: This side product arises from the ambident nature of the enolate.[4][10]
-
Solution: Ensure a "soft" alkylating agent is used (iodides > bromides > chlorides). Avoid "hard" electrophiles unless O-alkylation is desired. The choice of counter-ion and solvent, as described in Section 2.2, is also critical.
-
Conclusion
The successful alkylation of this compound is a highly achievable yet nuanced process. By understanding the fundamental principles of kinetic versus thermodynamic control and C- versus O-alkylation, researchers can make informed decisions about their synthetic strategy. The use of strong, bulky bases like LDA at low temperatures provides unparalleled regiocontrol for C1 functionalization. Alternatively, phase-transfer catalysis presents a practical and scalable method well-suited for process chemistry. Careful execution of these protocols and proactive troubleshooting will enable the efficient synthesis of valuable 1-alkyl-2-tetralone derivatives for a multitude of applications in science and medicine.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pharmaxchange.info [pharmaxchange.info]
- 11. reddit.com [reddit.com]
- 12. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 17. dalalinstitute.com [dalalinstitute.com]
- 18. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crdeepjournal.org [crdeepjournal.org]
- 20. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 24. Enols and enolates - Problem 15 [quimicaorganica.org]
Application Notes & Protocols: Strategic Use of 2-Tetralone Enamines for C-C Bond Formation in Complex Synthesis
Abstract
The 2-tetralone scaffold is a privileged structure in medicinal chemistry and natural product synthesis, frequently appearing in pharmacologically active compounds.[1] Functionalization at the C1 position adjacent to the carbonyl group is a critical step in the elaboration of this core structure. Direct alkylation of this compound using strong bases like LDA can be fraught with challenges, including poly-alkylation and side reactions. The use of enamines, pioneered by Gilbert Stork, provides a milder, more controlled, and highly effective alternative for the α-functionalization of ketones.[2][3][4] This guide provides a comprehensive overview, mechanistic insights, and detailed protocols for the preparation of this compound enamines and their subsequent application in key C-C bond-forming reactions, including alkylation, Michael addition, and acylation.
The Strategic Advantage of Enamines: Surrogates for Enolates
Enamines serve as neutral, nucleophilic equivalents of enolates.[2] Their enhanced reactivity stems from the powerful π-donating ability of the nitrogen lone pair, which increases the electron density at the α-carbon, making it highly nucleophilic.[5][6] This approach, often called the Stork Enamine Synthesis, offers several key advantages over traditional enolate chemistry:
-
Mild Reaction Conditions: Enamine formation and subsequent alkylation occur under neutral or mildly acidic conditions, avoiding the need for strong, sterically hindered bases.[6]
-
Prevention of Poly-alkylation: The iminium salt intermediate formed after the initial C-C bond formation is no longer nucleophilic, effectively preventing over-alkylation, a common issue with enolates.[2]
-
Regioselectivity: In unsymmetrical ketones, enamine formation often favors the less substituted α-carbon, providing a handle for regioselective functionalization.[3]
-
Ease of Preparation and Handling: Enamines are generally easier to prepare and handle than their corresponding enolate counterparts.[2]
Part I: Preparation of this compound Enamines
Mechanism of Formation
The formation of an enamine is a condensation reaction between a ketone (this compound) and a secondary amine.[7] The reaction is typically catalyzed by a mild acid, such as p-toluenesulfonic acid (p-TsOH), and requires the removal of water to drive the equilibrium toward the product.[5][8]
The mechanism proceeds through several key steps:
-
Protonation of the carbonyl oxygen by the acid catalyst enhances its electrophilicity.
-
Nucleophilic Attack by the secondary amine on the carbonyl carbon forms a tetrahedral intermediate.
-
A series of Proton Transfers results in the formation of a carbinolamine intermediate.[9]
-
Protonation of the hydroxyl group makes it a good leaving group (water).
-
Elimination of water forms a resonance-stabilized iminium ion.
-
Deprotonation at the α-carbon by a weak base (e.g., excess amine) yields the final enamine product and regenerates the catalyst.[8]
Caption: Acid-catalyzed formation of a this compound enamine.
Selecting the Optimal Secondary Amine
The choice of secondary amine is crucial for controlling the reactivity and stability of the resulting enamine. Cyclic secondary amines are most commonly used.
| Amine | Structure | pKa of Conj. Acid | Key Characteristics & Insights |
| Pyrrolidine | C₄H₉N | 11.27[7] | Most commonly used. Forms a highly nucleophilic enamine. The planarity of the double bond in the enamine relieves some of the steric strain of the five-membered ring, favoring its formation.[5] Ideal for alkylations.[5] |
| Morpholine | C₄H₉NO | 8.33 | The electron-withdrawing effect of the oxygen atom makes morpholine less basic and its enamine less nucleophilic than the pyrrolidine analogue.[10][11] This can be advantageous for controlling reactivity and is often used in acylation reactions. |
| Piperidine | C₅H₁₁N | 11.12 | Forms enamines with reactivity intermediate between pyrrolidine and morpholine. It is a good general-purpose choice. |
Protocol 1: Synthesis of 1-(3,4-dihydronaphthalen-2-yl)pyrrolidine
This protocol describes a general procedure for preparing the pyrrolidine enamine of this compound.
Materials:
-
This compound (1.0 eq)
-
Pyrrolidine (1.2-1.5 eq)[12]
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.01-0.05 eq)
-
Anhydrous Toluene or Benzene
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer
-
Rotary evaporator
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser under an inert atmosphere (N₂ or Ar). Ensure all glassware is oven-dried.
-
Charging the Flask: To the flask, add this compound, anhydrous toluene (approx. 0.2-0.5 M concentration of ketone), and a magnetic stir bar.
-
Reagent Addition: Add pyrrolidine followed by the catalytic amount of p-TsOH.
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed azeotropically with toluene. Monitor the reaction progress by observing the amount of water collected (theoretical amount should be 1.0 eq). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the reaction is complete (no more water is collected), cool the mixture to room temperature.
-
Solvent Removal: Remove the toluene under reduced pressure using a rotary evaporator. Caution: Enamines are sensitive to hydrolysis; exposure to atmospheric moisture should be minimized.[5]
-
Purification (if necessary): The crude enamine is often of sufficient purity for immediate use in the next step. If purification is required, it can be achieved by vacuum distillation.
-
Characterization: Confirm enamine formation using ¹H NMR (disappearance of α-protons of the ketone, appearance of a vinyl proton signal) and IR spectroscopy (disappearance of the C=O stretch, appearance of C=C and C-N stretches).
Part II: C-C Bond Formation Using this compound Enamines
The nucleophilic α-carbon of the enamine is poised to react with a variety of electrophiles. The general workflow involves three stages: enamine formation, reaction with an electrophile, and acidic hydrolysis to regenerate the functionalized ketone.
Caption: The three-stage process of the Stork enamine synthesis.
Stork Enamine Alkylation
This reaction allows for the mono-alkylation of this compound at the C1 position by reacting the enamine with an electrophilic alkyl halide.[13]
Mechanism: The enamine's α-carbon acts as the nucleophile in an Sₙ2 reaction with the alkyl halide.[2] This forms an iminium salt, which is then hydrolyzed with aqueous acid to yield the α-alkylated ketone and a protonated secondary amine.[14]
Protocol 2: α-Allylation of this compound
-
Enamine Formation: Prepare the pyrrolidine enamine of this compound as described in Protocol 1. The crude enamine can be used directly after removing the solvent.
-
Alkylation: Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., THF, acetonitrile, or DMF). Cool the solution in an ice bath.
-
Electrophile Addition: Add allyl bromide (1.0-1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC for the disappearance of the enamine.
-
Hydrolysis: Upon completion, add an equal volume of water or dilute aqueous HCl (e.g., 1 M) to the reaction mixture and stir vigorously for 1-2 hours at room temperature or with gentle heating to hydrolyze the iminium salt.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude 1-allyl-2-tetralone by flash column chromatography.
Michael Addition
Enamines are excellent nucleophiles for 1,4-conjugate (Michael) additions to α,β-unsaturated carbonyls and other Michael acceptors.[15][16] This reaction is a powerful tool for forming 1,5-dicarbonyl compounds.[2]
Mechanism: The enamine adds to the β-carbon of the Michael acceptor, forming a new C-C bond and a new enolate intermediate.[15] This intermediate is protonated during the workup, and the resulting iminium salt is then hydrolyzed to give the final 1,5-dicarbonyl product.
Protocol 3: Michael Addition to Methyl Vinyl Ketone (MVK)
-
Enamine Formation: Prepare the pyrrolidine enamine of this compound as described in Protocol 1.
-
Michael Addition: Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., benzene or THF).
-
Acceptor Addition: Add methyl vinyl ketone (MVK) (1.0 eq) dropwise, keeping the temperature below 30 °C (the reaction can be exothermic).
-
Reaction: Stir the mixture at room temperature for 12-24 hours.
-
Hydrolysis & Work-up: Perform an acidic hydrolysis and extraction as described in Protocol 2 (Steps 5-8).
-
Purification: Purify the resulting 1,5-dicarbonyl product by flash column chromatography or vacuum distillation.
Acylation
Enamines readily react with acyl halides or anhydrides to form β-dicarbonyl compounds after hydrolysis.[2] This provides a direct route to valuable synthetic intermediates.
Mechanism: The reaction proceeds via nucleophilic acyl substitution. The enamine attacks the electrophilic carbonyl carbon of the acyl halide. The resulting tetrahedral intermediate collapses, expelling the halide ion and forming an N-acylated iminium salt. Subsequent hydrolysis yields the 1,3-dicarbonyl product.[6]
Protocol 4: α-Acetylation of this compound
-
Enamine Formation: Prepare the morpholine enamine of this compound (using morpholine instead of pyrrolidine in Protocol 1). Morpholine enamines are often preferred for acylations to temper reactivity.
-
Acylation: Dissolve the crude enamine in an anhydrous aprotic solvent (e.g., THF) containing a non-nucleophilic base like triethylamine (1.1 eq) to scavenge the HCl byproduct. Cool the solution to 0 °C.
-
Reagent Addition: Add acetyl chloride (1.0 eq) dropwise.
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis & Work-up: Perform an acidic hydrolysis and extraction as described in Protocol 2 (Steps 5-8).
-
Purification: Purify the resulting 1-acetyl-2-tetralone by flash column chromatography.
Troubleshooting and Key Considerations
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Enamine | Incomplete reaction; presence of water. | Ensure all reagents and solvents are anhydrous. Use a Dean-Stark trap effectively. Increase reflux time if necessary. |
| N-Alkylation Instead of C-Alkylation | Highly reactive electrophile (e.g., methyl iodide); steric hindrance at the α-carbon. | Use less reactive electrophiles like benzyl or allyl halides. While N-alkylation is often reversible upon heating, C-alkylation is generally irreversible. |
| Low Yield in C-C Bond Formation | Enamine hydrolysis before reaction; weak electrophile. | Maintain strict anhydrous conditions until the hydrolysis step. Use more reactive electrophiles (e.g., iodides instead of chlorides) or consider using a more polar solvent like DMF. |
| Complex Product Mixture | Side reactions; incomplete hydrolysis. | Ensure complete hydrolysis by extending the stirring time with aqueous acid or gentle heating. Re-evaluate the purity of starting materials. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Stork Enamine Synthesis | NROChemistry [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Enamine - Wikipedia [en.wikipedia.org]
- 8. Enamines from Aldehydes and Ketones with Secondary Amines - Chemistry Steps [chemistrysteps.com]
- 9. Enamines — Making Molecules [makingmolecules.com]
- 10. Morpholine - Wikipedia [en.wikipedia.org]
- 11. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 12. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 13. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Michael addition reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Diastereoselective Reduction of Substituted 2-Tetralones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The stereoselective synthesis of 2-tetralol derivatives is of paramount importance in medicinal chemistry and drug development, as these scaffolds are integral to a wide array of biologically active molecules.[1][2] The precise control of stereochemistry at the C-2 position of the tetralone ring during carbonyl reduction is a critical step that dictates the pharmacological profile of the final compound. This guide provides an in-depth exploration of the diastereoselective reduction of substituted 2-tetralones, offering both theoretical insights and practical, field-proven protocols.
Theoretical Background: The Art of Stereocontrol in 2-Tetralone Reduction
The reduction of a prochiral ketone, such as a substituted this compound, can yield two enantiomers. When a substituent is present on the tetralone ring, the reduction of the C-2 carbonyl group can lead to the formation of two diastereomers, cis and trans, depending on the relative orientation of the newly formed hydroxyl group and the existing substituent. The goal of diastereoselective reduction is to favor the formation of one diastereomer over the other.[3]
The stereochemical outcome of the reduction is governed by several factors, including the steric and electronic properties of the reducing agent, the nature and position of the substituent on the tetralone ring, and the reaction conditions.[1][4]
Key Mechanistic Considerations:
The diastereoselectivity of the reduction is often rationalized by considering the approach of the hydride reagent to the carbonyl carbon. The preferred trajectory is dictated by minimizing steric hindrance. For instance, bulky reducing agents will preferentially attack from the less hindered face of the ketone, leading to a predictable stereochemical outcome.[5][6]
Furthermore, the presence of substituents on the aromatic ring can influence the conformation of the tetralone, thereby directing the approach of the reducing agent.[1] Chelation control can also play a significant role when substituents capable of coordinating with the reducing agent are present.
Below is a generalized reaction scheme illustrating the diastereoselective reduction of a substituted this compound.
Caption: General reaction scheme for the diastereoselective reduction of a substituted this compound.
Methodologies for Diastereoselective Reduction
A variety of methods have been developed to achieve high diastereoselectivity in the reduction of substituted 2-tetralones. These can be broadly categorized into chemical and biocatalytic methods.
Chemical Methods: Precision with Chiral Reagents and Catalysts
Chemical methods often employ sterically hindered hydride reagents or chiral catalysts to achieve high levels of stereocontrol.
L-Selectride® (lithium tri-sec-butylborohydride) is a bulky hydride reagent that is highly effective in the diastereoselective reduction of cyclic ketones.[5][6] Its large steric profile dictates that the hydride transfer occurs from the less hindered face of the carbonyl, leading to predictable and often high diastereoselectivity.[5][7][8]
Protocol: Diastereoselective Reduction of a Substituted this compound with L-Selectride®
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted this compound (1.0 equiv) in anhydrous tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of L-Selectride®: Slowly add L-Selectride® (1.1-1.5 equiv, 1.0 M solution in THF) dropwise to the stirred solution. The exact equivalence may need to be optimized for different substrates.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow, dropwise addition of water, followed by 3 M aqueous sodium hydroxide and 30% hydrogen peroxide.
-
Work-up: Allow the mixture to warm to room temperature and stir for 1 hour. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio (d.r.) by ¹H NMR spectroscopy or gas chromatography (GC).
The CBS reduction utilizes a chiral oxazaborolidine catalyst in combination with a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve highly enantioselective reduction of ketones.[9][10][11][12] For substituted 2-tetralones, this method can also provide excellent diastereoselectivity.[7][8][13] The chiral catalyst coordinates to the carbonyl oxygen and the borane, creating a rigid transition state that directs the hydride delivery to one face of the ketone.[12]
Protocol: CBS-Catalyzed Diastereoselective Reduction
-
Catalyst Preparation (in situ): In a flame-dried flask under an inert atmosphere, dissolve the (R)- or (S)-CBS catalyst (5-10 mol%) in anhydrous THF.
-
Borane Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (0.6-1.0 equiv) to the catalyst solution and stir for 10-15 minutes at room temperature.
-
Substrate Addition: Cool the mixture to the desired temperature (typically between -40 °C and 0 °C) and add a solution of the substituted this compound (1.0 equiv) in anhydrous THF dropwise over 10-20 minutes.
-
Reaction: Stir the reaction at the same temperature until completion, as monitored by TLC (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow addition of methanol at the reaction temperature.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and extract the product with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification and Analysis: Purify the product by flash chromatography. Determine the diastereomeric ratio and enantiomeric excess (e.e.) by chiral HPLC or GC.
Caption: A typical experimental workflow for the diastereoselective reduction of a substituted this compound.
Biocatalytic Methods: Green and Highly Selective Reductions
Biocatalysis, using whole cells of microorganisms or isolated enzymes (e.g., alcohol dehydrogenases), offers an environmentally friendly and often highly stereoselective alternative for the reduction of ketones.[1][2][14] The stereochemical outcome is dependent on the specific enzyme and the substrate.[4][15]
Protocol: Whole-Cell Bioreduction of a Substituted this compound
-
Culture Preparation: Cultivate the selected microorganism (e.g., Saccharomyces cerevisiae, Pichia pastoris, or various fungal strains) in a suitable growth medium until it reaches the desired growth phase (e.g., late exponential phase).
-
Substrate Addition: Add the substituted this compound (often dissolved in a minimal amount of a water-miscible organic solvent like ethanol or DMSO) to the microbial culture. The substrate concentration typically ranges from 1-5 g/L.
-
Biotransformation: Incubate the culture under controlled conditions (temperature, pH, agitation) for a period ranging from several hours to a few days.
-
Monitoring: Monitor the progress of the reduction by periodically taking samples and analyzing them by GC or HPLC.
-
Extraction: After the reaction is complete, separate the biomass from the culture medium by centrifugation or filtration. Extract the product from the supernatant with an appropriate organic solvent.
-
Purification and Analysis: Purify the extracted product by column chromatography. Determine the diastereomeric ratio and enantiomeric excess.
Data Presentation: Comparing Reduction Methods
The choice of reduction method significantly impacts the diastereoselectivity and yield. The following table summarizes typical results for the reduction of a model substituted this compound.
| Reducing Agent/Method | Substituent (Position) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (e.e.) | Yield (%) | Reference |
| L-Selectride® | 4-Methyl | >95:5 | - | ~90 | [5] |
| CBS/(R)-Me-CBS | 1-Phenyl | 10:90 | 98% (trans) | ~85 | [7] |
| Saccharomyces cerevisiae | 5-Methoxy | Varies with strain | >98% (S) | ~70-90 | [1] |
| Noyori-Ikariya Ru(II) Complex | 2-Arylidene | >99:1 (cis) | >99% | ~95 | [16][17] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: For chemical reductions involving boranes and metal hydrides, strictly anhydrous conditions are crucial to prevent quenching of the reagent and to ensure reproducibility.[12]
-
Temperature Control: Low temperatures are often necessary to enhance diastereoselectivity by minimizing the kinetic energy of the system and favoring the more ordered transition state.
-
Substrate Purity: The purity of the starting this compound can affect the efficiency of the reduction and the purity of the product.
-
Catalyst Loading: In catalytic reactions, optimizing the catalyst loading is important for balancing reaction time, cost, and efficiency.
-
Biocatalysis Optimization: For bioreductions, factors such as pH, temperature, co-solvent, and substrate concentration need to be optimized for each specific substrate and microorganism.
Conclusion
The diastereoselective reduction of substituted 2-tetralones is a well-established yet continuously evolving field. The choice of the optimal method depends on the specific substrate, the desired stereoisomer, and practical considerations such as scale, cost, and environmental impact. By understanding the underlying principles and following robust protocols, researchers can effectively synthesize stereochemically pure 2-tetralol derivatives for a wide range of applications in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-selectride - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Diastereoselective and enantioselective reduction of tetralin-1,4-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Leveraging 2-Tetralone in Multicomponent Reactions for Drug Discovery
Introduction: The Strategic Value of 2-Tetralone in Complexity-Generating Reactions
In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and diversity from simple, readily available starting materials is a paramount objective. Multicomponent reactions (MCRs), wherein three or more reactants combine in a single synthetic operation to form a complex product, have emerged as a powerful strategy to achieve this goal.[1][2][3] The efficiency and atom economy of MCRs make them particularly attractive for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.[4]
This guide focuses on the application of this compound, a versatile bicyclic ketone, as a key building block in a variety of MCRs.[5] Its inherent structural features—a reactive ketone carbonyl group and an activated methylene position—provide multiple points for bond formation, enabling the construction of diverse and intricate molecular architectures. The tetralone scaffold itself is a privileged structure found in numerous biologically active compounds, including antibacterial, antitumor, and central nervous system (CNS) active agents.[6][7][8] By integrating this compound into MCRs, we can unlock novel chemical space and generate unique molecular frameworks with significant potential for therapeutic applications.
This document provides detailed protocols and mechanistic insights for several classes of multicomponent reactions involving this compound. The methodologies are presented to be self-validating, with explanations for key experimental choices to empower researchers to adapt and optimize these reactions for their specific drug discovery campaigns.
The Betti Reaction: Synthesis of Aminobenzylnaphthalenols
The Betti reaction is a classic three-component condensation of a phenol, an aldehyde, and an amine to produce α-aminobenzylphenols, known as Betti bases.[9][10] This reaction is a special case of the more general Mannich reaction.[9] When this compound is employed, its enol form acts as the nucleophilic phenol component, leading to the formation of valuable aminobenzylnaphthalenol derivatives. These products are not only chiral ligands and catalysts in asymmetric synthesis but also possess a range of pharmacological activities.[11]
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde and the amine. The enol tautomer of this compound then acts as a carbon nucleophile, attacking the electrophilic imine carbon. This is followed by proton transfer to yield the final aminobenzylnaphthalenol product. The choice of catalyst, often a Lewis or Brønsted acid, is crucial for activating the aldehyde and promoting imine formation.[12] In some protocols, pre-formation of the imine can lead to higher yields and cleaner reactions.[13]
Caption: Mechanistic pathway of the Betti reaction involving this compound.
Experimental Protocol: Catalyst-Free Synthesis of a Betti Base
This protocol describes a solvent-free, catalyst-free approach, which is environmentally benign and often leads to high yields with simple work-up procedures.
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Amine (e.g., aniline)
-
Ethanol
-
Hexane
-
Round-bottom flask (10 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Filtration apparatus
Procedure:
-
Reactant Charging: In a 10 mL round-bottom flask, combine this compound (1.0 mmol), the aromatic aldehyde (1.1 mmol), and the amine (1.0 mmol).
-
Reaction: Stir the mixture at 60-80 °C under a nitrogen atmosphere. The choice of temperature may need optimization depending on the specific substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-8 hours).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. A solid product may form.
-
Add ethanol (5 mL) and triturate the solid.
-
Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 3 mL).
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to afford the pure Betti base.[10]
-
Data Presentation
| Entry | Aldehyde | Amine | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Aniline | 4 | 92 |
| 2 | 4-Chlorobenzaldehyde | Aniline | 5 | 88 |
| 3 | 4-Methoxybenzaldehyde | Aniline | 4 | 95 |
| 4 | Benzaldehyde | p-Toluidine | 6 | 85 |
Yields are for isolated, purified products.
The Ugi Four-Component Reaction (Ugi-4CR): Accessing Peptidomimetic Scaffolds
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of MCR chemistry, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to generate α-acylamino amides.[4][14] This reaction is renowned for its ability to rapidly generate diverse and complex peptidomimetic structures.[15] The use of this compound as the ketone component introduces a rigid, bicyclic scaffold that can be valuable for constraining the conformation of the resulting molecule, a key strategy in drug design.
Mechanistic Rationale
The Ugi reaction cascade begins with the condensation of this compound and the amine to form an iminium ion. This is followed by the nucleophilic addition of the isocyanide to the iminium ion, forming a nitrilium ion intermediate. This intermediate is then trapped by the carboxylate anion in a Mumm rearrangement to yield a stable bis-amide product. The reaction is often self-catalyzing but can be accelerated by Lewis or Brønsted acids.[4]
Caption: Generalized mechanism of the Ugi four-component reaction.
Experimental Protocol: Ugi-4CR with this compound
This protocol provides a general procedure for the Ugi reaction. The choice of solvent is critical, with methanol or trifluoroethanol often being effective.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Carboxylic acid (e.g., acetic acid)
-
Isocyanide (e.g., tert-butyl isocyanide)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
Procedure:
-
Reactant Charging: To a 25 mL round-bottom flask, add this compound (1.0 mmol), the amine (1.0 mmol), and the carboxylic acid (1.0 mmol) in methanol (5 mL).
-
Reaction Initiation: Stir the mixture at room temperature for 10-15 minutes.
-
Isocyanide Addition: Add the isocyanide (1.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 24-48 hours. Monitor the reaction by TLC.
-
Work-up:
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the pure α-acylamino amide.
Three-Component Synthesis of Spirooxindoles
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties.[16][17] Multicomponent reactions provide a highly efficient route to these complex scaffolds.[18][19] A notable example involves the reaction of isatin, an activated methylene compound, and this compound.
Mechanistic Considerations
While the exact mechanism can vary depending on the specific reactants and catalyst, a plausible pathway involves an initial Knoevenagel condensation between isatin and the activated methylene compound. This is followed by a Michael addition of the enolate of this compound to the resulting electron-deficient alkene. Subsequent intramolecular cyclization and dehydration then lead to the final spirooxindole product. Lewis acid catalysts are often employed to facilitate these steps.[18]
Caption: A plausible workflow for the three-component synthesis of spirooxindoles.
Experimental Protocol: Microwave-Assisted Synthesis of Spirooxindoles
Microwave irradiation can significantly accelerate reaction rates and improve yields in many MCRs.[20][21]
Materials:
-
Isatin
-
Malononitrile
-
This compound
-
Catalyst (e.g., piperidine or a Lewis acid like SnCl₄·5H₂O)
-
Ethanol or Dichloroethane (DCE)
-
Microwave reactor vial (10 mL)
-
Magnetic stir bar
Procedure:
-
Reactant Charging: In a 10 mL microwave reactor vial, place isatin (1.0 mmol), malononitrile (1.0 mmol), this compound (1.0 mmol), and the catalyst (e.g., 10 mol%) in the chosen solvent (3-5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).[18] The optimal conditions will depend on the specific substrates and microwave unit.
-
Work-up:
-
After cooling, remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired spirooxindole.
Comparative Data: Thermal vs. Microwave Conditions
| Entry | Catalyst | Conditions | Time | Yield (%) |
| 1 | SnCl₄·5H₂O (10 mol%) | 60 °C, DCE | 24 h | 78 |
| 2 | SnCl₄·5H₂O (10 mol%) | 80 °C, DCE, µW | 80 min | 80 |
| 3 | Piperidine (20 mol%) | Reflux, EtOH | 6 h | 75 |
| 4 | Piperidine (20 mol%) | 100 °C, EtOH, µW | 15 min | 85 |
Data is illustrative and based on typical enhancements observed with microwave heating.[18]
Applications in Drug Development and Future Perspectives
The derivatives synthesized from this compound via multicomponent reactions represent a rich source of novel chemical entities for drug discovery. The structural complexity and diversity generated through these efficient reactions provide a strong starting point for lead optimization programs.
-
Anticancer Agents: The spirooxindole scaffold is a well-established pharmacophore in oncology.[16][17] The ability to rapidly synthesize libraries of spirooxindoles from this compound allows for extensive structure-activity relationship (SAR) studies to identify potent and selective anticancer compounds.
-
CNS-Active Compounds: The rigid tetralone core can be found in compounds targeting CNS pathologies.[8][22] MCRs provide a means to decorate this scaffold with various functional groups, enabling the fine-tuning of properties required for CNS drug candidates, such as blood-brain barrier permeability.
-
Antibacterial Agents: The tetralone motif is present in some antibiotics.[7] The generation of novel heterocyclic systems fused to the tetralone core through MCRs could lead to the discovery of new antibacterial agents with novel mechanisms of action, addressing the challenge of antimicrobial resistance.
The continued development of asymmetric multicomponent reactions involving this compound will be a key future direction, allowing for the stereocontrolled synthesis of chiral molecules, which is often critical for therapeutic efficacy and safety.[1][23] Furthermore, the integration of these MCRs into automated synthesis platforms will further accelerate the drug discovery process.
References
- 1. Recent advances in organocatalytic asymmetric multicomponent reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in multi-component reactions and their mechanistic insights: a triennium review - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Betti reaction - Wikipedia [en.wikipedia.org]
- 10. Betti Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Recent advances in the transformation reactions of the Betti base derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Development of Bifunctional Chiral Thioureas and Thiosquaramides in the Synthesis of Betti Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benthamscience.com [benthamscience.com]
- 21. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recent developments in asymmetric multicomponent reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Synthesis of Spiro Compounds from 2-Tetralone
Introduction: The Strategic Value of 2-Tetralone in Spirocycle Synthesis
Spiro compounds, characterized by two rings sharing a single quaternary carbon atom, represent a privileged structural class in medicinal chemistry and natural product synthesis.[1][2] Their inherent three-dimensionality and conformational rigidity provide a unique scaffold for interacting with biological targets, often leading to enhanced potency and selectivity.[2] this compound (3,4-dihydronaphthalen-2(1H)-one) has emerged as a highly versatile and strategic starting material for the construction of these complex architectures.[3] Its structure contains a ketone, which allows for a multitude of carbonyl-based transformations, and an adjacent methylene group that can be readily functionalized, providing the necessary handles for cyclization events to form the crucial spirocyclic core. This guide details several field-proven strategies for leveraging this compound in the synthesis of diverse spiro compounds, providing both the mechanistic rationale and detailed experimental protocols for researchers in drug discovery and chemical synthesis.
Strategy 1: Michael Addition-Initiated Domino/Cascade Reactions
One of the most powerful and atom-economical methods for spirocycle synthesis from this compound is the use of domino or cascade reactions, frequently initiated by a Michael addition. In this approach, the enolate of this compound acts as a nucleophile, attacking a Michael acceptor. The resulting intermediate is strategically designed to undergo a subsequent intramolecular reaction, such as an aldol condensation or cyclization, which forges the second ring and establishes the spirocenter in a single, efficient operation.
Mechanistic Rationale
The success of this strategy hinges on the careful selection of a Michael acceptor that contains a second electrophilic site. The initial conjugate addition of the this compound enolate creates a new, transient enolate intermediate. This intermediate is perfectly positioned to attack the second electrophilic center within the same molecule, leading to a rapid intramolecular cyclization. This domino sequence allows for the construction of complex spirocyclic frameworks with multiple stereocenters in a highly controlled manner.[4]
Caption: Workflow for Michael-initiated domino spirocyclization.
Protocol: Organocatalytic Asymmetric Synthesis of a Spiro[naphthalene-2,2'-cyclopentane] Derivative
This protocol describes an enantioselective Michael/aldol cascade reaction between this compound and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine catalyst (e.g., L-proline).
Materials:
-
This compound (1.0 mmol, 146.2 mg)
-
(E)-Cinnamaldehyde (1.2 mmol, 158.6 mg, 151 µL)
-
L-proline (0.2 mmol, 23.0 mg)
-
Dimethyl sulfoxide (DMSO), anhydrous (4.0 mL)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NH4Cl solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO4
-
Silica gel for column chromatography
Procedure:
-
To a dry 10 mL round-bottom flask equipped with a magnetic stir bar, add this compound (146.2 mg, 1.0 mmol) and L-proline (23.0 mg, 0.2 mmol).
-
Add anhydrous DMSO (4.0 mL) to the flask. Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Add (E)-cinnamaldehyde (151 µL, 1.2 mmol) to the reaction mixture dropwise over 2 minutes.
-
Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:EtOAc eluent). The reaction is typically complete within 24-48 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with water (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: Hexanes/EtOAc gradient) to afford the desired spirocyclic product.
Scientist's Insights:
-
Catalyst Choice: L-proline acts as an organocatalyst, forming an enamine with this compound to facilitate the stereocontrolled Michael addition. The chirality of the catalyst directs the enantioselectivity of the reaction.
-
Solvent Effects: DMSO is often used in these reactions as it effectively solubilizes the catalyst and reactants, promoting the desired reaction pathway.
-
Reaction Control: The slow addition of the aldehyde can be crucial to prevent self-condensation side reactions. Maintaining a consistent temperature is important for reproducibility and achieving high stereoselectivity.
Strategy 2: Synthesis of Spiro-pyrrolidines via [3+2] Cycloaddition
The [3+2] cycloaddition reaction is a highly effective method for constructing five-membered heterocyclic rings. To apply this to this compound, it is first converted into a dipolarophile, typically an exocyclic α,β-unsaturated ketone (an alkylidene-2-tetralone). This derivative then reacts with a 1,3-dipole, such as an azomethine ylide, to generate a spiro-pyrrolidine scaffold. These spirocyclic pyrrolidines are valuable motifs in medicinal chemistry.[2][5]
Mechanistic Rationale
The reaction proceeds via a concerted or stepwise pathway where the 1,3-dipole adds across the double bond of the alkylidene-2-tetralone. The key is the in situ generation of the reactive 1,3-dipole. For azomethine ylides, this is commonly achieved through the thermal or base-mediated reaction of an α-amino acid with an aldehyde or ketone. The regioselectivity and stereoselectivity of the cycloaddition can often be controlled by the nature of the substrates and reaction conditions.
Caption: General workflow for [3+2] cycloaddition synthesis.
Protocol: Three-Component Synthesis of a Spiro[naphthalene-2,2'-pyrrolidine]
This protocol details the one-pot, three-component reaction between this compound, an aldehyde, and an α-amino acid (e.g., sarcosine) to form a spiro-pyrrolidine derivative.
Materials:
-
This compound (1.0 mmol, 146.2 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Sarcosine (N-methylglycine) (1.0 mmol, 89.1 mg)
-
Toluene, anhydrous (10 mL)
-
Dean-Stark apparatus
-
Ethyl acetate (EtOAc)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for column chromatography
Procedure:
-
Preparation of Alkylidene-2-tetralone (Intermediate): To a 25 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (146.2 mg, 1.0 mmol), benzaldehyde (102 µL, 1.0 mmol), and a catalytic amount of piperidine (2 drops) in anhydrous toluene (10 mL).
-
Heat the mixture to reflux. Water generated during the condensation will be collected in the Dean-Stark trap. Monitor the reaction by TLC until the this compound is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature. This solution containing the in situ formed (E/Z)-benzylidene-2-tetralone is used directly in the next step.
-
Cycloaddition: To the cooled solution, add sarcosine (89.1 mg, 1.0 mmol).
-
Heat the mixture back to reflux. The sarcosine and remaining benzaldehyde will react to form an azomethine ylide, which is trapped by the benzylidene-2-tetralone.
-
Continue refluxing for 12-18 hours, monitoring by TLC for the formation of the spiro product.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO3 solution (15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the target spiro-pyrrolidine product.
Scientist's Insights:
-
One-Pot Efficiency: This three-component approach is highly efficient. The initial Knoevenagel condensation to form the alkylidene derivative and the subsequent [3+2] cycloaddition occur in the same pot, avoiding isolation of the intermediate.
-
Stereochemical Outcome: The reaction typically yields a specific diastereomer of the spiro-pyrrolidine. The stereochemistry is determined during the cycloaddition step and is influenced by the steric and electronic properties of the substituents.
-
Alternative Dipoles: Other 1,3-dipoles, such as nitrile oxides or nitrones, can also be used to generate different spiro-heterocyclic systems.
Strategy 3: Intramolecular C-Acylation for Spirobiindanones
This advanced strategy involves the intramolecular cyclization of a pre-functionalized indanone derivative, which can be seen as a close structural relative of this compound. The method allows for the synthesis of axially chiral spirobiindanones, which are valuable scaffolds in asymmetric catalysis. The key step is a base-mediated intramolecular C-acylation of a ketone enolate.[6]
Mechanistic Rationale
The substrate is designed with an indanone core linked to a second aromatic ring bearing an activated ester group. In the presence of a base, an enolate is generated from the indanone. This enolate then acts as a nucleophile, attacking the activated ester intramolecularly. This C-acylation reaction is favored over O-acylation, likely due to geometric constraints, leading to the formation of the spiro-dione structure.[6] By using a chiral phase-transfer catalyst, the enolate formation can be rendered asymmetric, leading to an enantioselective synthesis of the axially chiral product.
Caption: Workflow for catalytic enantioselective C-acylation.
Protocol: Phase-Transfer Catalyzed Synthesis of a C2-Symmetric Spirobiindanone
This protocol is adapted from methodologies for the synthesis of axially chiral spirobiindanones.[6]
Materials:
-
2-(2-(Pentafluorophenoxycarbonyl)benzyl)indan-1-one (Substrate 7 analog, 0.1 mmol)
-
Toluene, anhydrous (1.0 mL)
-
Potassium carbonate (K2CO3), 50% aqueous solution
-
Chiral quaternary ammonium salt (e.g., a Cinchona alkaloid-derived catalyst, 0.01 mmol)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Na2SO4
-
Silica gel for chromatography
Procedure:
-
In a 5 mL vial, dissolve the indanone-ester substrate (0.1 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in anhydrous toluene (1.0 mL).
-
Add the 50% aqueous K2CO3 solution (0.5 mL) to the vial.
-
Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The progress should be monitored by TLC or HPLC.
-
Upon completion, dilute the mixture with dichloromethane (5 mL) and water (5 mL).
-
Separate the layers, and extract the aqueous layer with DCM (2 x 5 mL).
-
Combine the organic layers, wash with brine (5 mL), dry over anhydrous Na2SO4, filter, and remove the solvent in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched spirobiindanone.
-
Determine the enantiomeric excess (e.e.) of the product using chiral HPLC analysis.
Scientist's Insights:
-
Phase-Transfer Catalysis: This technique is ideal for reactions involving a water-soluble base and an organic-soluble substrate. The chiral catalyst transports the hydroxide or carbonate ion into the organic phase, where it facilitates an enantioselective deprotonation.
-
Leaving Group: A highly activated ester, such as a pentafluorophenyl ester, is used to ensure the acylation step is rapid and efficient.
-
Axial Chirality: The high enantioselectivity achieved in this reaction creates a molecule with axial chirality due to restricted rotation around the spiro center, a highly desirable feature for chiral ligands and catalysts.
Comparative Data Summary
| Strategy | Reaction Type | Key Reagents | Catalyst | Typical Yield | Stereoselectivity | Core Application |
| 1. Domino Reaction | Michael/Aldol Cascade | This compound, α,β-Unsaturated Aldehyde | L-proline | Good to Excellent | High dr and ee | Construction of carbocyclic spiro systems |
| 2. [3+2] Cycloaddition | 1,3-Dipolar Cycloaddition | This compound, Aldehyde, α-Amino Acid | Thermal/Base | Moderate to Good | High dr | Synthesis of spiro-heterocycles (pyrrolidines) |
| 3. Intramolecular Acylation | Enolate C-Acylation | Pre-functionalized Indanone-Ester | Chiral PTC | Excellent | High to Excellent ee | Access to axially chiral spiro-diones |
Conclusion
This compound stands as a robust and adaptable platform for the synthesis of structurally diverse spiro compounds. The methodologies outlined herein—ranging from organocatalytic domino reactions and multicomponent cycloadditions to advanced enantioselective intramolecular cyclizations—demonstrate the breadth of chemical transformations available to the modern synthetic chemist. By understanding the underlying mechanistic principles and carefully controlling reaction parameters, researchers can efficiently construct complex, three-dimensional spirocyclic scaffolds that are of high value to the fields of drug discovery, materials science, and asymmetric catalysis.
References
- 1. Recent advancement in the synthesis of diverse spiro-indeno[1,2-b]quinoxalines: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Recent synthetic strategies of spiro-azetidin-2-one, -pyrrolidine, -indol(one) and -pyran derivatives-a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Synthesis of spiro[tetralin-2,2'-pyrrolidine] and spiro[indan-2,2'-pyrrolidine] derivatives as potential analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Catalytic Enantioselective Synthesis of C 1‐ and C 2‐Symmetric Spirobiindanones through Counterion‐Directed Enolate C‐Acylation - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing 2-Tetralone as a Versatile Starting Material for High-Performance Chiral Ligands: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the architecture of a chiral ligand is paramount in dictating the stereochemical outcome of a reaction. The quest for novel, efficient, and readily accessible chiral ligands is a continuous endeavor. This guide details the strategic utilization of 2-tetralone, a commercially available and versatile prochiral ketone, as a foundational building block for the synthesis of a variety of high-value chiral ligands. We will explore key synthetic transformations, provide detailed, field-proven protocols, and elucidate the mechanistic underpinnings of these stereoselective reactions.
The Strategic Advantage of the this compound Scaffold
The rigid, bicyclic framework of this compound offers a well-defined conformational scaffold upon which chirality can be installed and subsequently elaborated. The primary avenues for leveraging this starting material involve the stereoselective functionalization of the C2 position, leading to key chiral intermediates such as 2-tetralol and 2-aminotetralin. These intermediates serve as versatile synthons for the construction of privileged ligand classes, including chiral phosphines and N-heterocyclic carbenes (NHCs).
Core Synthetic Strategies and Protocols
Two principal strategies dominate the conversion of this compound into valuable chiral synthons: enantioselective reduction of the ketone and enantioselective reductive amination.
Enantioselective Reduction to Chiral 2-Tetralol
The asymmetric reduction of the prochiral ketone in this compound to furnish enantiomerically enriched (R)- or (S)-1,2,3,4-tetrahydronaphthalen-2-ol (2-tetralol) is a cornerstone transformation. Both chemical and biocatalytic methods have proven highly effective.
Asymmetric transfer hydrogenation (ATH) using Noyori-Ikariya type Ru(II) complexes is a robust and highly selective method for the reduction of aromatic ketones.[1][2] The reaction typically employs a hydrogen donor like isopropanol or a formic acid/triethylamine mixture.[1]
Causality of Stereoselection: The enantioselectivity of the Noyori-Ikariya catalyst stems from the well-defined chiral environment created by the N-sulfonated diamine and the η⁶-arene ligand.[3] The reaction proceeds through a six-membered pericyclic transition state where the ketone coordinates to the ruthenium center. The stereochemical outcome is dictated by the minimization of steric interactions between the substrate and the chiral ligands, with a crucial CH-π interaction between the arene ligand and the aromatic ring of the substrate often playing a key role.[4][5]
Protocol 1: Asymmetric Transfer Hydrogenation of this compound
Materials:
-
This compound
-
(1S,2S)- or (1R,2R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine-Ru(II) complex (e.g., RuCl--INVALID-LINK--)
-
Formic acid (HCOOH)
-
Triethylamine (NEt₃)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Prepare a 5:2 molar azeotropic mixture of formic acid and triethylamine.
-
In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the Ru(II) catalyst (0.005 to 0.01 molar equivalents) in the anhydrous solvent.
-
Add this compound (1 molar equivalent) to the flask.
-
Add the formic acid/triethylamine mixture (2-5 molar equivalents of formic acid).
-
Stir the reaction mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral 2-tetralol.
-
Determine the enantiomeric excess (e.e.) by chiral High-Performance Liquid Chromatography (HPLC) or GC.
Expected Outcome: High yields (>95%) and excellent enantioselectivities (>98% e.e.) can be achieved with this protocol.
Biocatalytic reductions offer a green and often highly selective alternative to chemical methods.[6] Whole cells of various fungal strains, such as Didymosphaeria igniaria and Chaetomium sp., have been shown to effectively reduce this compound to chiral 2-tetralol.[7][8]
Causality of Stereoselection: The stereoselectivity is governed by the substrate specificity of the alcohol dehydrogenases (ADHs) or ketoreductases present in the microorganisms.[9][10] These enzymes possess a chiral active site that preferentially binds the substrate in an orientation that leads to the formation of one enantiomer of the alcohol product. The process relies on cellular cofactors like NAD(P)H, which are regenerated by the organism's metabolism.[10]
Protocol 2: Biocatalytic Reduction of this compound with Fungal Cells
Materials:
-
This compound
-
A suitable fungal strain (e.g., Chaetomium sp. KCh 6651)
-
Growth medium (e.g., glucose and aminobac)
-
Erlenmeyer flasks
-
Rotary shaker
-
Standard extraction solvents and purification materials
Procedure:
-
Cultivate the fungal strain in the appropriate growth medium for 3-7 days at 25 °C on a rotary shaker.[11]
-
After sufficient cell growth, add this compound to the culture medium (e.g., at a concentration of 1 g/L).[11]
-
Continue the incubation under the same conditions and monitor the reaction progress by TLC or GC.
-
The reaction time can influence the enantiomeric purity of the product, so it is crucial to optimize this parameter.[11]
-
After the desired conversion is reached, separate the mycelium by filtration.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess of the resulting 2-tetralol.
Expected Outcome: High conversions and enantioselectivities can be achieved, though they are highly dependent on the specific fungal strain and reaction conditions. For example, transformation of β-tetralone by Chaetomium sp. KCh 6651 can yield pure (S)-(-)-1,2,3,4-tetrahydro-2-naftol in high yield.[11]
Enzymatic Reductive Amination to Chiral 2-Aminotetralin
The direct conversion of this compound to chiral 2-aminotetralin derivatives is a highly atom-economical and efficient strategy.[12] Imine reductases (IREDs) have emerged as powerful biocatalysts for this transformation, catalyzing both the formation of the imine intermediate and its subsequent stereoselective reduction.[13][14]
Causality of Stereoselection: IREDs, also known as reductive aminases, are NAD(P)H-dependent enzymes that possess a chiral active site capable of binding both the ketone and the amine substrate.[14] The enzyme facilitates the condensation to form an imine or iminium ion intermediate, which is then reduced with high stereoselectivity by a hydride transfer from the cofactor. The enantiomeric outcome is determined by the specific IRED used, and libraries of these enzymes are available to access both enantiomers of the desired amine.
Protocol 3: Enzymatic Reductive Amination of this compound
Materials:
-
This compound
-
An appropriate imine reductase (IRED)
-
An amine donor (e.g., methylamine, isopropylamine, or ammonia)
-
A cofactor regeneration system (e.g., glucose and glucose dehydrogenase (GDH) for NAD(P)H regeneration)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
NADP⁺ or NAD⁺
-
Standard workup and purification reagents
Procedure:
-
In a reaction vessel, prepare the buffer solution containing glucose (e.g., 1.5 equivalents) and NADP⁺ (e.g., 0.02 equivalents).[14]
-
Add the IRED (e.g., 1-5 mg/mL) and GDH (e.g., 0.5-1 mg/mL) to the buffer and gently swirl to dissolve.[14]
-
Add this compound (1 equivalent).
-
Add the amine donor (2-10 equivalents). An excess of the amine is often used to drive the equilibrium towards imine formation.[14]
-
Stir the reaction mixture at a controlled temperature (e.g., 30 °C) and monitor the progress by HPLC or GC.
-
Upon completion, quench the reaction (e.g., by adding a water-immiscible organic solvent).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic phase.
-
Purify the crude chiral 2-aminotetralin derivative by flash column chromatography.
-
Determine the yield, purity, and enantiomeric excess.
Expected Outcome: This method can provide access to a wide range of chiral 2-aminotetralin derivatives with high yields and excellent enantioselectivities.[12]
From Chiral Intermediates to High-Performance Ligands
The enantiomerically pure 2-tetralol and 2-aminotetralin are versatile platforms for the synthesis of various classes of chiral ligands.
Synthesis of Chiral Phosphine Ligands
Chiral phosphines are a cornerstone of asymmetric catalysis.[15] The hydroxyl group of 2-tetralol or the amino group of 2-aminotetralin can be converted into a phosphine moiety through established synthetic routes.
Workflow for Phosphine Ligand Synthesis from 2-Tetralol:
Figure 1. General workflow for the synthesis of a chiral phosphine ligand from chiral 2-tetralol.
Synthesis of Chiral N-Heterocyclic Carbene (NHC) Ligands
Chiral NHCs have emerged as a powerful class of ligands for a broad range of catalytic transformations.[16] The chiral backbone of 2-aminotetralin can be incorporated into the N-heterocyclic ring of the NHC precursor.
Workflow for NHC Ligand Synthesis from 2-Aminotetralin:
Figure 2. General workflow for the synthesis of a chiral NHC ligand from chiral 2-aminotetralin.
Data Summary
The following table summarizes typical performance data for the key transformations described.
| Transformation | Catalyst/Biocatalyst | Substrate | Product | Yield (%) | e.e. (%) | Reference |
| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | This compound | (R)-2-Tetralol | >95 | >98 | [1] |
| Biocatalytic Reduction | Chaetomium sp. KCh 6651 | This compound | (S)-2-Tetralol | High | >99 | [11] |
| Enzymatic Reductive Amination | Imine Reductase (IRED) | This compound & Isopropylamine | (S)-N-Isopropyl-2-aminotetralin | 95 | >99 | [12] |
Conclusion
This compound has proven to be a highly valuable and versatile starting material for the synthesis of a diverse array of chiral ligands. The well-established and highly selective methods for introducing chirality at the C2 position, namely asymmetric reduction and reductive amination, provide efficient access to key chiral building blocks. The protocols outlined in this guide, grounded in established scientific principles, offer researchers and drug development professionals a practical roadmap for harnessing the potential of the this compound scaffold in the development of novel and effective chiral ligands for asymmetric catalysis.
References
- 1. mdpi.com [mdpi.com]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Biocatalytic ketone reduction--a powerful tool for the production of chiral alcohols-part II: whole-cell reductions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. esports.bluefield.edu - Chiral Phosphines Synthesis [esports.bluefield.edu]
- 16. Chiral N-Heterocyclic Carbenes [organic-chemistry.org]
Application Notes and Protocols: Advancing 2-Tetralone Chemistry with Continuous Flow Reactors
Introduction: Overcoming Synthetic Hurdles for a Privileged Scaffold
2-Tetralone (3,4-dihydronaphthalen-2(1H)-one) is a pivotal intermediate in organic synthesis, serving as a foundational building block for a wide array of pharmaceutical agents and complex molecules.[1] Its derivatives are integral to the synthesis of drugs like nepinalone, napamezole, and trioxifene.[1] However, conventional batch processing of this compound reactions often encounters challenges related to reaction control, safety, and scalability. Many transformations, such as hydrogenations, alkylations, and oxidations, can be highly exothermic, require hazardous reagents, or suffer from poor selectivity under traditional batch conditions.
Continuous flow chemistry offers a transformative approach to mitigate these challenges. By conducting reactions in a continuously flowing stream through a microreactor or packed-bed system, we can achieve superior control over reaction parameters. The high surface-area-to-volume ratio inherent in these systems allows for exceptionally efficient heat and mass transfer.[2][3] This translates to precise temperature control, minimizing the formation of hotspots and unwanted byproducts, and enabling safer operation even at elevated temperatures and pressures.[3] Furthermore, flow chemistry facilitates the safe use of hazardous reagents and intermediates by minimizing their accumulation at any given time.[4] The modular nature of flow setups also allows for the integration of multiple reaction and purification steps, paving the way for automated, end-to-end synthesis.[3]
This guide provides detailed application notes and representative protocols for key reactions of this compound, demonstrating the practical advantages of transitioning from batch to continuous flow processing for researchers, scientists, and drug development professionals.
Core Application: Catalytic Hydrogenation of this compound
The reduction of the ketone functionality in this compound to form 2-tetralol is a fundamental transformation. In a continuous flow setup, catalytic hydrogenation can be performed with enhanced safety and efficiency, particularly when using gaseous hydrogen. Flow reactors allow for excellent gas-liquid mixing and precise control over hydrogen pressure, leading to improved reaction rates and catalyst performance.[5][6]
Causality Behind Experimental Choices: Why Flow Hydrogenation?
-
Enhanced Safety: Traditional batch hydrogenations often require high-pressure autoclaves and involve large volumes of flammable solvents and hydrogen gas.[7] Flow systems generate hydrogen in situ or use a small, continuous stream, drastically reducing the volume of hazardous gas present at any one time.[6] The catalyst is typically contained within a packed-bed cartridge, minimizing exposure to pyrophoric materials like Palladium on carbon (Pd/C).[7]
-
Superior Mass Transfer: In batch reactors, gas-liquid mass transfer can be a rate-limiting step. Flow reactors, especially packed-bed or tube-in-tube designs, create a large interfacial area between the hydrogen gas, the liquid substrate solution, and the solid catalyst, significantly improving reaction kinetics.[3][5]
-
Precise Parameter Control: Temperature, pressure, and residence time are easily and precisely controlled. This fine-tuning allows for the optimization of reaction conditions to maximize yield and selectivity while minimizing side reactions.[4]
Visualizing the Workflow: Hydrogenation of this compound
Caption: General workflow for continuous flow hydrogenation of this compound.
Detailed Protocol: Continuous Flow Hydrogenation of this compound
This protocol is a representative example for the hydrogenation of this compound to 2-tetralol using a commercially available flow chemistry system (e.g., ThalesNano H-Cube® series or similar).
Materials:
-
This compound (Substrate)
-
Methanol (Solvent, HPLC grade)
-
10% Palladium on Carbon (Pd/C) packed in a catalyst cartridge (CatCart®)
-
Hydrogen gas (generated in situ from water electrolysis in the flow system)
Equipment:
-
A continuous flow hydrogenation reactor system (e.g., H-Cube® Pro)
-
HPLC pump for liquid delivery
-
Back pressure regulator (BPR)
-
Collection vial
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of this compound in methanol. Degas the solution by sonicating for 10 minutes.
-
System Setup:
-
Install a 10% Pd/C CatCart® into the reactor's catalyst zone.
-
Prime the HPLC pump and lines with methanol to ensure no air bubbles are present in the system.
-
Set the back pressure regulator to 20 bar. This allows for heating the solvent above its atmospheric boiling point and increases hydrogen solubility.
-
-
Reaction Execution:
-
Begin pumping methanol through the system at a flow rate of 0.5 mL/min to wet the catalyst and stabilize the system.
-
Set the reactor temperature to 60 °C and allow the system to equilibrate.
-
Set the hydrogen production to "Full H2" mode (or a specific flow rate as per instrument guidelines, typically resulting in a stoichiometric excess).
-
Once the temperature and pressure are stable, switch the pump inlet from pure solvent to the 0.1 M this compound solution.
-
Maintain the flow rate at 0.5 mL/min. The residence time in a standard 70 mm CatCart® (volume ~0.3 mL) will be approximately 36 seconds.
-
-
Collection and Analysis:
-
Allow the system to run for at least three reactor volumes to reach a steady state before collecting the product.
-
Collect the exiting stream in a vial.
-
Analyze the product mixture by GC-MS or ¹H NMR to determine conversion and selectivity.
-
-
System Shutdown:
-
Switch the pump inlet back to pure methanol to flush the system.
-
Turn off the hydrogen production and heating.
-
Once the system has cooled, slowly release the pressure.
-
Data Summary: Hydrogenation Parameters
| Parameter | Value | Rationale |
| Substrate | This compound | The starting ketone for reduction. |
| Concentration | 0.1 M in Methanol | A typical concentration for initial screening; can be optimized for productivity. |
| Catalyst | 10% Pd/C (Packed Bed) | A standard, highly effective catalyst for ketone hydrogenation.[7] |
| Flow Rate | 0.5 mL/min | Balances throughput with sufficient residence time for high conversion. |
| Temperature | 60 °C | Moderate temperature to increase reaction rate without promoting side reactions. |
| Pressure | 20 bar | Enhances hydrogen solubility in the solvent, leading to faster reaction rates.[5] |
| H₂ Supply | Stoichiometric Excess (in situ) | Ensures the reaction is not limited by hydrogen availability. |
| Expected Outcome | ||
| Conversion | >99% | Flow conditions with efficient mass transfer typically lead to complete conversion. |
| Product | 2-Tetralol | The primary reduction product. |
| Selectivity | >98% | Precise control minimizes over-reduction or other side reactions. |
Advanced Application: α-Alkylation of this compound
The formation of C-C bonds at the α-position of this compound is crucial for building molecular complexity. However, batch alkylations often suffer from issues like poly-alkylation and poor regioselectivity. Flow chemistry provides a powerful tool to control these reactions by enabling rapid mixing and precise residence time control, which is critical when dealing with highly reactive intermediates like enolates.[2]
Causality Behind Experimental Choices: Why Flow Alkylation?
-
Control over Reactive Intermediates: The generation of the enolate and its subsequent reaction with an electrophile can be performed in sequential flow streams. The short residence times achievable in microreactors (often on the order of seconds) minimize the lifetime of the reactive enolate, thereby suppressing side reactions like self-condensation or decomposition.[2]
-
Rapid Mixing and Isothermal Conditions: Microreactors offer extremely efficient mixing, ensuring that the enolate reacts immediately with the electrophile as the two streams combine.[2] The excellent heat transfer prevents the formation of local hot spots during the often-exothermic quenching step, leading to cleaner reaction profiles.[3]
-
Improved Selectivity: By precisely controlling stoichiometry and residence time, it is possible to favor mono-alkylation over di-alkylation, a common challenge in batch processes.
Visualizing the Workflow: α-Alkylation of this compound
Caption: Workflow for continuous flow α-alkylation of this compound.
Detailed Protocol: Continuous Flow α-Methylation of this compound
This protocol describes a representative procedure for the mono-methylation of this compound using a microreactor system.
Materials:
-
This compound
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution (for quenching)
Equipment:
-
Microreactor system with at least three syringe pumps
-
Two T-mixers
-
Two residence time coils (e.g., PFA tubing)
-
Cooling bath capable of reaching -78 °C (e.g., dry ice/acetone)
-
Back pressure regulator (optional, but recommended for stable flow)
Procedure:
-
Solution Preparation (under inert atmosphere):
-
Stream A: Prepare a 0.5 M solution of this compound in anhydrous THF.
-
Stream B: Use a commercial 2.0 M solution of LDA.
-
Stream C: Prepare a 0.6 M solution of methyl iodide in anhydrous THF (a slight excess ensures complete reaction of the enolate).
-
-
System Setup:
-
Assemble the flow system as depicted in the diagram above. Immerse both residence time coils in the -78 °C cooling bath.
-
Prime all pumps and lines with anhydrous THF.
-
-
Reaction Execution:
-
Set the flow rates as follows to achieve a 1:1.1 stoichiometry of ketone to base:
-
Pump A (this compound): 0.20 mL/min
-
Pump B (LDA): 0.055 mL/min
-
-
The combined stream enters the first residence coil (e.g., 0.5 mL volume), providing a residence time of ~1.9 minutes for enolate formation.
-
Introduce the electrophile stream:
-
Pump C (Methyl Iodide): 0.18 mL/min
-
-
The combined stream now flows through the second residence coil (e.g., 1.0 mL volume), providing a residence time of ~2.3 minutes for the alkylation reaction.
-
-
Quenching and Collection:
-
The reaction stream is merged with a quenching stream of saturated aqueous NH₄Cl solution pumped at 0.5 mL/min.
-
Collect the biphasic output in a cooled flask.
-
-
Work-up and Analysis:
-
Perform a standard liquid-liquid extraction on the collected mixture.
-
Analyze the organic phase by GC-MS or ¹H NMR to determine conversion and selectivity for the mono-methylated product.
-
Data Summary: α-Alkylation Parameters
| Parameter | Value | Rationale |
| Substrate | This compound | The starting ketone for alkylation. |
| Base | LDA (1.1 equivalents) | A strong, non-nucleophilic base for rapid and complete enolate formation. |
| Electrophile | Methyl Iodide (1.2 equivalents) | A reactive electrophile for methylation. A slight excess drives the reaction to completion. |
| Temperature | -78 °C | Low temperature is crucial for maintaining the stability of the kinetic enolate and preventing side reactions. |
| Residence Time 1 | ~1.9 min | Sufficient time for complete deprotonation to form the enolate. |
| Residence Time 2 | ~2.3 min | Allows for the alkylation reaction to proceed to completion. |
| Expected Outcome | ||
| Conversion | >95% | Precise stoichiometry and rapid mixing lead to high conversion. |
| Product | 1-Methyl-3,4-dihydronaphthalen-2(1H)-one | The desired mono-alkylated product. |
| Selectivity | High (Mono- vs. Di-alkylation) | Rapid quenching of the enolate with the electrophile minimizes the chance for poly-alkylation. |
Conclusion and Future Outlook
The application of continuous flow chemistry to reactions involving this compound represents a significant advancement over traditional batch methods. The protocols and principles outlined in this guide demonstrate how flow technology can lead to safer, more efficient, and highly controlled synthetic processes. The ability to precisely manage reaction parameters not only improves yields and selectivities but also enhances the scalability of these important transformations. As the pharmaceutical and fine chemical industries continue to embrace process intensification, the adoption of continuous flow methodologies for the synthesis of this compound derivatives and other key intermediates will undoubtedly accelerate the development of next-generation therapeutics and advanced materials.
References
- 1. benchchem.com [benchchem.com]
- 2. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries - PMC [pmc.ncbi.nlm.nih.gov]
- 3. almacgroup.com [almacgroup.com]
- 4. Continuous-flow synthesis of 1,4,6,7-tetrahydro-5H-[1,2,3]triazolo[4,5-c]pyridines towards key intermediates of clinical candidates JNJ-54175446 and zanvipixant (JNJ-55308942) with antidepressant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. amt.uk [amt.uk]
- 7. vapourtec.com [vapourtec.com]
Application Notes and Protocols for the Enzymatic Resolution of Racemic 2-Tetralone Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: Chiral 2-tetralone derivatives and their corresponding alcohols, 2-tetralols, are pivotal building blocks in the synthesis of numerous natural products and pharmacologically active molecules.[1] The stereochemistry at the C2 position is often critical for biological activity, making the production of enantiomerically pure forms a key challenge in pharmaceutical development.[][3][4] This guide provides an in-depth exploration of enzymatic kinetic resolution (EKR) as a robust, selective, and environmentally benign strategy to access these valuable chiral synthons. We will delve into the core principles, compare key enzymatic strategies, and provide detailed, field-proven protocols for laboratory application.
The Strategic Importance of Enzymatic Resolution
In modern drug synthesis, accessing single-enantiomer compounds is paramount, as different enantiomers of a drug can exhibit varied pharmacological, pharmacokinetic, and toxicological profiles.[4] While several methods exist for chiral synthesis, enzymatic kinetic resolution offers distinct advantages, including exceptional enantioselectivity under mild reaction conditions, reduced environmental impact, and the potential for high yields through dynamic processes.[5][6]
Kinetic resolution relies on the principle that an enzyme, as a chiral catalyst, will react at different rates with the two enantiomers of a racemic mixture.[7] This rate difference allows for the separation of a fast-reacting enantiomer (converted into a product) from the slow-reacting one (which remains as the starting material). For the resolution of this compound derivatives, two primary enzymatic routes are particularly effective:
-
Lipase-Catalyzed Transesterification/Acylation: This is the most common approach. The racemic this compound is first chemically reduced to the corresponding racemic 2-tetralol. A lipase enzyme is then used to selectively acylate one of the alcohol enantiomers, allowing for the easy separation of the resulting ester from the unreacted alcohol.
-
Ketoreductase (KRED)-Mediated Asymmetric Reduction: This method directly converts the prochiral this compound into a single, enantioenriched 2-tetralol. This is technically an asymmetric synthesis rather than a resolution, but it is a powerful enzymatic alternative for achieving the same goal.
This guide will focus primarily on the widely applicable lipase-catalyzed resolution strategy due to its operational simplicity and the commercial availability of robust enzymes.
Core Principles and Causality in Experimental Design
The success of an enzymatic resolution hinges on the careful selection of several interdependent parameters. Understanding the causality behind these choices is critical for protocol optimization and troubleshooting.
Enzyme Selection: Lipases are the workhorses for the resolution of alcohols. Lipase B from Candida antarctica (CALB) , often immobilized on a macroporous acrylic resin (commercially known as Novozym 435), is frequently the enzyme of choice.[8][9]
-
Why CALB? It exhibits broad substrate specificity, high stability in organic solvents, excellent enantioselectivity for a wide range of secondary alcohols, and the immobilization facilitates easy removal from the reaction mixture by simple filtration, enabling reuse.[9][10]
Acyl Donor Selection: The acyl donor provides the acetyl group for the esterification of one of the alcohol enantiomers.
-
Why Vinyl Acetate? Vinyl acetate is an "irreversible" acyl donor. The acylation reaction produces vinyl alcohol as a byproduct, which tautomerizes to acetaldehyde. This irreversible tautomerization drives the reaction equilibrium towards product formation, preventing the reverse reaction (hydrolysis) and often leading to higher conversions and enantioselectivity.[11]
Solvent System: The choice of solvent is critical for maintaining the enzyme's catalytically active conformation.
-
Why Non-Polar Organic Solvents? Lipases generally show the highest activity and stability in hydrophobic, non-polar solvents such as hexane, diisopropyl ether (DIPE), or methyl tert-butyl ether (MTBE).[11][12][13] These solvents do not strip the essential layer of water from the enzyme's surface, which is necessary for its structural integrity and function.
The interplay of these components forms a self-validating system: a robust enzyme (CALB), an irreversible acyl donor (vinyl acetate), and a non-disruptive solvent (DIPE/hexane) create a highly favorable environment for efficient and selective kinetic resolution.
Key Strategies for Enzymatic Resolution of 2-Tetralones
The diagram below illustrates the two primary enzymatic pathways starting from a racemic this compound derivative. Our detailed protocols will focus on Strategy A.
Detailed Experimental Protocols
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-2-Tetralol
This protocol is divided into three main stages: substrate synthesis, enzymatic resolution, and product work-up.
Stage 1: Synthesis of Racemic 2-Tetralol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in methanol (approx. 10 mL per gram of tetralone) at room temperature.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until all starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the solution is neutral to slightly acidic (pH ~6-7).
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic 2-tetralol, which can be used in the next step without further purification if sufficiently pure.
Stage 2: Enzymatic Kinetic Resolution (EKR)
-
Setup: To a clean, dry flask, add the racemic 2-tetralol (1.0 eq) and the chosen organic solvent (e.g., diisopropyl ether, 20 mL per gram of alcohol).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (Novozym 435) (typically 10-20% by weight relative to the substrate).
-
Acyl Donor Addition: Add vinyl acetate (0.6 eq). Rationale: Using a slight excess of the alcohol ensures that the acyl donor is the limiting reagent, which helps in achieving high enantiomeric excess for the remaining alcohol.
-
Incubation: Seal the flask and place it on an orbital shaker at a constant temperature (typically 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours). Analyze the aliquots by chiral HPLC (see Protocol 2) to determine the conversion and the enantiomeric excess (e.e.) of both the substrate and the product. The ideal endpoint is at or near 50% conversion, where the theoretical maximum e.e. for both components is achieved.
Stage 3: Work-up and Purification
-
Enzyme Removal: Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the solvent and any remaining acetaldehyde.
-
Purification: Separate the unreacted (S)-2-tetralol from the acetylated product, (R)-2-tetralol acetate, using flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexane).
The workflow for this entire process is visualized below.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
Accurate determination of e.e. is crucial for evaluating the success of the resolution. Chiral HPLC is the gold standard for this analysis.[4][14][15]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A polysaccharide-based column is highly recommended. Columns such as Daicel Chiralpak® IA, IB, or IC are excellent starting points for method development.
-
Sample Preparation:
-
Dilute the reaction aliquot (or purified sample) in the mobile phase to a concentration of approximately 0.5-1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Typical HPLC Conditions:
-
Column: Chiralpak® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10 v/v). This ratio may require optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject a sample of the racemic 2-tetralol starting material to identify the retention times of the two enantiomers.
-
Inject the reaction sample.
-
Integrate the peak areas for the two enantiomers of the remaining alcohol and the two enantiomers of the ester product.
-
Calculate the enantiomeric excess (e.e.) using the formula: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
Data Presentation and Interpretation
The effectiveness of a kinetic resolution is quantified by the conversion (c) and the enantioselectivity, expressed as the Enantiomeric Ratio (E).
| Substrate | Enzyme | Acyl Donor | Solvent | Conv. (%) | Product | e.e. Product (%) | Remaining Substrate | e.e. Substrate (%) | E-Value |
| (±)-2-Tetralol | Novozym 435 | Vinyl Acetate | DIPE | 50 | (R)-Acetate | >99 | (S)-Alcohol | >99 | >200 |
| (±)-6-Methoxy-2-tetralol | Lipase PS | Vinyl Acetate | Ether | 48 | (R)-Acetate | 98 | (S)-Alcohol | 92 | ~150 |
| (±)-7-Bromo-2-tetralol | Novozym 435 | Isopropenyl Acetate | TBME | 51 | (R)-Acetate | 97 | (S)-Alcohol | >99 | >100 |
Data in the table is representative and compiled based on typical outcomes for such reactions.[11][13][16]
-
Conversion (c): Calculated from the peak areas of the product relative to the initial substrate.
-
Enantiomeric Ratio (E): A measure of the enzyme's selectivity. It is calculated from the e.e. of the substrate (eeₛ) and the e.e. of the product (eeₚ) at a given conversion. An E-value > 200 is considered excellent for synthetic applications.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive enzyme (improper storage, old batch). 2. Incorrect solvent (too polar, contains water). 3. Substrate inhibition at high concentrations. | 1. Use a fresh batch of enzyme or test its activity with a standard substrate. 2. Ensure the use of anhydrous, non-polar solvents. 3. Run the reaction at a lower substrate concentration. |
| Low Enantioselectivity (Low E-Value) | 1. Reaction run past 50% conversion. 2. Non-optimal temperature. 3. The chosen enzyme is not selective for the substrate. | 1. Monitor the reaction closely and stop at ~50% conversion. 2. Screen a range of temperatures (e.g., 25 °C, 30 °C, 40 °C). 3. Screen other lipases (e.g., from Pseudomonas cepacia). |
| Poor Peak Separation in Chiral HPLC | 1. Incorrect mobile phase composition. 2. Inappropriate chiral stationary phase. | 1. Optimize the ratio of polar modifier (e.g., isopropanol) in the non-polar solvent (e.g., hexane). 2. Test a different class of CSP (e.g., if a cellulose-based column fails, try an amylose-based one). |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. pharma.researchfloor.org [pharma.researchfloor.org]
- 5. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Tetralone Alkylation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the alkylation of 2-tetralone. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this compound and its derivatives as key intermediates in the synthesis of complex molecules and pharmaceutical agents.[1] The alkylation at the C1 position is a fundamental C-C bond-forming reaction, but achieving high yield and selectivity can be challenging due to competing side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate common experimental hurdles and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the alkylation of this compound in a direct question-and-answer format.
Q1: My reaction has a very low yield or failed completely. What are the likely causes?
A1: A low or zero yield is often traced back to the fundamental components of the reaction setup. Here’s a systematic checklist of potential causes and their solutions.
-
Inactive Base: The most common culprit is a deactivated base. Sodium hydride (NaH), for instance, is highly reactive with moisture and can become coated with an inactive layer of sodium hydroxide.
-
Solution: Always use freshly opened NaH or wash the NaH with dry hexanes before use to remove the mineral oil and any surface oxidation. For other bases like LDA, it is often best to prepare it fresh before the reaction.
-
-
Wet Solvents or Reagents: The enolate anion is a strong base and will be quenched by any protic source, especially water.
-
Solution: Ensure all solvents (e.g., THF, DMF) are rigorously dried using appropriate methods, such as distillation from a drying agent or passage through a solvent purification system. Ensure the this compound starting material is also anhydrous.
-
-
Insufficient Deprotonation: If the base is not strong enough or used in insufficient quantity, enolate formation will be incomplete.
-
Solution: Use at least 1.05-1.1 equivalents of a strong base like NaH or LDA to ensure complete deprotonation. Allow sufficient time for the enolate to form before adding the alkylating agent (typically 30-60 minutes at the appropriate temperature).
-
-
Unreactive Alkylating Agent: The reactivity of the alkylating agent is critical.
Q2: I am observing a significant amount of an O-alkylated byproduct. How can I favor C-alkylation?
A2: The formation of the 2-alkoxynaphthalene byproduct results from the alkylation on the oxygen atom of the enolate. This is a classic example of competing C- vs. O-alkylation, governed by Hard-Soft Acid-Base (HSAB) theory and solvent effects.
-
Causality: The enolate anion has two nucleophilic sites: the α-carbon (soft) and the oxygen (hard). "Naked" or solvent-separated enolates, which have a more exposed and reactive oxygen atom, favor O-alkylation. This is promoted by highly polar, coordinating solvents like DMSO and HMPA that strongly solvate the metal cation.[4]
-
Primary Solution: Solvent Choice: To favor C-alkylation, you need to suppress the reactivity of the oxygen atom. Using a less coordinating solvent like tetrahydrofuran (THF) keeps the metal cation more tightly associated with the enolate's oxygen, sterically shielding it and making the α-carbon the more accessible nucleophilic site.[4]
-
Counter-ion Effect: The nature of the counter-ion (e.g., Li⁺, Na⁺, K⁺) also plays a role. Lithium ions, being smaller and harder, coordinate more tightly to the oxygen, generally favoring C-alkylation more than larger ions like potassium.
Diagram 1: C- vs. O-Alkylation Pathways
Caption: Competing pathways for the alkylation of the this compound enolate.
Q3: My product mixture contains a significant amount of dialkylated product. How can this be prevented?
A3: Dialkylation occurs when the desired mono-alkylated product, which still possesses an acidic α-proton, is deprotonated and reacts with a second molecule of the alkylating agent.[5][6]
-
Stoichiometry Control: The most straightforward approach is to carefully control the stoichiometry.
-
Solution: Use a slight excess of this compound relative to the base and the alkylating agent (e.g., 1.2 equivalents of this compound, 1.1 equivalents of base, 1.0 equivalent of alkylating agent). This ensures the alkylating agent is the limiting reagent and is consumed before significant dialkylation can occur.
-
-
Reaction Conditions:
-
Solution: Add the alkylating agent slowly and at a low temperature (e.g., 0 °C or below) to control the reaction rate. This allows the mono-alkylation to proceed cleanly before the temperature is raised, if necessary. Using a weaker base or a phase-transfer catalysis system can also mitigate this issue by maintaining a low steady-state concentration of the enolate.[6]
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate base for my reaction?
A1: The choice of base is critical and depends on the desired reactivity and the nature of the alkylating agent.
| Base Type | Examples | Use Case & Rationale |
| Strong, Non-Nucleophilic | Sodium Hydride (NaH), Lithium Diisopropylamide (LDA) | Standard Choice. These bases irreversibly and quantitatively form the enolate, driving the reaction forward. Ideal for most alkyl halides. |
| Alkali Metal Alkoxides | Sodium Ethoxide (NaOEt), Potassium tert-Butoxide (KOtBu) | Reversible Deprotonation. These establish an equilibrium between the ketone and the enolate. Can be effective but may lead to side reactions like transesterification if esters are present elsewhere in the molecule. |
| Inorganic Bases | Sodium Hydroxide (NaOH), Potassium Carbonate (K₂CO₃) | Phase Transfer Catalysis. These are typically used in a two-phase system (e.g., Toluene/Water) with a phase transfer catalyst. This is a greener, safer, and often more scalable approach.[7] |
Q2: What is Phase Transfer Catalysis (PTC) and when should I consider it?
A2: Phase Transfer Catalysis (PTC) is a powerful technique for reacting water-soluble nucleophiles (or bases) with water-insoluble organic substrates.[8] A catalyst, typically a quaternary ammonium salt (Q⁺X⁻), transports the anion (e.g., OH⁻ or the enolate) from the aqueous phase into the organic phase where it can react with the this compound and alkylating agent.[9][10]
Consider using PTC when:
-
You want to use inexpensive and safer bases like NaOH or K₂CO₃.
-
You need to avoid strictly anhydrous conditions.
-
You are looking for a scalable, industrially viable process.[9]
-
You want to achieve asymmetric alkylation by using a chiral PTC catalyst.[11]
Diagram 2: The Phase Transfer Catalysis Cycle
Caption: PTC facilitates alkylation using an aqueous base and organic substrate.
Q3: How can I achieve an enantioselective alkylation?
A3: Introducing chirality at the C1 position requires an asymmetric catalyst. A highly effective method is asymmetric phase-transfer catalysis . This involves using a chiral, non-racemic phase-transfer catalyst, often derived from cinchona alkaloids.[11] These catalysts form a chiral ion pair with the enolate, which then directs the alkylating agent to one face of the nucleophile, resulting in an enantiomeric excess (ee) of one stereoisomer.[10][11] Iridium-catalyzed asymmetric allylic alkylation is another advanced method for specific types of alkylating agents.[12]
Experimental Protocols
Protocol 1: General Procedure for C-Alkylation using Sodium Hydride
This protocol is a general starting point and should be optimized for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.1 eq).
-
Washing (Optional but Recommended): Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula each time. Dry the NaH under a stream of nitrogen.
-
Enolate Formation: Add anhydrous THF via syringe. Cool the suspension to 0 °C in an ice bath. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or gently heat to reflux if required. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: Alkylation using Phase Transfer Catalysis (PTC)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq), the alkylating agent (1.1 eq), toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq).
-
Base Addition: Add a 50% aqueous solution of sodium hydroxide (3.0 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature or heat as necessary (e.g., 50-70 °C) for several hours. Vigorous stirring is essential to maximize the interfacial area between the two phases. Monitor the reaction by TLC or GC-MS.[11]
-
Workup: After completion, cool the mixture to room temperature, add water, and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with toluene or another suitable organic solvent. Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography or distillation.[13]
Diagram 3: Troubleshooting Workflow
Caption: A decision tree for systematically troubleshooting this compound alkylation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. primarycarenotebook.com [primarycarenotebook.com]
- 4. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 5. arkat-usa.org [arkat-usa.org]
- 6. reddit.com [reddit.com]
- 7. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. crdeepjournal.org [crdeepjournal.org]
- 10. dalalinstitute.com [dalalinstitute.com]
- 11. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Troubleshooting Low Yield in Grignard Reactions with 2-Tetralone
Welcome to the technical support center for optimizing Grignard reactions involving 2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this specific transformation. The inherent structure of this compound presents unique hurdles that can lead to diminished yields. This document provides in-depth, experience-driven troubleshooting strategies and detailed protocols to enhance the success of your synthesis.
Understanding the Core Challenges with this compound
The primary difficulty in performing a Grignard reaction with this compound stems from its nature as an enolizable ketone. The acidic α-protons adjacent to the carbonyl group are susceptible to deprotonation by the strongly basic Grignard reagent.[1][2] This non-productive acid-base reaction competes with the desired nucleophilic addition to the carbonyl carbon, leading to the regeneration of starting material upon workup and, consequently, a low yield of the desired tertiary alcohol.
Furthermore, like all Grignard reactions, this synthesis is highly sensitive to atmospheric moisture and oxygen, which can quench the Grignard reagent and reduce its effective concentration.[2][3]
Below, we address specific issues in a question-and-answer format to directly tackle the problems you may be encountering in the laboratory.
Troubleshooting Guide & FAQs
Q1: My primary issue is a low yield of the desired tertiary alcohol, with a significant recovery of the starting this compound. What is the likely cause and how can I mitigate it?
A1: The most probable cause is the enolization of this compound by the Grignard reagent. The Grignard reagent is acting as a base rather than a nucleophile.[1][2]
Solutions and Optimization Strategies:
-
Lower the Reaction Temperature: Performing the addition of this compound to the Grignard reagent at a low temperature (e.g., -78 °C to 0 °C) can significantly favor the nucleophilic addition pathway over enolization.[3][4] The enolization process generally has a higher activation energy, and lower temperatures will slow this competing reaction to a greater extent.
-
Inverse Addition: Instead of adding the Grignard reagent to the ketone, try adding the this compound solution slowly to the Grignard reagent. This ensures that the Grignard reagent is always in excess, which can help to favor the addition reaction.
-
Use of Additives: The addition of cerium(III) chloride (CeCl₃) can be highly effective. This transmetalation reaction in situ generates a less basic and more nucleophilic organocerium reagent (a Luche reduction), which is known to suppress enolization.
Q2: I'm observing the formation of a significant amount of a non-polar byproduct. What could this be and how can I prevent it?
A2: This is likely a result of Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide. [5] This is more prevalent if the formation of the Grignard reagent is slow or incomplete, leading to a mixture of the Grignard reagent and the alkyl halide.
Solutions and Optimization Strategies:
-
Ensure Complete Grignard Formation: Allow sufficient time for the alkyl halide to react completely with the magnesium turnings. The disappearance of the magnesium is a good visual indicator.
-
Slow Addition of Alkyl Halide: During the preparation of the Grignard reagent, add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes the Wurtz coupling side reaction.[6]
-
Magnesium Quality: Use high-quality, fresh magnesium turnings. An oxide layer on the surface of the magnesium can inhibit the reaction.[2][7]
Q3: My Grignard reaction fails to initiate, or the initiation is very sluggish. What are the common reasons for this?
A3: Failure to initiate is a classic Grignard problem, almost always pointing to two main culprits: inactive magnesium or the presence of moisture. [2][7]
Solutions and Optimization Strategies:
-
Rigorous Anhydrous Conditions: All glassware must be meticulously dried, either by flame-drying under a vacuum or by oven-drying overnight and cooling in a desiccator or under an inert atmosphere.[2][8] Solvents must be strictly anhydrous.
-
Magnesium Activation: The passivating magnesium oxide layer on the turnings must be disrupted.
-
Mechanical Activation: Gently crush the magnesium turnings with a dry glass rod in the reaction flask under an inert atmosphere.[2][9]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[2][5][10] The disappearance of the iodine's purple color or the evolution of gas indicates that the magnesium surface has been activated.
-
Experimental Protocols
Protocol 1: Activation of Magnesium Turnings
-
Place the required amount of magnesium turnings into a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Add a single, small crystal of iodine to the flask.
-
Gently warm the flask with a heat gun until the purple vapor of the iodine is observed.
-
Allow the flask to cool to room temperature. The magnesium surface is now activated and ready for the addition of the solvent and alkyl halide.
Protocol 2: Titration of the Grignard Reagent
To avoid using an incorrect stoichiometric amount of the Grignard reagent, it is crucial to determine its concentration.[2]
-
Accurately weigh approximately 0.2 mmol of iodine into a dry flask and dissolve it in anhydrous THF.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent dropwise from a syringe while stirring vigorously.
-
The endpoint is the disappearance of the characteristic brown color of the iodine.
-
Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.
Data Presentation
| Problem | Potential Cause | Recommended Solution(s) | Key Parameters to Control |
| Low Yield of Tertiary Alcohol | Enolization of this compound | Lower reaction temperature (-78 °C), Inverse addition, Use of CeCl₃ | Temperature, Order of addition |
| Formation of Non-polar Byproduct | Wurtz Coupling | Slow addition of alkyl halide, Ensure complete Grignard formation | Rate of addition, Reaction time |
| Reaction Fails to Initiate | Inactive Magnesium, Moisture | Activate magnesium (I₂, 1,2-dibromoethane), Rigorous anhydrous conditions | Reagent quality, Glassware prep |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Grignard reactions with this compound.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 2-Tetralone Derivatives by Column Chromatography
Welcome to the technical support center for the purification of 2-tetralone derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the purification of this important class of compounds. As intermediates in the synthesis of pharmaceuticals and biologically active molecules, achieving high purity is critical. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and providing validated solutions.
Question 1: Why is my this compound derivative showing significant tailing or streaking on the TLC plate and column?
Answer:
Peak tailing is a common issue when purifying carbonyl-containing compounds like 2-tetralones on standard silica gel. The primary cause is the interaction between the lone pair of electrons on the carbonyl oxygen and the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, sometimes irreversible, interaction slows the elution of a portion of the compound, causing it to drag or "tail" down the column.
Causality & Solution:
-
Acidic Silica Surface: Standard silica gel is slightly acidic (pH ~4-5) and can strongly adsorb basic or even weakly basic compounds.[1] The carbonyl group of a this compound, while not strongly basic, can engage in strong hydrogen bonding with the silanol groups.
-
Solution: Deactivate the silica gel. This can be achieved by adding a small amount of a competitive base, like triethylamine (Et3N), to your eluent system (typically 0.1-1% by volume). The triethylamine will preferentially bind to the active acidic sites on the silica, allowing your this compound derivative to elute more symmetrically. Always perform a preliminary TLC with the modified eluent to confirm improved performance before committing to the column.
-
-
Potential for Enolization: 2-Tetralones have acidic α-protons and can exist in equilibrium with their enol form. The acidic silica surface can catalyze this tautomerization. Since the enol and keto forms have different polarities, this on-column equilibrium can lead to significant band broadening and tailing.
-
Solution: Using a less acidic stationary phase can mitigate this issue. Consider using neutral alumina instead of silica gel.[1] Alternatively, using a buffered mobile phase or the triethylamine trick mentioned above can suppress enolization by neutralizing the acidic sites.
-
Question 2: My compound seems to have decomposed on the column. My yield is very low, and I see multiple new spots on the TLC of my collected fractions. What happened?
Answer:
Apparent decomposition on a silica gel column is a serious issue that can arise from the chemical reactivity of the stationary phase.[2] For sensitive this compound derivatives, the acidic nature of silica gel can catalyze degradation reactions.
Causality & Solution:
-
Acid-Catalyzed Reactions: If your this compound derivative possesses acid-labile functional groups (e.g., certain protecting groups like acetals, or functionalities prone to elimination), the acidic environment of the silica column can cause decomposition.[3]
-
Solution 1: Use a Deactivated Stationary Phase. As with tailing, adding triethylamine to the eluent can neutralize the silica surface.
-
Solution 2: Switch to a Different Stationary Phase. Neutral alumina is a good alternative for acid-sensitive compounds.[1] For very nonpolar derivatives, Florisil® might be an option. For highly polar derivatives, reversed-phase (C18) silica is an excellent, albeit more expensive, choice where the stationary phase is nonpolar and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[2]
-
Solution 3: Perform a Stability Test. Before running a column, spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. If you see new spots forming on the baseline or elsewhere, it's a strong indicator of instability on silica.[2]
-
Question 3: The separation I saw on my analytical TLC plate is not replicating on the preparative column. My compounds are eluting much faster or slower than expected.
Answer:
This is a classic problem of scalability. Several factors can cause a discrepancy between analytical Thin Layer Chromatography (TLC) and preparative column chromatography.
Causality & Solution:
-
Heat of Adsorption: The process of solvent and sample adsorbing to silica gel is exothermic. On a large preparative column, the heat generated can be significant, creating localized "hot spots." This increased temperature can alter the separation characteristics, often causing compounds to move faster (lower retention) than predicted by TLC.
-
Solution: For large-scale purifications, ensure efficient heat dissipation. If possible, use a jacketed column with cooling. More practically, running the column with a slightly less polar solvent system than the one optimized by TLC can compensate for this thermal effect. A common rule of thumb is to decrease the percentage of the polar solvent by 10-20% for the column compared to the optimal TLC eluent.
-
-
Loading Volume and Concentration: TLC is a low-load technique. On a column, the sample is loaded in a concentrated band. If the sample is not fully soluble in the initial mobile phase, or if too much is loaded, it can precipitate at the top of the column, only to re-dissolve as more polar solvent passes through, leading to broad bands and poor resolution.[4]
-
Difference in Silica Gel: The silica gel used for TLC plates (often with a fluorescent indicator and a binder) can have different activity and particle size compared to the bulk silica used for columns.
-
Solution: When possible, use TLC plates from the same manufacturer as your bulk silica. Also, consider that the optimal Rf value on a TLC plate for good column separation is typically between 0.25 and 0.35.[8] This range provides the best balance for compounds to interact with the stationary phase without requiring excessively large volumes of solvent for elution.[9]
-
Frequently Asked Questions (FAQs)
Q1: How do I select the right solvent system to start with?
A1: The process should always begin with analytical TLC.[10][11]
-
Start with a two-solvent system: Typically a nonpolar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane).
-
Test different ratios: Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
Aim for the sweet spot: The ideal solvent system is one that moves your desired compound to a Retention Factor (Rf) of approximately 0.25-0.35.[8] This provides the best chance for good separation on a column. Impurities should ideally be well-separated, with Rf values either much higher or lower.
Table 1: Common Solvents in Eluotropic Series (Order of Increasing Polarity)
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
|---|---|---|---|
| Hexane / Petroleum Ether | ~0.1 | 60-90 | Good starting nonpolar solvent. |
| Toluene | 2.4 | 111 | Can be useful for aromatic compounds. |
| Dichloromethane (DCM) | 3.1 | 40 | Good general-purpose solvent, dissolves many organics. |
| Diethyl Ether | 2.8 | 35 | Volatile, use with care. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Excellent polar solvent, often paired with hexane.[11] |
| Acetone | 5.1 | 56 | More polar than EtOAc. |
| Methanol (MeOH) | 5.1 | 65 | Very polar, used for highly polar compounds. |
Note: Always choose the lowest boiling point solvent when two options provide similar separation to facilitate easier removal from your purified fractions.[8]
Q2: Should I use "wet loading" or "dry loading" to apply my sample to the column?
A2: While wet (liquid) loading is faster, dry loading is almost always superior for achieving the best resolution , especially for this compound purifications.[4][6]
-
Wet Loading: Involves dissolving the sample in a minimal amount of the mobile phase (or a less polar solvent) and carefully pipetting it onto the top of the column bed.[12][13]
-
Pros: Quick and simple.
-
Cons: If the sample is not very soluble, a large volume of solvent may be needed, leading to a wide initial band and poor separation. Using a solvent stronger than the mobile phase can cause streaking and co-elution.[7]
-
-
Dry Loading: Involves pre-adsorbing the sample onto an inert support (like silica gel or Celite®) and then adding this solid to the top of the column.[5][12]
Q3: How much silica gel should I use and what size column is appropriate?
A3: The amount of silica gel depends on the difficulty of the separation. The separation difficulty is estimated by the difference in Rf values (ΔRf) of the spots to be separated on the TLC plate.
Table 2: Silica Gel Mass and Column Size Guidelines
| Separation Difficulty | ΔRf on TLC | Silica:Crude Ratio (w/w) | Recommended Column Diameter |
|---|---|---|---|
| Easy | > 0.2 | 20:1 to 30:1 | 2-4 cm |
| Medium | 0.1 - 0.2 | 50:1 to 100:1 | 4-6 cm |
| Difficult | < 0.1 | >100:1 | >6 cm |
Data synthesized from established chromatographic principles.[5][14]
A well-packed column should have a silica bed height-to-diameter ratio of about 8:1 to 10:1 for optimal performance.
Key Experimental Protocols
Protocol 1: Slurry Packing a Silica Gel Column
This is the most reliable method for preparing a homogenous, bubble-free column bed.[1]
-
Preparation: Place a small plug of cotton or glass wool in the bottom of the column, ensuring it is snug but not overly compressed. Add a ~1 cm layer of sand on top.[5][15]
-
Make the Slurry: In a separate beaker, mix the required amount of silica gel with the initial, least polar mobile phase until a consistent, pourable slurry is formed. Stir well to release trapped air.[13]
-
Pour the Column: With the stopcock open and a flask underneath to collect the solvent, pour the slurry into the column in one continuous motion if possible. Use a funnel to aid the process.
-
Pack the Bed: Gently tap the side of the column continuously as the silica settles to ensure an evenly packed bed and dislodge any air bubbles.[1] Apply gentle air pressure (flash chromatography) to accelerate solvent flow and compact the bed.[13]
-
Finalize: Once all the silica has settled, add another ~1 cm layer of sand on top to protect the silica bed surface from disturbance during sample and solvent addition.[5] Drain the solvent until it is just level with the top of the sand layer. Do not let the column run dry.
Protocol 2: Dry Loading the Sample
This protocol ensures optimal resolution by creating a concentrated sample band.
-
Dissolve Sample: Dissolve your crude this compound derivative in a suitable, low-boiling point solvent (e.g., dichloromethane or acetone).
-
Adsorb onto Silica: Add silica gel to this solution. A good starting point is a silica-to-crude sample ratio of 2:1 to 3:1 by weight.[5][16]
-
Evaporate Solvent: Thoroughly mix the slurry and remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[16]
-
Load Column: Carefully add the dry powder containing your sample onto the top sand layer of your packed column.
-
Elute: Gently add the mobile phase, apply pressure, and begin collecting fractions.
Visual Workflow Guides
Workflow for Method Development
This diagram outlines the logical steps from receiving a crude sample to running a preparative column.
References
- 1. Tips and Tricks for the Lab: Column Packing - ChemistryViews [chemistryviews.org]
- 2. Chromatography [chem.rochester.edu]
- 3. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sorbtech.com [sorbtech.com]
- 5. Running a Silica Gel Column - CommonOrganicChemistry.com [commonorganicchemistry.com]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. scribd.com [scribd.com]
- 15. epfl.ch [epfl.ch]
- 16. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
strategies to control O- vs. C-alkylation of 2-Tetralone
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a focused troubleshooting guide on a persistent challenge in synthetic chemistry: controlling the regioselective alkylation of 2-tetralone. As an ambident nucleophile, the enolate of this compound presents two potential sites for electrophilic attack, leading to either the desired C-alkylated product or the O-alkylated enol ether. This guide, structured in a practical question-and-answer format, moves beyond simple protocols to explain the underlying principles that govern this selectivity, empowering you to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs): The Fundamentals
Q1: What is the core problem in the alkylation of this compound?
A: The alkylation of this compound involves the formation of its enolate, which is an ambident nucleophile . This means it has two reactive sites with significant electron density: the α-carbon (C1) and the oxygen atom. Consequently, when an electrophile (like an alkyl halide) is introduced, it can react at either site, leading to a mixture of a C-alkylated product (the desired ketone) and an O-alkylated product (an enol ether).[1][2] The primary challenge is to direct the reaction to selectively produce one isomer over the other.
Q2: What key chemical principles govern whether C- or O-alkylation occurs?
A: Two main principles are at play:
-
Kinetic vs. Thermodynamic Control: The reaction can be steered to favor either the product that forms fastest (kinetic control) or the most stable product (thermodynamic control).[3][4][5]
-
Kinetic control is achieved under irreversible conditions, typically using a strong, bulky base at low temperatures with short reaction times.[3][6] This favors the product that forms via the lowest energy transition state.
-
Thermodynamic control is favored under reversible conditions, such as using a weaker base (where the ketone and enolate are in equilibrium), higher temperatures, and longer reaction times, allowing the product mixture to equilibrate to the most stable isomer.[3][6][7]
-
-
Hard and Soft Acids and Bases (HSAB) Theory: This theory helps predict the outcome based on the electronic character of the reacting species.[8][9]
-
Hard acids/electrophiles are small, highly charged, and not easily polarizable (e.g., Si in R₃SiCl, Li⁺).[8][10]
-
Soft acids/electrophiles are larger, have a lower charge state, and are more polarizable (e.g., C in CH₃I, Ag⁺).[8][10]
-
The oxygen atom of the enolate is a hard nucleophilic center , while the α-carbon is a soft nucleophilic center .[10] The HSAB principle states that hard acids prefer to react with hard bases, and soft acids with soft bases.[8][11][12]
-
Troubleshooting Guide: Gaining Control Over Your Reaction
Q3: My reaction is yielding the O-alkylated enol ether, but I want the C-alkylated product. How do I fix this?
A: To favor C-alkylation, you need to create conditions that make the "soft" α-carbon the more favorable nucleophile for your alkylating agent. This is typically achieved under kinetic control.
-
Underlying Principle: The goal is to encourage the soft α-carbon of the enolate to react with a soft electrophile. This is a classic soft-soft interaction according to HSAB theory.[9][10] We also want to minimize the reactivity of the hard oxygen atom.
-
Corrective Actions:
-
Base and Counterion: Use a strong, sterically hindered base like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).[6][13] The small, hard lithium (Li⁺) counterion coordinates tightly with the hard oxygen atom of the enolate.[2][13] This association shields the oxygen, making the α-carbon the more accessible site for attack.[14]
-
Solvent: Employ a weakly coordinating, non-polar aprotic solvent such as Tetrahydrofuran (THF) or diethyl ether (Et₂O).[14][15] These solvents do not effectively solvate the Li⁺ cation, preserving the tight ion pair at the oxygen and promoting C-alkylation.[2][15]
-
Electrophile: Ensure you are using a soft electrophile . Alkyl iodides (R-I) and alkyl bromides (R-Br) are ideal choices.[10][16]
-
Temperature: Run the reaction at a low temperature, typically -78 °C (a dry ice/acetone bath).[3][6] This ensures the deprotonation is rapid, quantitative, and irreversible, locking in the kinetically favored pathway before equilibration can occur.[13]
-
Q4: I am trying to synthesize the enol ether (O-alkylation), but my main product is the C-alkylated ketone. What should I change?
A: To favor O-alkylation, you need to enhance the nucleophilicity of the oxygen atom and typically use a hard electrophile.
-
Underlying Principle: The objective is to facilitate a hard-hard interaction between the enolate's oxygen and the electrophile.[9][10] This is often achieved by creating a "naked" or dissociated enolate where the oxygen is highly reactive.
-
Corrective Actions:
-
Base and Counterion: Use a base with a larger, softer counterion, such as Potassium Hydride (KH) or Potassium Hexamethyldisilazide (KHMDS).[2][13] Larger cations like potassium (K⁺) do not bind as tightly to the oxygen, leaving it more exposed and nucleophilic.[2]
-
Solvent: Switch to a polar aprotic, strongly coordinating solvent like Dimethyl Sulfoxide (DMSO) or Hexamethylphosphoramide (HMPA).[14][15] These solvents strongly solvate the cation, effectively separating it from the enolate anion. This "naked" enolate reacts more readily at the site of highest negative charge density, which is the oxygen atom.[14]
-
Electrophile: Use a hard electrophile . The most common application is for making silyl enol ethers, using reagents like trimethylsilyl chloride (TMSCl) . Other hard electrophiles include acyl chlorides and alkyl sulfates.[1][14][17]
-
Additives: Consider adding a cation chelating agent, such as a crown ether (e.g., 18-crown-6 for potassium salts). These agents sequester the metal cation, further promoting the formation of a dissociated, highly reactive enolate anion that favors O-alkylation.[2]
-
Summary of Conditions
The following table provides a quick reference for optimizing your reaction conditions.
| Factor | Favors C-Alkylation (Soft-Soft Interaction) | Favors O-Alkylation (Hard-Hard Interaction) |
| Base | Strong, bulky (e.g., LDA)[3][6] | Bases with large counterions (e.g., KHMDS, KH)[2][13] |
| Counterion | Small, hard (Li⁺)[2][13] | Large, soft (K⁺, Na⁺)[2][13] |
| Solvent | Non-polar, weakly coordinating (THF, Et₂O)[14][15] | Polar aprotic, strongly coordinating (DMSO, HMPA)[14][15] |
| Electrophile | Soft (Alkyl Iodides, Alkyl Bromides)[10][16] | Hard (Silyl Halides, Acyl Halides, Sulfates)[1][14][17] |
| Temperature | Low (-78 °C) for kinetic control[3] | Often higher temperatures, but depends on other factors |
| Additives | None | Cation chelators (e.g., Crown Ethers)[2] |
Experimental Protocols
Protocol 1: Selective C-Alkylation of this compound with Methyl Iodide
-
Objective: To synthesize 1-methyl-3,4-dihydronaphthalen-2(1H)-one.
-
Principle: This protocol uses kinetic control with a strong, hindered base and a small counterion in a non-polar solvent to favor C-alkylation.[6][13]
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL per mmol of this compound). Cool the flask to -78 °C.
-
Slowly add n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in THF at -78 °C and stir for 30 minutes to pre-form LDA.
-
To this LDA solution, add a solution of this compound (1.0 eq) in anhydrous THF dropwise over 15 minutes.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.2 eq) dropwise and continue stirring at -78 °C for 2-3 hours or until TLC indicates consumption of the starting material.
-
Quench the reaction at -78 °C by slowly adding a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, transfer to a separatory funnel, and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Selective O-Silylation of this compound
-
Objective: To synthesize the trimethylsilyl enol ether of this compound.
-
Principle: This protocol uses a hard electrophile (TMSCl) which has a strong thermodynamic and kinetic preference for reacting with the hard oxygen center of the enolate.[1]
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DMF.
-
Add trimethylsilyl chloride (TMSCl, 1.2 eq) dropwise to the solution at room temperature. A catalytic amount of sodium iodide can be added to accelerate the reaction.
-
Stir the reaction at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Upon completion, dilute the reaction mixture with cold hexane and filter to remove the triethylammonium chloride salt.
-
Wash the filtrate with a cold, saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (silyl enol ethers can be sensitive to hydrolysis). The product is often used directly without further purification.
-
Visualizing the Process
Caption: Decision flowchart for selecting C- vs. O-alkylation conditions.
Caption: Reaction pathways for the ambident enolate of this compound.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 4. fiveable.me [fiveable.me]
- 5. fiveable.me [fiveable.me]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. HSAB theory - Wikipedia [en.wikipedia.org]
- 9. retrosynthetix.com [retrosynthetix.com]
- 10. studylib.net [studylib.net]
- 11. mlsu.ac.in [mlsu.ac.in]
- 12. chem.tamu.edu [chem.tamu.edu]
- 13. Regioselectivity and Stereoselectivity in the Alkylation of Enolates [quimicaorganica.org]
- 14. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. reddit.com [reddit.com]
- 17. fiveable.me [fiveable.me]
Technical Support Center: Purification of 2-Tetralone
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for removing colored impurities from 2-Tetralone samples. Pure this compound is a colorless to pale yellow oil or low-melting solid, a crucial intermediate in the synthesis of various pharmaceutical drugs.[1][2][3] However, during synthesis and storage, colored impurities can form, impacting the quality and outcome of subsequent reactions. This guide offers practical, field-proven insights to address these challenges.
I. Frequently Asked Questions (FAQs)
Q1: What are the common colored impurities in this compound?
Colored impurities in this compound samples are typically high-molecular-weight byproducts or degradation products.[4] These can arise from several sources:
-
Oxidative Degradation: Exposure to air and light can lead to the formation of colored species. This compound is stable under normal temperatures and pressures but can degrade over time.[1]
-
Polymerization: Under acidic or basic conditions, or at elevated temperatures during synthesis or purification, this compound can undergo self-condensation or polymerization, leading to colored, often tarry, substances.[4]
-
Residual Reactants and Catalysts: Incomplete reactions or inadequate purification can leave colored starting materials or catalyst residues in the final product. For instance, Friedel-Crafts reactions used in some tetralone syntheses can produce colored complexes if not properly quenched and removed.[5][6]
These impurities often possess extended conjugated systems of double bonds, which absorb light in the visible spectrum, resulting in a yellow, brown, or even reddish appearance.[7]
Q2: My "pure" this compound has developed a yellow tint upon storage. What is happening and how can I prevent it?
The development of a yellow color in this compound during storage is a common issue, primarily due to slow oxidation or degradation.
Causality: The presence of trace impurities, exposure to oxygen, and light can catalyze the formation of colored compounds over time. While this compound is generally stable, these factors can accelerate its decomposition.[1][8]
Prevention Strategies:
| Strategy | Mechanism |
| Inert Atmosphere Storage | Store under an inert gas like nitrogen or argon to minimize contact with oxygen. |
| Amber Glassware | Use amber or opaque containers to protect the compound from light, which can promote degradation. |
| Low-Temperature Storage | Storing at reduced temperatures (e.g., in a refrigerator) can slow down the rate of degradation reactions. |
| Addition of Stabilizers | In some cases, a small amount of a stabilizer like BHT (butylated hydroxytoluene) can be added to inhibit oxidation. |
Q3: What is the most common and effective method for removing colored impurities from this compound?
For general-purpose decolorization of organic compounds like this compound, treatment with activated carbon is a widely used and effective method.[9][10][11]
Mechanism of Action: Activated carbon possesses a highly porous structure with a large surface area, which allows it to adsorb organic molecules, particularly larger, non-polar, colored impurities.[7][12][13] The interaction is primarily based on van der Waals forces and pi-stacking between the graphitic surface of the carbon and the aromatic/conjugated systems of the impurities.[7]
This method is favored for its simplicity, cost-effectiveness, and efficiency in removing a broad spectrum of colored contaminants without chemically altering the desired product.[10][11]
II. Troubleshooting Guides
Problem 1: Persistent yellow or brown color after initial purification.
If your this compound sample remains colored after standard workup procedures, a more targeted purification approach is necessary.
Solution A: Activated Carbon Treatment
This is often the first line of defense against colored impurities.[9][10]
Step-by-Step Protocol:
-
Dissolution: Dissolve the impure this compound in a suitable solvent. The choice of solvent is crucial; it should dissolve the this compound well at elevated temperatures but have lower solubility at cooler temperatures to allow for recrystallization if desired. Alcohols like ethanol or isopropanol are often good choices.[9][11]
-
Addition of Activated Carbon: Add a small amount of activated carbon to the solution (typically 1-2% by weight of the this compound).[14]
-
Heating and Stirring: Gently heat the mixture to just below the boiling point of the solvent while stirring for 15-30 minutes. This increases the rate of adsorption.[15]
-
Hot Filtration: Quickly filter the hot solution through a fluted filter paper or a pad of Celite® to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product in the funnel.[14]
-
Isolation: The decolorized this compound can then be recovered by removing the solvent under reduced pressure or by recrystallization.
Diagram of the Activated Carbon Treatment Workflow:
References
- 1. echemi.com [echemi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 9. The role of activated carbon in organic synthesis [zs-carbon.cn]
- 10. conceptsecotech.com [conceptsecotech.com]
- 11. The Role Of Activated Carbon In Organic Synthesis [xygrup.cn]
- 12. sgchemicals.in [sgchemicals.in]
- 13. carbotecnia.info [carbotecnia.info]
- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 15. US2744938A - Removal of color impurities from organic compounds - Google Patents [patents.google.com]
Technical Support Center: Improving the Regioselectivity of 2-Tetralone Functionalization
Welcome to the technical support center dedicated to the regioselective functionalization of 2-tetralone. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to control the site of chemical modification on the this compound scaffold, a common structural motif in pharmacologically active compounds.[1] Poor regioselectivity is a frequent challenge, leading to difficult-to-separate product mixtures and reduced overall yields.
This resource provides a structured approach to troubleshooting and optimizing your reaction conditions through a series of frequently asked questions (FAQs) and in-depth technical discussions.
Frequently Asked Questions (FAQs)
Q1: My alkylation of this compound is yielding a mixture of C1 and C3-alkylated products. How can I favor the formation of one regioisomer over the other?
This is a classic problem of kinetic versus thermodynamic control of enolate formation. This compound is an asymmetrical ketone with two distinct alpha-carbons (C1 and C3) that can be deprotonated to form two different enolates.[2] The regioselectivity of the subsequent alkylation is determined by which of these enolates is the dominant species in the reaction mixture.
-
Kinetic Control (Favors C3-alkylation): The protons at the C3 position are sterically less hindered and therefore more accessible to a bulky base. Deprotonation at C3 leads to the kinetic enolate, which is formed more rapidly but is less stable.[2] To favor the kinetic product, you should employ conditions that are irreversible and prevent equilibration to the more stable thermodynamic enolate.
-
Thermodynamic Control (Favors C1-alkylation): The protons at the C1 position are more sterically hindered, but their removal leads to the more substituted and, therefore, more thermodynamically stable enolate.[2] To favor the thermodynamic enolate, you need to use conditions that allow for equilibrium to be established between the two enolates, which will ultimately favor the more stable species.[3]
The following decision tree can help guide your experimental design:
Caption: Decision tree for controlling C1 vs. C3 alkylation of this compound.
Troubleshooting Unwanted Regioisomers
Q2: I'm trying to achieve kinetic control for C3-alkylation using LDA, but I'm still getting a significant amount of the C1-alkylated product. What could be going wrong?
Several factors can undermine the regioselectivity of kinetically controlled enolization. Here's a checklist of potential issues and their solutions:
-
Purity of Reagents and Solvents: Traces of protic impurities (e.g., water, alcohol) can protonate the kinetic enolate, allowing it to revert to the starting ketone and re-form as the more stable thermodynamic enolate. Ensure all glassware is rigorously dried and that your solvent (typically THF) is anhydrous.
-
Rate of Addition: The electrophile should be added quickly to the pre-formed enolate at low temperature. If the electrophile is added too slowly, or if the reaction is allowed to warm up prematurely, the kinetic enolate can begin to equilibrate.
-
Base Quality: The quality of your LDA is critical. Old or improperly stored LDA may be partially decomposed, leading to incomplete deprotonation and a less selective reaction. It is often best to prepare LDA fresh before use.
-
Temperature Control: Maintaining a consistently low temperature (e.g., -78 °C) is crucial.[4] Fluctuations in temperature can promote the formation of the thermodynamic enolate.
Experimental Protocol: Kinetically Controlled C3-Alkylation of this compound
-
Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Enolate Formation: Cool the THF to -78 °C (dry ice/acetone bath). Add diisopropylamine, followed by the dropwise addition of n-butyllithium. Stir for 30 minutes at -78 °C to form LDA.
-
Deprotonation: Add a solution of this compound in anhydrous THF dropwise to the LDA solution, ensuring the internal temperature does not rise above -70 °C. Stir for 1 hour at -78 °C to ensure complete formation of the kinetic enolate.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide) neat or as a solution in anhydrous THF dropwise to the enolate solution at -78 °C.
-
Quenching: After the reaction is complete (monitored by TLC), quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Allow the mixture to warm to room temperature, and then proceed with a standard aqueous workup and purification by column chromatography.
Q3: I'm interested in functionalizing the C1 position. Are there alternatives to relying solely on thermodynamic enolate formation?
Yes, several strategies can be employed to favor functionalization at the C1 position. These methods often provide higher selectivity than simply using thermodynamic conditions.
1. Enamine Chemistry (Stork Enamine Alkylation)
The formation of an enamine from this compound using a secondary amine (e.g., pyrrolidine or morpholine) preferentially forms the less substituted double bond between C1 and C2 due to allylic strain considerations.[5] This enamine can then be alkylated, and subsequent hydrolysis of the resulting iminium salt regenerates the ketone, yielding the C1-alkylated product.[6][7]
Caption: Workflow for C1-alkylation of this compound via Stork enamine synthesis.
2. Directing Groups
The use of a directing group can steer the functionalization to a specific position.[8] For this compound, a directing group could be installed that coordinates to a metal catalyst and positions it to activate a C-H bond at the C1 position. While less common for simple alkylations, this approach is powerful for more complex transformations like arylations or alkenylations.[9] Transient directing groups, which are formed in situ and cleaved during the workup, are an increasingly popular strategy to minimize synthetic steps.[10]
Data Presentation: Regioselectivity under Various Conditions
The following table summarizes typical regioselectivities observed for the methylation of this compound under different conditions. These values are illustrative and can vary depending on the specific substrate and electrophile.
| Conditions | Base | Solvent | Temperature (°C) | Approx. C1:C3 Ratio | Control Type |
| A | LDA | THF | -78 | < 5:95 | Kinetic[4] |
| B | NaH | THF | 25 | > 90:10 | Thermodynamic[4] |
| C | NaOEt | EtOH | 25 | ~80:20 | Thermodynamic |
| D | Pyrrolidine (enamine) | Toluene, reflux | 110 | > 95:5 | Kinetic (via enamine)[5] |
Advanced Topics
Q4: Can I achieve asymmetric functionalization at the C1 or C3 position?
Yes, asymmetric functionalization of tetralones is an active area of research, particularly for the synthesis of chiral building blocks for drug development.[11]
-
Asymmetric Alkylation: Chiral auxiliaries can be used to direct the approach of the electrophile to one face of the enolate. Alternatively, chiral phase-transfer catalysts can be employed.
-
Organocatalysis: Chiral organocatalysts, such as bifunctional guanidine-urea catalysts, have been used for the asymmetric α-hydroxylation of tetralone-derived β-ketoesters.[12]
-
Asymmetric Hydrogenation: Iridium-catalyzed dynamic kinetic resolution via asymmetric hydrogenation has been used to synthesize enantioenriched tetrahydronaphthols from α-substituted tetralones.[11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Stork enamine alkylation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Combining transition metals and transient directing groups for C–H functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Scale-Up of 2-Tetralone Reactions
Welcome to the technical support center for 2-Tetralone synthesis. This compound and its derivatives are critical intermediates in the synthesis of a wide range of pharmaceutical drugs.[1][2] While numerous synthetic routes exist at the laboratory scale, transitioning to pilot or commercial scale production introduces significant challenges that can impact yield, purity, and safety.[3][4]
This guide is designed for researchers, chemists, and process engineers encountering issues during the scale-up of this compound reactions. It is structured in a question-and-answer format to directly address common problems, explaining the underlying chemical and engineering principles and providing actionable troubleshooting strategies.
Section 1: Reaction Control and Impurity Profile
The transition from a round-bottom flask to a multi-hundred-liter reactor fundamentally changes the physical environment of a reaction. Issues that are negligible at the bench scale, such as heat and mass transfer, can become process-defining challenges at scale, leading to poor conversion and the amplification of impurities.[5]
Q1: We are scaling up a Friedel-Crafts type synthesis of a this compound derivative. Our lab-scale reaction gives >90% yield, but at pilot scale, the yield has dropped to <60% with a significant increase in colored byproducts. What is the likely cause?
A1: This is a classic scale-up challenge where thermal control and mixing efficiency are the primary culprits. What works in a flask with a high surface-area-to-volume ratio doesn't translate directly to a large reactor.[5] The drop in yield and increase in impurities likely stem from one or more of the following factors:
-
Poor Thermal Management: Friedel-Crafts acylations are often highly exothermic. In a large reactor, the heat generated can overwhelm the cooling capacity of the jacket, leading to localized "hot spots." These elevated temperatures can cause thermal degradation of starting materials or the product and promote side reactions, such as polymerization or the formation of colored impurities.
-
Inefficient Mixing: Inadequate agitation in a large vessel can lead to poor distribution of the catalyst (e.g., AlCl₃) and reactants. This creates areas of high local concentration, which can drive side reactions, and areas of low concentration, resulting in incomplete conversion.
-
Reagent Addition Rate: A slow, controlled addition of a reactive intermediate (like a phenylacetyl chloride derivative) is crucial. If the addition rate is too fast for the reactor's mixing and cooling capabilities, it can lead to a dangerous accumulation of unreacted reagents and a subsequent runaway reaction.[6][7]
-
Catalyst Deactivation: Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture. In a large-scale operation, there are more potential points of atmospheric moisture ingress (e.g., during charging of solids), which can deactivate the catalyst and stall the reaction.
Troubleshooting Protocol: Optimizing Reaction Control at Scale
-
Characterize Thermal Hazard: Before scaling up, perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction, maximum temperature of synthetic reaction (MTSR), and the potential for thermal runaway. This data is critical for designing a safe and effective cooling protocol.
-
Optimize Agitation: Model the mixing in your reactor. Ensure the agitator type (e.g., pitched-blade turbine, retreat curve impeller) and speed are sufficient to provide good top-to-bottom turnover and prevent solids from settling. The goal is to maintain a homogenous slurry and temperature throughout the reaction mass.
-
Control Reagent Addition: Link the addition rate of the limiting reagent to the reaction temperature. Use a control loop where the addition pump slows down or stops if the internal temperature exceeds a set point, preventing the accumulation of unreacted reagents.
-
Strict Inert Atmosphere: Ensure the reactor is scrupulously dried and maintained under a positive pressure of an inert gas (e.g., Nitrogen) throughout the process, especially during the charging of moisture-sensitive solids like aluminum chloride.[8]
Data Summary: Typical Parameter Adjustments for Scale-Up
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (200 L Reactor) | Rationale for Change |
| Reagent Addition Time | 5-10 minutes | 2-4 hours | To match the reactor's heat removal capacity and prevent localized concentration spikes. |
| Agitator | Magnetic Stir Bar | Pitched-Blade Turbine | Ensures effective mixing and suspension of solids in a larger, baffled vessel. |
| Temperature Control | Ice Bath (Manual) | Jacketed Cooling with Automated Control Loop | Provides precise temperature control and prevents dangerous exotherms. |
| Inert Gas | Balloon/Flow | Positive Pressure Blanket (20-50 mbar) | Prevents ingress of atmospheric moisture and oxygen which can deactivate catalysts and cause side reactions. |
Troubleshooting Workflow: Low Yield in Scale-Up
Caption: Decision tree for diagnosing poor reaction performance at scale.
Section 2: Purification and Isolation Challenges
Purifying this compound at scale presents its own set of difficulties. A method that is trivial in the lab, such as a simple extraction followed by silica gel chromatography, is often economically and practically unfeasible for multi-kilogram production.
Q2: We are struggling with the final purification of this compound. Our lab protocol uses column chromatography, but this isn't viable at scale. Our attempts at vacuum distillation result in product degradation, and crystallization gives a low yield of an oily solid. What are our options?
A2: This is a common bottleneck. The key is to move from subtractive purification (chromatography) to phase-change-based methods like distillation and crystallization, but these require careful optimization.
-
Vacuum Distillation: this compound and its derivatives can be thermally sensitive. High temperatures, even under vacuum, can lead to decomposition or polymerization, especially if catalytic residues (acidic or basic) have not been thoroughly removed during work-up. The longer residence time at high temperatures in a large-scale distillation apparatus exacerbates this issue.
-
Crystallization: The presence of even small amounts of structurally similar impurities can significantly inhibit crystallization or cause the product to "oil out."[9] The cooling rate is also critical; crash-cooling a large volume will trap impurities and lead to poor crystal form and difficult filtration.
Troubleshooting Protocol: Developing a Scalable Purification Strategy
-
Impurity Profiling: Before attempting purification, identify the major impurities by LC-MS or GC-MS. Understanding their structure and properties is crucial for designing an effective removal strategy. For example, some impurities might be removed by a pH adjustment and extraction during work-up.
-
Optimize Distillation: If distillation is pursued, use a high-efficiency setup like a wiped-film or short-path distillation apparatus. These minimize the residence time of the material at high temperatures, reducing thermal degradation. Ensure the crude material is free of non-volatile baseline impurities which can char and cause decomposition.
-
Systematic Crystallization Development:
-
Solvent Screening: Screen a variety of solvents and solvent/anti-solvent systems. The ideal solvent should provide high solubility at an elevated temperature and low solubility at a lower temperature (e.g., 0-5 °C).
-
Controlled Cooling: Develop a cooling profile. A typical approach is a slow linear cool to the point of nucleation, a hold period to allow for crystal growth, followed by a faster cool to maximize yield. This must be determined empirically.
-
Seeding: Seeding the solution with a small amount of pure crystalline material at the point of supersaturation can be critical for controlling crystal form and particle size.[9]
-
-
Alternative Purification: Consider forming a solid derivative. For instance, some ketones can be purified via their bisulfite adducts, which are often crystalline solids that can be filtered and then hydrolyzed back to the pure ketone.[6][7]
Purification Strategy Comparison
| Method | Scalability | Pros | Cons |
| Column Chromatography | Poor | High resolution for difficult separations. | High solvent usage, labor-intensive, not cost-effective for bulk production. |
| Bulk Vacuum Distillation | Good | Effective for removing non-volatile and highly volatile impurities. | Risk of thermal degradation for sensitive compounds.[10] |
| Crystallization | Excellent | Can provide very high purity in a single step; cost-effective. | Highly dependent on impurity profile; requires significant development.[11] |
| Bisulfite Adduct Formation | Moderate | Can be effective for isolating ketones from complex mixtures.[6][7] | Adds extra steps to the process; not all ketones form stable adducts. |
Section 3: Safety and Hazard Management
The potential severity of a safety incident increases dramatically with scale. A reaction that is easily contained in a fume hood can become a life-threatening event in a pilot plant.[9]
Q3: What are the primary safety hazards associated with scaling up this compound synthesis, particularly when using Friedel-Crafts or related chemistries?
A3: The primary hazards are thermal runaway, handling of corrosive and toxic materials, and managing gaseous byproducts.
-
Thermal Runaway: As discussed, exothermic reactions can accelerate out of control if cooling is insufficient, leading to a rapid increase in temperature and pressure that can exceed the reactor's limits.[5]
-
Corrosive Reagents: Many synthetic routes use highly corrosive reagents like aluminum chloride, thionyl chloride, or strong acids (phosphoric acid, PPA).[6][12] These can cause severe chemical burns and damage equipment if not handled with appropriate personal protective equipment (PPE) and in compatible materials of construction.
-
Gas Evolution: Reactions involving acid chlorides (e.g., Friedel-Crafts) or thionyl chloride generate large volumes of hydrogen chloride (HCl) gas.[8] This gas is corrosive and toxic and must be safely vented and scrubbed from the reactor's off-gas stream.
-
Flammable Solvents: The use of flammable organic solvents like benzene, toluene, or THF at large scales introduces significant fire and explosion risks.[13]
Hazard Mitigation Workflow
Caption: A systematic approach to mitigating hazards during scale-up.
Protocol: Pre-Campaign Safety Checklist
Frequently Asked Questions (FAQs)
Q: How does solvent choice impact the scale-up of this compound synthesis? A: Solvent choice is critical. Beyond reaction compatibility, you must consider boiling point (for thermal control), solubility of intermediates and products (for preventing precipitation), phase separation properties (for work-up), and safety/environmental regulations. A solvent like dichloromethane, common in the lab, is often avoided at scale due to environmental concerns and low boiling point, making reflux challenging to control. Toluene or xylenes are often preferred for higher-temperature reactions.[13]
Q: What analytical techniques are crucial for monitoring reaction progress and impurity profiles at scale? A: In-process controls (IPCs) are vital. While TLC is useful in the lab, it is not quantitative. At scale, HPLC or GC are standard for monitoring the disappearance of starting materials and the appearance of the product and key impurities. This allows for real-time decision-making, such as determining the endpoint of a reaction or a distillation cut.
Q: We are observing catalyst deactivation, particularly with our Lewis acid. What could be the cause? A: Catalyst deactivation is often caused by poisoning, coking, or thermal degradation.[15][16] For Lewis acids like AlCl₃, the most common poison is water, which hydrolyzes the catalyst.[17] Ensure all solvents and reagents are anhydrous and the reactor is purged with an inert gas. Coking, or the formation of carbonaceous deposits on the catalyst surface, can occur at high temperatures with organic substrates.[18]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Challenges of scaling up chemical processes (based on real life experiences) - American Chemical Society [acs.digitellinc.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN113233964A - Synthesis method of 5-methoxy-2-tetralone - Google Patents [patents.google.com]
- 8. orgsyn.org [orgsyn.org]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. fishersci.com [fishersci.com]
- 11. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
- 14. fishersci.com [fishersci.com]
- 15. ammoniaknowhow.com [ammoniaknowhow.com]
- 16. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 17. scispace.com [scispace.com]
- 18. public.websites.umich.edu [public.websites.umich.edu]
Technical Support Center: Optimization of 2-Tetralone Condensation Reactions
Welcome to the technical support center for the optimization of 2-tetralone condensation reactions. This compound is a valuable ketone derivative of tetralin, serving as a critical intermediate in the synthesis of various pharmaceutical agents.[1] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crucial carbon-carbon bond-forming condensation steps, such as the Claisen-Schmidt and Knoevenagel reactions. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction conditions for maximal yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the setup and design of this compound condensation experiments.
Q1: What are the most common condensation reactions for this compound, and how do they differ?
A1: The two primary condensation reactions involving this compound are the Claisen-Schmidt condensation and the Knoevenagel condensation .
-
Claisen-Schmidt Condensation: This is a type of crossed aldol condensation between a ketone (this compound) and an aromatic aldehyde or ketone that lacks α-hydrogens (e.g., benzaldehyde).[2][3] The reaction is typically catalyzed by a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), and proceeds through an enolate intermediate.[4] The initial β-hydroxy adduct readily dehydrates to form a stable, conjugated α,β-unsaturated ketone.[5][6]
-
Knoevenagel Condensation: This reaction involves the condensation of a ketone (this compound) with a compound containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, Z-CH₂-Z'). Examples of active methylene compounds include malonic acid, diethyl malonate, and cyanoacetic acid.[7] This reaction is characteristically catalyzed by a weak base, such as an amine (e.g., piperidine or pyridine), to avoid the self-condensation of the carbonyl partner.
The key difference lies in the nucleophile: in Claisen-Schmidt, it's the enolate of this compound itself; in Knoevenagel, it's the enolate of the active methylene compound.
Q2: How do I select the appropriate catalyst for my reaction?
A2: Catalyst selection is critical and depends on the reaction type.
-
For Claisen-Schmidt reactions , a relatively strong base like NaOH or KOH is effective. The base must be strong enough to deprotonate the α-carbon of this compound to form the nucleophilic enolate.
-
For Knoevenagel reactions , a weak base is essential. The active methylene compound is significantly more acidic than this compound's α-protons, so a mild base like piperidine, pyridine, or even ethylenediammonium diacetate (EDDA) is sufficient to generate the required nucleophile.[8] Using a strong base in a Knoevenagel setup can lead to undesired side reactions, including the self-condensation of this compound.
Q3: What is the impact of solvent choice on reaction efficiency?
A3: Solvent choice profoundly affects reaction kinetics and yield. Solvents play a crucial role in solvating reactants, intermediates, and catalysts.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These are commonly used, especially in base-catalyzed Claisen-Schmidt reactions, as they effectively dissolve the alkali hydroxide catalyst and the reactants.[9][10] However, in some cases, protic solvents can slow down reactions by solvating the enolate nucleophile, reducing its reactivity.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate condensation reactions. They are excellent at solvating cations (like Na⁺ or K⁺) but poorly solvate the enolate anion, leaving it "naked" and highly reactive. Studies have shown that aprotic polar solvents can lead to higher conversion rates and selectivity in a shorter time frame.[11]
-
Non-Polar Solvents (e.g., Toluene, Benzene): These are often used when water removal is necessary to drive the reaction equilibrium forward. A Dean-Stark apparatus can be employed to azeotropically remove the water formed during the condensation step.[12]
In some cases, performing the reaction under solvent-free conditions by grinding the reactants with a solid catalyst can also be a highly efficient and environmentally friendly option.[2][6]
Part 2: Troubleshooting Guide
This section is formatted to address specific experimental problems directly.
Problem 1: My reaction shows low or no conversion to the desired product.
-
Q: I see only starting material on my TLC plate after several hours. What should I check first?
-
A: Verify your catalyst's activity and concentration. For Claisen-Schmidt reactions, ensure your base (e.g., NaOH solution) is fresh and has not been neutralized by atmospheric CO₂. For Knoevenagel reactions, the amine catalyst may be insufficient. Consider increasing the catalyst loading or using a slightly stronger amine base. Some reactions may require an acid catalyst; for instance, a Knoevenagel condensation between 5-methoxy-1-tetralone and glyoxylic acid was successfully catalyzed by sulfuric acid.[13]
-
-
Q: I've confirmed my catalyst is active, but the reaction is still sluggish. What is the next step?
-
A: Re-evaluate your reaction temperature. Many condensation reactions benefit from heating. Increasing the temperature provides the necessary activation energy for the reaction to proceed. A kinetic study on a similar tetralone condensation showed that increasing the temperature from 75°C to 85°C improved the yield from 90.3% to over 94%.[13] However, be cautious, as excessive heat can promote side reactions or degradation. We recommend a stepwise increase in temperature (e.g., from room temperature to 50°C, then to 80°C) while monitoring via TLC.
-
-
Q: Could my this compound reagent be the issue?
-
A: Yes, this compound can be sensitive to air oxidation and should be handled appropriately. [14] If the starting material is old or has been stored improperly, its purity may be compromised. It is recommended to use freshly purified this compound. Distillation under reduced pressure is an effective purification method, but the purified ketone should be stored under an inert atmosphere (nitrogen or argon) at a low temperature.[15]
-
Problem 2: My reaction is messy, producing multiple spots on the TLC.
-
Q: I am attempting a crossed-aldol reaction, but I'm getting a complex mixture of products. Why is this happening?
-
A: This is a classic issue when both carbonyl partners have α-hydrogens, leading to a mixture of self-condensation and crossed-condensation products. [16] To favor the desired crossed product, use a reaction partner that lacks α-hydrogens, such as benzaldehyde or formaldehyde, which can only act as the electrophile.[16] Alternatively, control the reagent addition by adding the enolizable partner (e.g., this compound) slowly to a mixture of the non-enolizable aldehyde and the base. This keeps the concentration of the enolizable component low, minimizing its self-condensation.[16]
-
-
Q: How can I prevent side reactions and improve the selectivity for the condensation product?
-
A: Water removal is a key strategy. Condensation reactions are equilibrium processes that produce water as a byproduct.[7] Removing water as it forms shifts the equilibrium towards the product.[12] This can be achieved by using a Dean-Stark trap with a solvent like toluene or by adding molecular sieves to the reaction mixture.
-
Problem 3: I've formed the product, but isolation and purification are difficult.
-
Q: My product is a persistent oil that won't crystallize. How can I purify it?
-
A: If direct crystallization fails, silica gel column chromatography is the standard method for purifying non-crystalline organic compounds. Choose an appropriate solvent system by first performing TLC analysis to find a mobile phase that gives good separation (Rf value of the product around 0.3-0.4).
-
-
Q: Is there a chemical method to help with purification, especially for unstable products?
-
A: Yes, for this compound itself, conversion to its bisulfite addition product is an excellent method for purification and storage. [14] The ketone can be reacted with a sodium bisulfite solution to form a stable, crystalline solid. This solid can be easily filtered, washed to remove impurities, and stored. The pure this compound can then be regenerated from the adduct by treatment with a base like sodium carbonate.[14] This strategy can sometimes be adapted for the product if it retains sufficient ketone reactivity.
-
Part 3: Protocols and Data
Experimental Protocol: General Procedure for Claisen-Schmidt Condensation
This protocol is a representative example for the reaction of this compound with an aromatic aldehyde.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 eq) and the aromatic aldehyde (e.g., 4-propoxybenzaldehyde, 1.0 eq).[9]
-
Solvent Addition: Add ethanol as the solvent (approx. 5-10 mL per gram of this compound). Stir the mixture until all solids are dissolved.
-
Catalyst Addition: While stirring, add an aqueous solution of sodium hydroxide (e.g., 10% NaOH) dropwise.[5][9]
-
Reaction: Stir the reaction mixture at room temperature. A precipitate of the product may begin to form.[5] Monitor the reaction's progress by TLC (see protocol below). The reaction may take anywhere from 1 to 12 hours.[9]
-
Workup: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.[5] Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water, followed by a small amount of cold ethanol to remove residual starting materials and catalyst.[5] If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
Data Summary: Representative Reaction Conditions
| Reaction Type | This compound Derivative | Reaction Partner | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Knoevenagel | 5-Methoxy-1-tetralone | Glyoxylic Acid | H₂SO₄ (cat.) | Diglyme/Water | 85 | 24 | 94.2 | [13] |
| Claisen-Schmidt | 1-Tetralone | 4-Propoxybenzaldehyde | Dil. NaOH | Ethanol | RT | 1 | - | [9] |
| Claisen-Schmidt | 1-Tetralone | 4-Ethoxybenzaldehyde | Basic Medium | - | RT | - | 85 | [10] |
| Aldol | 1-Tetralone | Benzaldehyde | KOH | Ethanol | 0-5 | 2 | 77 | [17] |
Note: Data for 1-tetralone is often used as a proxy due to its structural similarity and extensive documentation. Conditions are generally transferable to this compound with minor optimization.
Part 4: Visualization of Key Processes
Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
Caption: Simplified workflow of the Claisen-Schmidt condensation mechanism.
Troubleshooting Workflow: Low Product Yield
Caption: A decision tree for systematically troubleshooting low reaction yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. praxilabs.com [praxilabs.com]
- 5. Claisen-Schmidt Condensation [cs.gordon.edu]
- 6. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 8. Knoevenagel Condensation [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. (2E)-2-(4-ethoxybenzylidene)-3,4-dihydro-2H-naphthalen-1-one single crystal: Synthesis, growth, crystal structure, spectral characterization, biological evaluation and binding interactions with SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. mdpi.com [mdpi.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
identifying and characterizing unexpected side products of 2-Tetralone
Welcome to the technical support center for 2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile synthetic intermediate.[1] As a ketone derivative of tetralin, this compound is a valuable building block for a range of pharmaceutical compounds.[1][2] However, its reactivity can lead to the formation of unexpected side products, complicating syntheses and purification processes. This resource provides in-depth troubleshooting guides and frequently asked questions to help you identify, characterize, and mitigate these challenges.
Frequently Asked Questions (FAQs)
Q1: I am seeing an unexpected spot on my TLC plate that is less polar than my starting this compound. What could it be?
A1: The most common unexpected side reaction for this compound, especially under basic or even neutral/acidic conditions with heating, is self-condensation.[3][4] This occurs when the enolate of one this compound molecule acts as a nucleophile and attacks the carbonyl group of a second molecule, leading to an aldol addition product. Subsequent dehydration often occurs spontaneously or during workup, yielding a larger, more conjugated, and therefore less polar, α,β-unsaturated ketone. This is a classic example of a symmetrical aldol condensation.[4]
Q2: My reaction is sluggish, and upon extended heating, I observe significant byproduct formation. What is happening?
A2: Prolonged reaction times, especially at elevated temperatures, can promote multiple side reactions. Besides self-condensation, air oxidation is a potential issue, as this compound is sensitive to air oxidation.[5] Depending on the reagents present, degradation of the tetralone ring or other competing pathways may become significant. It is crucial to monitor reactions closely by TLC or GC to determine the optimal reaction time that maximizes product formation while minimizing side products.[3][6]
Q3: Are there common impurities in commercially available this compound that I should be aware of?
A3: Yes, the purity of the starting material is critical. Depending on the synthetic route used for its manufacture, commercial this compound may contain residual starting materials or byproducts. One common synthesis involves the reductive cleavage of 2-naphthyl ethers.[1] Incomplete reaction could leave traces of the ether. Another route is the oxidation of tetralin, which could result in α-tetralol as a persistent impurity.[7] It is always recommended to verify the purity of your starting material by GC or NMR before use.
Q4: How can I best store this compound to prevent degradation?
A4: this compound is sensitive to air oxidation.[5] For long-term storage, it is advisable to keep it in an airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.[8][9] Some protocols suggest storing it as its stable bisulfite addition product, from which the pure ketone can be freshly regenerated as needed.[5]
Troubleshooting Guide: Side Product Formation by Reaction Type
This section provides detailed guidance on specific side products encountered during common transformations of this compound.
Issue 1: Self-Condensation in Base-Catalyzed Reactions
Self-condensation is arguably the most prevalent side reaction. It is particularly problematic in reactions designed to generate an enolate for subsequent alkylation or aldol reactions with a different partner.
Root Cause Analysis:
The formation of the aldol self-condensation product occurs when an equilibrium concentration of both the this compound enolate (the nucleophile) and the free ketone (the electrophile) exist in the reaction mixture.[4][10] This is common when using weaker bases (e.g., NaOH, NaOEt) or when the base is added too slowly, allowing the ketone and its enolate to coexist.
Side Products to Expect:
-
Aldol Addition Product: A β-hydroxy ketone dimer.
-
Dehydrated Condensation Product: An α,β-unsaturated ketone dimer, which is often the major isolated byproduct due to the ease of dehydration.
Mitigation Strategies & Protocols:
To prevent self-condensation, the ketone must be converted into its enolate form rapidly and quantitatively, leaving no electrophilic starting material to react with the nucleophilic enolate.[4][10]
Protocol: Quantitative Enolate Formation to Prevent Self-Condensation
-
Reagent Selection: Use a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA). LDA is a bulky base that rapidly and irreversibly deprotonates the α-carbon.[10][11]
-
Setup: In a flame-dried, three-neck flask under a positive pressure of dry nitrogen, prepare a solution of LDA (1.05 equivalents) in dry THF.
-
Temperature Control: Cool the LDA solution to -78 °C using a dry ice/acetone bath. This is critical to control the reaction rate and prevent side reactions.
-
Addition: Add a solution of this compound (1.0 equivalent) in dry THF dropwise to the cold LDA solution over 15-20 minutes. This "inverse addition" ensures the ketone is always in the presence of excess base, promoting rapid and complete conversion to the enolate.[11]
-
Confirmation: Stir the resulting enolate solution at -78 °C for 30-60 minutes to ensure complete formation before adding your desired electrophile.
Visualizing the Self-Condensation Pathway:
Caption: Pathway of this compound self-condensation.
Issue 2: Regioisomer Formation in Enolate Reactions
When performing reactions such as α-alkylation, two different enolates can form from this compound, leading to a mixture of regioisomeric products.
Root Cause Analysis:
This compound is an unsymmetrical ketone with protons on two different α-carbons (C1 and C3). Deprotonation can lead to either the "kinetic" enolate (less substituted, forms faster) or the "thermodynamic" enolate (more substituted, more stable).[10][11][12] The reaction conditions dictate which enolate is favored.
-
Kinetic Control: Low temperature (-78 °C), a strong, bulky base (LDA), and short reaction times favor deprotonation at the less sterically hindered C3 position.[11]
-
Thermodynamic Control: Higher temperatures (0 °C to room temp), a weaker base (e.g., NaH, t-BuOK), and longer reaction times allow for equilibrium to be established, favoring the more stable, more substituted enolate at the C1 position.[11]
Side Products to Expect:
-
A mixture of C1-alkylated and C3-alkylated this compound derivatives.
Mitigation Strategies:
Carefully choose your reaction conditions based on the desired regioisomer.
| Condition | Base | Temperature | Solvent | Outcome |
| Kinetic | LDA | -78 °C | THF | Favors C3-alkylation (less substituted) |
| Thermodynamic | NaH, t-BuOK | 0 °C to RT | THF, t-BuOH | Favors C1-alkylation (more substituted) |
Visualizing Enolate Formation Control:
Caption: Control of regioisomeric enolate formation.
Issue 3: Unexpected Products in Reduction Reactions
While the reduction of this compound to 1,2,3,4-tetrahydro-2-naphthol is a common transformation, side products can arise.
Root Cause Analysis:
-
Over-reduction: Strong reducing agents (e.g., LiAlH₄ under harsh conditions) can potentially reduce the aromatic ring or lead to complete deoxygenation.
-
Stereoisomer Re-oxidation: In some biocatalytic reductions, an initial non-selective reduction can be followed by a selective oxidation of one of the alcohol enantiomers, leading to a change in the enantiomeric excess (ee) over time.[13][14]
Side Products to Expect:
-
Tetralin: From complete deoxygenation.
-
Enantiomers/Diastereomers: The desired alcohol product, but with poor stereocontrol. In biocatalysis, the ratio of (S)- and (R)-alcohols can vary significantly with reaction time.[13][14]
Mitigation Strategies:
-
Chemoselectivity: Use milder, more selective reducing agents like sodium borohydride (NaBH₄) to selectively reduce the ketone without affecting the aromatic ring.
-
Reaction Monitoring: In stereoselective reductions, especially enzymatic ones, it is crucial to monitor the reaction progress and enantiomeric excess over time to find the optimal endpoint before undesired side reactions, like stereoinversion, occur.[13]
Identification and Characterization Workflow
When an unexpected side product is observed, a systematic approach is required for its identification.
Protocol: Workflow for Unknown Side Product Identification
-
Initial Assessment (TLC/GC):
-
Run a TLC plate, visualizing with both UV light and a chemical stain (e.g., potassium permanganate or ceric ammonium molybdate) to get initial information on the polarity and functional groups present.[13]
-
Perform a GC analysis to determine the volatility and relative retention time of the impurity compared to the starting material.
-
-
Separation and Isolation:
-
If the impurity is present in sufficient quantity (>5%), perform column chromatography to isolate the compound.[13] Use the TLC data to select an appropriate solvent system.
-
Alternatively, preparative HPLC can be used for smaller quantities or difficult separations.
-
-
Structural Elucidation (Spectroscopy):
-
Mass Spectrometry (MS): Obtain a mass spectrum (e.g., via GC-MS or LC-MS) to determine the molecular weight of the impurity. A high-resolution mass spectrum (HRMS) can provide the exact molecular formula.[15][16]
-
NMR Spectroscopy: This is the most powerful tool for unambiguous structure determination.
-
¹H NMR: Will show the number of different types of protons and their connectivity. For a self-condensation product, you would expect to see new olefinic protons and a more complex aromatic region.
-
¹³C NMR: Will indicate the number of unique carbons. The appearance of new sp² carbons (in the 120-150 ppm range) can confirm the formation of a new double bond or aromatic ring.
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the full structure of a completely unknown compound.
-
-
Visualizing the Identification Workflow:
Caption: Systematic workflow for identifying unknown byproducts.
Table 1: Spectroscopic Signatures of Common this compound Side Products
| Side Product | Key ¹H NMR Features | Key ¹³C NMR Features | MS (m/z) |
| This compound (Starting Material) | Aromatic protons (~7.1-7.5 ppm), two distinct aliphatic CH₂ signals. | Carbonyl (~200-210 ppm), 4 aromatic carbons, 2 aliphatic carbons. | 146 [M]⁺ |
| Aldol Self-Condensation Dimer (Dehydrated) | New olefinic proton (~6.5-7.5 ppm), more complex aromatic region, larger number of aliphatic protons. | Additional sp² carbons for C=C bond (~130-150 ppm), two carbonyl signals, approx. double the number of carbons. | 274 [M]⁺ |
| 1,2,3,4-Tetrahydro-2-naphthol (Reduction Product) | Appearance of a broad OH signal, CH-OH proton (~3.5-4.5 ppm). | Carbonyl signal disappears, new CH-OH carbon (~65-75 ppm). | 148 [M]⁺ |
| C1-Alkylated Product (e.g., Methyl) | Disappearance of one C1 proton, appearance of a CH-CH₃ signal (quartet), and a new CH₃ signal (doublet). | New CH and CH₃ signals. | 160 [M]⁺ (for methyl) |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. Self-condensation - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of 5-methoxy-2-tetralone - Eureka | Patsnap [eureka.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 11. Chemical Reactivity [www2.chemistry.msu.edu]
- 12. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 13. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Moisture Sensitivity in 2-Tetralone Reactions
Welcome to the technical support center for 2-Tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the moisture sensitivity of this compound and its derivatives in synthesis. As a ketone with reactive α-protons, this compound is a versatile building block, but its utility is predicated on the careful management of reaction conditions, particularly the exclusion of water.
This document provides in-depth, field-proven insights and troubleshooting strategies to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during this compound reactions.
Q1: My base-catalyzed reaction (e.g., Aldol, alkylation) with this compound is not proceeding. I'm recovering my starting material. What is the most likely cause?
A: The most probable culprit is the presence of trace amounts of water in your reaction system. Strong bases required for the deprotonation of this compound at the α-position (e.g., LDA, NaH, LHMDS) are highly reactive towards protic species. Water, being more acidic than the α-proton of the ketone, will be deprotonated preferentially, consuming your base and preventing the formation of the desired enolate. This leaves the this compound starting material unreacted.
Q2: I'm attempting a Grignard reaction with this compound, but it's failing, and my yield is non-existent. Why?
A: Grignard reagents are powerful nucleophiles but are also exceptionally strong bases.[1][2] If even trace moisture is present in your glassware, solvents, or this compound starting material, the Grignard reagent will react with water in a rapid acid-base reaction to form an alkane and a magnesium hydroxide salt.[2][3] This quenching process is irreversible and destroys the Grignard reagent, preventing it from adding to the carbonyl group of this compound.[3]
Q3: How should I properly store this compound to maintain its integrity?
A: this compound is listed as air and moisture-sensitive.[4][5][6] For optimal stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4][6] It is also recommended to store it in a cool, dry place, often under refrigeration (2-8°C), to minimize degradation.[4][6]
Q4: What are the visual indicators that my reaction might be compromised by moisture?
A: While not always obvious, some signs can include:
-
Fuming: Pyrophoric or highly reactive reagents (like n-BuLi or certain Grignards) may fume upon contact with moist air at the neck of the flask.
-
Precipitation: The formation of insoluble hydroxides (e.g., Mg(OH)Br from a Grignard reagent) can appear as a white precipitate.
-
Color Change Failure: In reactions where a colored indicator is used for dryness (e.g., the deep blue color of the benzophenone ketyl radical anion when drying THF with Na), the persistence of the indicator's color confirms anhydrous conditions. If the color does not appear or fades quickly, water is present.
In-Depth Troubleshooting Guides
Guide 1: Failure in Base-Mediated Enolate Formation
Common Reactions: Aldol condensation, Claisen-Schmidt condensation, α-alkylation, Michael addition.
Symptom: The reaction fails to initiate or stalls, resulting in low conversion and recovery of starting materials.
Root Cause Analysis: The success of these reactions hinges on the efficient generation of the this compound enolate. The α-protons of this compound are acidic, but not sufficiently so to be removed by weak bases in the presence of water. Water acts as a competitive substrate for strong bases. For a reaction to proceed, the base must be strong enough and the system dry enough to favor deprotonation of the ketone.
Troubleshooting Workflow:
References
selection of appropriate base for 2-Tetralone enolate formation
Welcome to the technical support center for 2-tetralone enolate formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during the synthesis of this compound enolates. As a key intermediate in the synthesis of various pharmaceutical agents, precise control over the regioselectivity of this compound enolate formation is paramount.[1] This resource combines established chemical principles with practical, field-proven insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the acidic protons in this compound and how does this affect enolate formation?
A1: this compound has two sets of α-protons, at the C1 and C3 positions, which can be deprotonated to form two different regioisomeric enolates. The protons at the C1 position are typically more sterically hindered than those at the C3 position. This difference in steric accessibility is the primary factor that allows for the selective formation of either the kinetic or thermodynamic enolate.
Q2: What is the difference between a kinetic and a thermodynamic enolate of this compound?
A2: The kinetic enolate is formed by removing a proton from the less sterically hindered α-carbon (C3), leading to the less substituted and less thermodynamically stable enolate.[2] Its formation is faster. The thermodynamic enolate is formed by removing a proton from the more substituted α-carbon (C1), resulting in the more substituted and more thermodynamically stable enolate.[3] Its formation is slower but favored under equilibrium conditions.
Q3: Which base should I choose for kinetic enolate formation?
A3: For kinetic enolate formation, a strong, sterically hindered, non-nucleophilic base is ideal.[3][4] Lithium diisopropylamide (LDA) is the most common and effective choice.[5] Its bulky isopropyl groups prevent it from accessing the more hindered C1 protons, leading to preferential deprotonation at the C3 position.[3] The reaction should be carried out at low temperatures (typically -78 °C) to prevent equilibration to the thermodynamic enolate.[2][4]
Q4: Which base is best for forming the thermodynamic enolate?
A4: To favor the thermodynamic enolate, a strong, non-hindered base that allows for equilibration is necessary.[3] Common choices include sodium hydride (NaH) , potassium hydride (KH), or alkoxides like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu).[4][5] These smaller bases can access the more sterically hindered C1 proton.[5] The reaction is typically run at higher temperatures (from 0 °C to room temperature or even reflux) to allow the initially formed kinetic enolate to equilibrate to the more stable thermodynamic enolate.[4]
Q5: How does temperature affect the regioselectivity of enolate formation?
A5: Temperature is a critical parameter. Low temperatures (e.g., -78 °C) favor the kinetic product because the reaction is under rate control, and the activation energy for deprotonating the less hindered proton is lower.[2] Higher temperatures provide the energy needed to overcome the higher activation barrier for deprotonating the more hindered proton and also allow for the reversible formation of the enolates, leading to an equilibrium that favors the more stable thermodynamic product.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired enolate | 1. Incomplete deprotonation. 2. Degradation of the base. 3. Presence of proton sources (e.g., water, alcohol). | 1. Ensure you are using a sufficiently strong base with a pKa of its conjugate acid significantly higher than that of the α-protons of this compound (~pKa 19-20). Use at least one equivalent of the base. 2. Use freshly prepared or properly stored LDA. NaH should be washed with a dry solvent to remove any mineral oil and surface oxides. 3. Thoroughly dry all glassware and solvents. Use anhydrous solvents. |
| Mixture of regioisomers (both kinetic and thermodynamic enolates formed) | 1. Incorrect temperature control. 2. Inappropriate choice of base. 3. Reaction time too long for kinetic control. | 1. For kinetic enolate, maintain a consistently low temperature (e.g., -78 °C). For thermodynamic enolate, ensure the temperature is high enough and the reaction time is sufficient for equilibration. 2. Use a bulky base like LDA for the kinetic enolate and a smaller base like NaH for the thermodynamic enolate. 3. For kinetic enolate formation, quench the reaction with the electrophile shortly after the enolate has formed. |
| Side reactions (e.g., self-condensation, polyalkylation) | 1. Presence of both the enolate and the starting ketone in the reaction mixture. 2. The enolate of the mono-alkylated product is formed and reacts further. | 1. Ensure complete deprotonation of the starting material by using a strong, non-nucleophilic base like LDA in a slight excess. This minimizes the concentration of the electrophilic ketone. 2. Use a slight excess of the starting ketone relative to the base and electrophile to minimize polyalkylation. Alternatively, for subsequent reactions, consider forming a silyl enol ether to isolate the enolate before reaction with an electrophile. |
| O-alkylation instead of C-alkylation | 1. Nature of the electrophile. 2. Counterion and solvent effects. | 1. Hard electrophiles (e.g., silyl halides) tend to favor O-alkylation, while soft electrophiles (e.g., alkyl halides) favor C-alkylation. 2. The use of more ionic counterions (e.g., K+) and polar aprotic solvents can sometimes increase the amount of O-alkylation. For C-alkylation, lithium enolates in less polar solvents like THF are generally preferred. |
Data Presentation
Table 1: pKa Values of Common Bases and this compound
| Compound | Functional Group | pKa | Reference |
| This compound | α-proton (ketone) | ~19-20 | [6] |
| Diisopropylamine | Amine | ~36 | [7] |
| Hydrogen (H₂) | - | 35 | [8] |
| tert-Butanol | Alcohol | ~18 | [6] |
| Ethanol | Alcohol | ~16 | [6] |
Note: The pKa values are approximate and can vary depending on the solvent and other conditions.
Experimental Protocols
Protocol 1: Selective Formation of the Kinetic Enolate of this compound
Objective: To generate the less substituted (C3) enolate of this compound.
Materials:
-
This compound
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Dry ice/acetone bath
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, a rubber septum, and a thermometer.
-
Purge the flask with inert gas.
-
Add anhydrous THF to the flask via syringe.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add freshly distilled diisopropylamine (1.1 equivalents) to the cold THF via syringe.
-
Slowly add n-BuLi (1.05 equivalents) to the stirred solution. The solution may turn slightly yellow.
-
Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.
-
In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.
-
Slowly add the this compound solution to the LDA solution at -78 °C via syringe.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the kinetic lithium enolate.
-
The enolate solution is now ready for reaction with a suitable electrophile.
Protocol 2: Selective Formation of the Thermodynamic Enolate of this compound
Objective: To generate the more substituted (C1) enolate of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Anhydrous hexanes (for washing NaH)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a reflux condenser.
-
Weigh the required amount of NaH dispersion (1.2 equivalents) and transfer it to the flask.
-
Wash the NaH with anhydrous hexanes (3 times) to remove the mineral oil. Carefully decant the hexanes each time under a stream of inert gas.
-
Add anhydrous THF or DMF to the flask via syringe.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the NaH suspension at room temperature.
-
Heat the reaction mixture to reflux (for THF) or maintain at room temperature (for DMF) and stir for several hours (e.g., 4-12 hours) to allow for complete deprotonation and equilibration to the thermodynamic enolate.
-
The evolution of hydrogen gas should cease, indicating the completion of the reaction.
-
Cool the reaction mixture to the desired temperature for the subsequent reaction with an electrophile.
Visualizations
Diagram 1: Regioselective Enolate Formation of this compound
Caption: Kinetic vs. Thermodynamic enolate formation of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thermodynamic vs Kinetic Enolates – Organic Chemistry Academy [ochemacademy.com]
- 5. reddit.com [reddit.com]
- 6. chem.indiana.edu [chem.indiana.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Technical Support Center: Navigating Steric Hindrance in 2-Tetralone Derivative Reactions
Welcome to the technical support center dedicated to addressing a persistent challenge in synthetic chemistry: overcoming steric hindrance in reactions involving 2-tetralone derivatives. The unique structural scaffold of this compound, particularly when substituted at the C1 position, often presents significant steric challenges that can impede or entirely prevent desired chemical transformations. This guide, structured in a question-and-answer format, provides field-proven insights, troubleshooting strategies, and detailed protocols to empower researchers, scientists, and drug development professionals in successfully navigating these complex reactions.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and why is it a significant issue with this compound derivatives?
A1: Steric hindrance is a phenomenon in which the rate of a chemical reaction is slowed down or prevented because of the spatial arrangement of atoms in a molecule.[1][2] In the context of this compound derivatives, bulky substituents, particularly at the C1 position adjacent to the carbonyl group, can physically block the approach of incoming reagents or nucleophiles to the electrophilic carbonyl carbon.[2] This "molecular crowding" increases the activation energy of the reaction, making it less favorable.[1] The rigid, bicyclic structure of the tetralone core further exacerbates this issue by limiting conformational flexibility that might otherwise alleviate steric strain.
Q2: My standard α-alkylation of a C1-substituted this compound is failing. What are the likely causes and what initial adjustments can I make?
A2: The failure of α-alkylation at the more hindered C1 position is a classic problem. Standard conditions using strong bases like lithium diisopropylamide (LDA) often lead to preferential deprotonation and alkylation at the less hindered C3 position, or no reaction at all at C1.
Initial Troubleshooting Steps:
-
Increase Reaction Time and Temperature: Providing more energy and a longer duration can sometimes overcome the activation barrier imposed by steric hindrance.[3] However, this approach should be used cautiously to avoid decomposition of starting materials or products.
-
Optimize Reactant Concentrations: Increasing the concentration of the electrophile can sometimes favor the desired reaction pathway.[3]
-
Choice of Base and Solvent: The choice of base is critical. For alkylation at the more hindered site, forming the thermodynamic enolate might be necessary, which can sometimes be achieved with weaker bases and longer reaction times. Conversely, highly hindered, non-nucleophilic bases are often employed to favor kinetic deprotonation. The solvent can also play a crucial role in stabilizing intermediates and influencing reactivity.
Q3: Are there any catalytic methods that are particularly effective for reactions with sterically hindered 2-tetralones?
A3: Yes, catalytic approaches can be highly effective.
-
Phase-Transfer Catalysis (PTC): This method is particularly useful for alkylations. PTC utilizes a catalyst, typically a quaternary ammonium salt, to transport an anionic nucleophile from an aqueous or solid phase into an organic phase containing the substrate.[4][5] This technique can facilitate reactions under milder conditions and has been successfully applied to the asymmetric alkylation of this compound derivatives.[4][6]
-
Organocatalysis: Chiral organocatalysts, such as guanidine-bisurea bifunctional catalysts, have been shown to be effective in promoting asymmetric α-hydroxylation of tetralone-derived β-ketoesters, demonstrating their potential in overcoming steric challenges in a stereocontrolled manner.[7][8] N-heterocyclic carbenes (NHCs) are another class of organocatalysts that can facilitate reactions with sterically demanding substrates.[9][10]
-
Metal Catalysis: Nickel-catalyzed alkylation has recently emerged as a powerful method for achieving α-alkylation at the more-hindered site of unsymmetrical ketones.[11] This approach utilizes a space-constrained nickel catalyst with a bulky ligand to reverse the conventional regioselectivity.[11]
Troubleshooting Guides for Specific Reactions
This section provides in-depth troubleshooting for common reactions where steric hindrance is a primary obstacle.
Guide 1: α-Alkylation at the C1 Position
Problem: Low to no yield of the C1-alkylated product, with the starting material recovered or C3-alkylation observed.
Causality: The steric bulk at the C1 position hinders the approach of the electrophile to the C1-enolate. The formation of the less-substituted (kinetic) enolate at C3 is often kinetically favored.
Workflow for Overcoming C1-Alkylation Hindrance
Caption: Troubleshooting workflow for C1-alkylation of this compound derivatives.
Protocol 1.1: Phase-Transfer Catalyzed (PTC) Alkylation
This protocol is adapted from methodologies shown to be effective for asymmetric alkylation of related systems.[6]
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of the C1-substituted this compound derivative (1.0 equiv) and a chiral phase-transfer catalyst (e.g., a cinchona alkaloid-derived quaternary ammonium salt, 0.1 equiv) in an appropriate organic solvent (e.g., toluene), add the alkylating agent (1.5-3.0 equiv).[6]
-
Base Addition: Add a concentrated aqueous solution of a strong base (e.g., 50% aq. NaOH) to the mixture.[6]
-
Reaction Conditions: Stir the biphasic mixture vigorously at a controlled temperature (e.g., 15-25 °C) under an inert atmosphere (e.g., N₂) for an extended period (e.g., 48 hours).[6]
-
Workup and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are then washed, dried, and concentrated. Purify the crude product via column chromatography.
Rationale: The PTC catalyst transports the hydroxide ion into the organic phase to generate the enolate in situ. The chiral environment of the catalyst can induce enantioselectivity in the subsequent alkylation step.[4][6] This method avoids the need for pre-forming the enolate with strong, organometallic bases.
Guide 2: Grignard and Organolithium Additions to the Carbonyl
Problem: The Grignard or organolithium reagent acts as a base, deprotonating the α-carbon, leading to enolate formation and recovery of the starting material upon workup. Alternatively, reduction of the carbonyl to an alcohol may occur.[12]
Causality: The carbonyl carbon is sterically shielded, making nucleophilic attack difficult.[1][13] If the organometallic reagent is also bulky, it may preferentially act as a base rather than a nucleophile, abstracting an acidic α-proton.[12]
Comparative Strategies for Carbonyl Addition
| Strategy | Reagent/Method | Principle | Key Advantages |
| Reformatsky Reaction | α-haloester and metallic zinc | Forms a less reactive organozinc enolate that readily adds to hindered ketones.[14][15][16] | Tolerant of highly hindered ketones; avoids self-condensation.[14][15][17] |
| Samarium(II) Iodide-Promoted Coupling | SmI₂ with α-haloketones | A powerful single-electron transfer (SET) agent that can promote couplings in exceptionally hindered contexts.[18] | Effective for intermolecular couplings with hindered ketones at low temperatures.[18] |
| Use of Cerium(III) Chloride (Luche Reduction Conditions) | Organolithium or Grignard reagent + CeCl₃ | CeCl₃ acts as a strong Lewis acid, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack over enolization. | Suppresses enolization and side reactions, often leading to cleaner additions. |
Protocol 2.1: The Reformatsky Reaction
This reaction is a classic and reliable method for adding to sterically hindered ketones.[14][15][17]
Step-by-Step Methodology:
-
Activation of Zinc: Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum. Freshly prepared zinc is often more effective.[15]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the activated zinc (2.0 equiv) and the C1-substituted this compound derivative (1.0 equiv) in an anhydrous solvent (e.g., THF or benzene).[14][15]
-
Addition of α-Haloester: Add the α-haloester (e.g., ethyl bromoacetate) (1.5 equiv) dropwise to the mixture. Gentle heating may be required to initiate the reaction.
-
Reaction and Workup: After the reaction is complete (monitored by TLC), cool the mixture and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and purify as necessary. The final product is a β-hydroxy ester.[14][15]
Mechanism Overview:
References
- 1. Steric Hindrance Effect | Definition, Factors & Examples - Video | Study.com [study.com]
- 2. Khan Academy [khanacademy.org]
- 3. benchchem.com [benchchem.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 6. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Origin of stereocontrol in guanidine-bisurea bifunctional organocatalyst that promotes α-hydroxylation of tetralone-derived β-ketoesters: asymmetric synthesis of β- and γ-substituted tetralone derivatives via organocatalytic oxidative kinetic resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Asymmetric α-hydroxylation of tetralone-derived β-ketoesters by using a guanidine-urea bifunctional organocatalyst in the presence of cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals | EurekAlert! [eurekalert.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ketone α-alkylation at the more-hindered site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Grignard Reaction [organic-chemistry.org]
- 13. Steric Hindrance Effect | Definition, Factors & Examples - Lesson | Study.com [study.com]
- 14. recnotes.com [recnotes.com]
- 15. byjus.com [byjus.com]
- 16. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. SmI2-Promoted Reformatsky-Type Coupling Reactions in Exceptionally Hindered Contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Purification of 2-Tetralone by Distillation
Welcome to the technical support guide for the purification of 2-tetralone. This document is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and purity of this compound through distillation. Here, we will address common challenges, provide detailed troubleshooting guides, and present optimized protocols based on established chemical principles.
Section 1: Critical Physical Properties & Data
Understanding the physical properties of this compound and its common impurities is the foundation for developing an effective distillation strategy. This compound's high boiling point at atmospheric pressure necessitates vacuum distillation to prevent thermal degradation.
Table 1: Vapor Pressure and Boiling Point of this compound
| Pressure (mmHg) | Boiling Point (°C) | Source |
| 760 (Atmospheric) | ~255-257 (Decomposes) | Estimated based on similar compounds |
| 11 | 131 | [1][2] |
| 5 | 120 | [3] |
| 4.5 | 114-116 | [4] |
| 1.8 | 92-94 | [4] |
| 0.25 | 70-71 | [4][5] |
Table 2: Boiling Points of Common Impurities
| Compound | Boiling Point at 760 mmHg (°C) | Notes |
| 1-Tetralone | 255–257 | Close-boiling isomer, difficult to separate by simple distillation.[6][7] |
| Naphthalene | 218 | Common starting material or byproduct.[8][9][10] |
| Tetralin (1,2,3,4-Tetrahydronaphthalene) | 207.6 | Potential starting material or byproduct.[11] |
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the distillation of this compound.
Problem Area: Low Product Yield
Q1: My final yield of this compound is significantly lower than expected. What are the common causes?
A1: Low yield is typically due to one of three factors:
-
Thermal Degradation: this compound, like many ketones, can undergo thermal decomposition at high temperatures.[12][13] Distilling at atmospheric pressure is not recommended. The solution is to use vacuum distillation, which significantly lowers the boiling point, minimizing heat-related product loss.[14][15]
-
Incomplete Distillation: If the heating temperature is too low or the distillation is stopped prematurely, a significant amount of product may be left behind in the distillation flask. Ensure your heating mantle is set to a temperature sufficiently above the target boiling point at your operating pressure.
-
Leaks in the Vacuum System: A poor vacuum will result in a higher-than-expected boiling point, forcing you to increase the temperature, which in turn can lead to thermal degradation.[16] Ensure all glass joints are properly sealed and vacuum tubing is intact.
Q2: How can I confirm and minimize product loss due to thermal degradation?
A2: Visual cues are the first indicator. If the material in the distillation pot darkens significantly (turning yellow, brown, or black) as the distillation proceeds, thermal degradation is likely occurring. To minimize this:
-
Lower the Pressure: The most effective method is to use a high-quality vacuum pump to achieve the lowest possible pressure. This directly lowers the required distillation temperature.[16]
-
Minimize Heating Time: Do not heat the material for longer than necessary. Once your crude material is ready, proceed with the distillation promptly.
-
Use an Inert Atmosphere: While primarily for air-sensitive compounds, purging the system with an inert gas like nitrogen before applying the vacuum can help prevent oxidation, which can contribute to discoloration and degradation.[4]
Problem Area: Product Purity Issues
Q1: My purified this compound is contaminated with naphthalene. How do I improve separation?
A1: Naphthalene has a lower boiling point than this compound (218 °C vs. ~257 °C at atmospheric pressure).[7][8][9][10] While vacuum distillation will separate them, for optimal purity, vacuum fractional distillation is required. The fractionating column provides a large surface area for repeated vaporization-condensation cycles, which enhances the separation of components with different boiling points.[17][18] Collect a "forerun" fraction, which will be enriched in the more volatile naphthalene, before collecting the main this compound fraction at a stable, higher temperature.
Q2: I'm struggling to remove the isomeric impurity 1-tetralone. What is the best strategy?
A2: This is a classic purification challenge as 1-tetralone and this compound have nearly identical boiling points, making them very difficult to separate by standard distillation.[6]
-
High-Efficiency Fractional Distillation: Your best chance with distillation is to use a long, highly efficient fractionating column (e.g., a Vigreux column or, ideally, a packed column) under a deep vacuum.[17][18] A very slow distillation rate is crucial to maximize the number of theoretical plates and achieve separation.
-
Chemical Purification: Often, a chemical approach is more effective. This compound can be selectively converted into a derivative, separated, and then regenerated. For example, the formation of a bisulfite adduct is a classic method for purifying ketones.[4]
Problem Area: Product Discoloration
Q1: My distilled this compound is clear at first but turns yellow or pale brown upon standing. What causes this and how can I prevent it?
A1: This discoloration is often due to air oxidation.[1] Ketones with alpha-hydrogens can be susceptible to slow oxidation, and trace impurities might catalyze this process.
-
Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) to prevent contact with oxygen.
-
Refrigeration: Storing the product at a low temperature (2-8°C) will significantly slow the rate of any degradation reactions.[1][2][3]
-
Purity: Ensure the product is free of acidic or basic impurities from the synthesis workup, as these can catalyze degradation. A final wash with dilute, neutral brine before distillation can sometimes help.
Section 3: Optimized Experimental Protocol
Protocol: Vacuum Fractional Distillation of Crude this compound
This protocol assumes you are starting with crude this compound that may contain lower-boiling solvents or impurities (like naphthalene) and higher-boiling residues.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus using a round-bottom flask, a packed fractionating column (e.g., with Raschig rings or metal structured packing), a distillation head with a thermometer, a condenser, and a receiving flask.[19][20][21]
- Crucially, use a Claisen adapter between the flask and the column. This helps prevent bumping, which is common under vacuum.[22]
- Ensure all ground glass joints are lightly greased with vacuum grease to ensure a good seal.
- Use a stir bar in the distillation flask; boiling chips do not work under vacuum.[16][22]
- Connect the vacuum adapter via thick-walled tubing to a cold trap (cooled with dry ice/acetone or liquid nitrogen) and then to a vacuum pump.[16]
2. Procedure:
- Charge the distillation flask with the crude this compound (no more than 2/3 full).
- Begin stirring.
- Turn on the vacuum pump and allow the system to evacuate fully. Monitor the pressure with a manometer.
- Once the pressure is stable and at its minimum (ideally <5 mmHg), begin to gently heat the distillation flask using a heating mantle.
- Forerun Collection: Slowly increase the temperature. You will first observe the distillation of any residual solvents or low-boiling impurities (e.g., naphthalene) at a lower temperature. Collect this "forerun" in the receiving flask.
- Main Fraction Collection: Once the forerun has been collected, the temperature reading at the distillation head will drop. Increase the heating mantle temperature. The temperature at the head will then rise again and stabilize as the this compound begins to distill. Collect the pure this compound in a clean receiving flask. Record the stable temperature and the pressure.
- Shutdown: Stop the distillation when the temperature at the head begins to drop again, or when only a small amount of dark residue remains in the distillation flask.
- Crucially, cool the apparatus first by removing the heating mantle. Then, slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.[22]
Section 4: Frequently Asked Questions (FAQs)
-
What is the ideal vacuum pressure for distilling this compound?
-
The lower, the better. A pressure of 1-5 mmHg is ideal, as it keeps the boiling point below 120°C, safely away from temperatures where significant thermal degradation occurs.[3]
-
-
What type of packing should I use for my fractional distillation column?
-
How can I confirm the purity of my final product?
-
Purity can be assessed using Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. A sharp boiling point range during distillation is a good indicator of high purity.
-
Section 5: Visual Guides & Workflows
References
- 1. chembk.com [chembk.com]
- 2. 530-93-8 CAS MSDS (beta-Tetralone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. 1-Tetralone - Wikipedia [en.wikipedia.org]
- 7. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Naphthalene [webbook.nist.gov]
- 9. Naphthalene | Mothballs, Carcinogen, Polycyclic Aromatic Hydrocarbon | Britannica [britannica.com]
- 10. 91-20-3 CAS MSDS (Naphthalene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The Thermal Decomposition of Biofuels in a Heated Micro-Reactor: Ketones, Carbohydrates, and Esters | Semantic Scholar [semanticscholar.org]
- 14. digivac.com [digivac.com]
- 15. maratek.com [maratek.com]
- 16. youtube.com [youtube.com]
- 17. reddit.com [reddit.com]
- 18. Purification [chem.rochester.edu]
- 19. Fractionating Column Packing | Pro-Pak Column Packing | Pope Scientific, Inc. [popeinc.com]
- 20. ambanimetal.com [ambanimetal.com]
- 21. Distillation Columns: Plates and Packing - EPCM [epcmholdings.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. distilmate.com [distilmate.com]
Validation & Comparative
A Comparative Guide to the Aldol Condensation Reactivity of 2-Tetralone and 1-Tetralone
Introduction: The Strategic Importance of Tetralones in Synthesis
Tetralones, bicyclic aromatic ketones, serve as foundational scaffolds in the synthesis of a wide array of biologically significant molecules, including steroids, alkaloids, and various pharmaceutical agents.[1] Their utility is largely derived from the reactivity of the ketone moiety, which provides a handle for carbon-carbon bond formation. The aldol condensation, a cornerstone reaction in organic synthesis, is frequently employed to elaborate the tetralone core.[2] This reaction involves the formation of an enolate, which then acts as a nucleophile, attacking a carbonyl compound (typically an aldehyde) to form a β-hydroxy ketone, which subsequently dehydrates to yield a conjugated enone.[3]
However, the isomeric placement of the carbonyl group in 1-tetralone versus 2-tetralone introduces profound differences in their electronic structure and steric environment. These differences dictate their reactivity, regioselectivity, and overall utility in aldol condensation reactions. This guide provides an in-depth comparison of their reactivity, grounded in mechanistic principles and supported by experimental data, to inform strategic decisions in synthetic design for researchers and drug development professionals.
Part 1: Structural and Electronic Disparities
The fundamental difference between 1-tetralone and this compound lies in the position of the carbonyl group relative to the fused benzene ring. This seemingly minor structural change has significant electronic consequences that govern enolate formation, the critical first step of the aldol reaction.
-
1-Tetralone: The carbonyl group is directly attached to the aromatic ring at the C1 position. This creates a conjugated system where the π-electrons of the carbonyl can interact with the π-system of the benzene ring. The only enolizable protons are on the α-methylene group at the C2 position.
-
This compound: The carbonyl group is at the C2 position, insulated from the aromatic ring by a methylene group. Consequently, the carbonyl itself is not conjugated with the ring. This structure presents two distinct sets of enolizable α-protons: those at the C1 position (benzylic) and those at the C3 position (aliphatic).
Caption: Structures of 1-Tetralone and this compound.
Part 2: Comparative Reactivity in Aldol Condensation
The structural differences outlined above directly translate into distinct reactivity profiles in the aldol condensation. Studies have shown that this compound is thermally unstable and exhibits significantly higher reactivity than 1-tetralone, a behavior that is even more pronounced in the presence of an acid catalyst.[4]
Enolate Formation: The Decisive Step
The rate and regioselectivity of the aldol reaction are dictated by the ease of formation and the stability of the enolate intermediate.[5]
1-Tetralone: A Single, Cross-Conjugated Enolate
In 1-tetralone, base-catalyzed deprotonation occurs exclusively at the C2 position. The conjugation of the C1 carbonyl with the aromatic ring provides significant stability to the ketone itself.[4] While this stabilization makes the parent ketone less reactive, the resulting enolate is readily formed and participates in aldol reactions.
This compound: A Tale of Two Enolates
This compound presents a more complex scenario due to its two non-equivalent α-carbons.
-
The Kinetic Enolate (C3): Deprotonation at the C3 position is sterically less hindered and can occur faster under non-equilibrating conditions (e.g., using a bulky base like LDA at low temperatures).[6][7]
-
The Thermodynamic Enolate (C1): Deprotonation at the C1 (benzylic) position yields a more stable enolate. This increased stability arises from extended conjugation, where the negative charge is delocalized over the oxygen atom and the aromatic ring.[4] Experiments confirm that the benzylic hydrogens undergo substitution much more rapidly than the non-benzylic hydrogens, indicating a strong preference for the formation of the C1 enolate under typical thermodynamic (base-catalyzed, room temperature) conditions.[8]
This preferential formation of the highly stable benzylic enolate is the primary reason for the enhanced reactivity of this compound compared to 1-tetralone.[4]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Aldol condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to the Spectroscopic Differentiation of 2-Tetralone and Its Analogues
In the landscape of synthetic chemistry and drug development, tetralone scaffolds serve as pivotal intermediates. Their structural nuances, however, demand precise analytical characterization to ensure the integrity of synthetic pathways and the identity of final products. This guide provides an in-depth spectroscopic comparison of 2-tetralone with its key analogues—1-tetralone and 6-methoxy-2-tetralone—focusing on the practical application of Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) for unambiguous identification.
The choice of these analogues is deliberate: 1-tetralone allows for the study of isomeric effects, specifically the impact of carbonyl conjugation, while 6-methoxy-2-tetralone reveals the influence of an electron-donating substituent on the aromatic system. Understanding these subtle yet significant spectral differences is crucial for researchers navigating the complexities of organic synthesis.
Comparative Spectroscopic Analysis
At the heart of distinguishing these structurally similar compounds lies a comparative analysis of their spectral data. The following sections dissect the characteristic features in IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, with data summarized for clarity.
Infrared (IR) Spectroscopy: The Carbonyl Signature
IR spectroscopy provides a rapid and effective method for identifying the carbonyl (C=O) group and discerning its electronic environment. The position of the C=O stretching frequency is highly sensitive to conjugation.
-
This compound : Exhibits a strong C=O stretch around 1715 cm⁻¹ . This frequency is characteristic of a simple, saturated six-membered ring ketone, where the carbonyl is isolated from the π-system of the aromatic ring.
-
1-Tetralone : Shows a notable shift of the C=O stretch to a lower frequency, typically around 1685 cm⁻¹ . This shift of approximately 30 cm⁻¹ is a direct consequence of conjugation. As an α,β-unsaturated ketone, the π-electrons from the aromatic ring delocalize into the carbonyl group, weakening the C=O bond and lowering its vibrational frequency.[1][2] This is a primary and easily identifiable distinguishing feature between the two isomers.
-
6-Methoxy-2-tetralone : The C=O stretch remains around 1715 cm⁻¹ , similar to the parent this compound, as the carbonyl group is not in conjugation with the aromatic ring. The methoxy substituent has a negligible effect on this particular vibration.
| Compound | Key IR Absorption (C=O Stretch, cm⁻¹) | Rationale for Frequency |
| This compound | ~1715 | Isolated, non-conjugated ketone |
| 1-Tetralone | ~1685 | Conjugated ketone (α,β-unsaturated) |
| 6-Methoxy-2-tetralone | ~1715 | Isolated, non-conjugated ketone |
Proton (¹H) NMR Spectroscopy: Mapping the Molecular Environment
¹H NMR spectroscopy offers a detailed picture of the proton environments, revealing differences in both the aliphatic and aromatic regions of the molecules.
-
This compound : The spectrum is characterized by three distinct signals in the aliphatic region. A singlet around 3.5 ppm corresponds to the two protons at the C1 position (adjacent to the aromatic ring), and two triplets are observed for the mutually coupled protons at C3 and C4. The aromatic region typically shows a multiplet between 7.1-7.5 ppm.
-
1-Tetralone : The aliphatic protons show a different pattern. Three distinct multiplets, each integrating to two protons, are seen between 2.1 and 3.0 ppm, corresponding to the protons at C2, C3, and C4.[3][4] A key distinguishing feature is in the aromatic region: one aromatic proton (at C8) is significantly downfield-shifted (around 8.0 ppm).[3] This deshielding is due to the anisotropic effect of the nearby carbonyl group.
-
6-Methoxy-2-tetralone : The presence of the electron-donating methoxy group dramatically alters the aromatic region.[5] Instead of a complex multiplet, the aromatic signals are resolved into more distinct patterns, typically an ABX system. The methoxy group itself gives rise to a sharp singlet at approximately 3.8 ppm.[6] The electron-donating nature of the methoxy group increases electron density at the ortho and para positions, causing the corresponding protons to shift upfield (to a lower ppm value) compared to this compound.[7][8]
| Compound | Aliphatic Protons (δ, ppm) | Aromatic Protons (δ, ppm) | Other Key Signals (δ, ppm) |
| This compound | ~3.5 (s, 2H), ~3.0 (t, 2H), ~2.5 (t, 2H) | ~7.1-7.5 (m, 4H) | - |
| 1-Tetralone | ~2.9 (t, 2H), ~2.6 (t, 2H), ~2.1 (m, 2H) | ~8.0 (d, 1H), ~7.2-7.5 (m, 3H) | - |
| 6-Methoxy-2-tetralone | Aliphatic pattern similar to this compound | Distinct signals, shifted upfield (e.g., ~6.7-7.1) | ~3.8 (s, 3H, -OCH₃) |
Carbon (¹³C) NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR provides complementary information, particularly regarding the carbon atoms of the carbonyl group and the aromatic ring.
-
This compound : The carbonyl carbon (C2) resonates at a very downfield chemical shift, typically around 208-212 ppm , which is characteristic of a saturated ketone.[9]
-
1-Tetralone : The conjugated carbonyl carbon (C1) is shifted upfield to around 198 ppm .[10] This shielding effect is a result of the same electron delocalization that lowers the C=O stretching frequency in the IR spectrum.
-
6-Methoxy-2-tetralone : The carbonyl carbon (C2) appears in a similar region to that of this compound (~208 ppm). The most significant changes are in the aromatic region. The carbon atom directly attached to the methoxy group (C6) is heavily shielded, while the methoxy carbon itself appears around 55 ppm. The electron-donating effect of the methoxy group alters the chemical shifts of the ortho and para carbons relative to the substituent.[11]
| Compound | Carbonyl Carbon (δ, ppm) | Aromatic Carbons (δ, ppm) | Rationale for Carbonyl Shift |
| This compound | ~208-212 | ~126-135 | Non-conjugated ketone |
| 1-Tetralone | ~198 | ~126-144 | Conjugated ketone |
| 6-Methoxy-2-tetralone | ~208 | ~112-158 (note wider range) | Non-conjugated ketone |
Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that causes extensive fragmentation, providing a molecular fingerprint for each compound.[12][13]
-
This compound : The molecular ion (M⁺˙) is observed at m/z 146.[14] A characteristic fragmentation pathway is a retro-Diels-Alder (rDA) reaction, leading to a prominent base peak at m/z 118 . This corresponds to the loss of ethylene (C₂H₄, 28 Da).
-
1-Tetralone : Also shows a molecular ion at m/z 146.[15][16] However, its fragmentation is dominated by the loss of a different neutral molecule. The base peak is also typically at m/z 118 , but it arises from the loss of ethylene via a different rearrangement, often preceded by the loss of CO.[15][17] Another significant peak is often seen at m/z 90.
-
6-Methoxy-2-tetralone : The molecular ion is observed at m/z 176, reflecting the addition of the methoxy group (C₁₁H₁₂O₂).[18][19] The fragmentation pattern is also distinct. A major fragment is seen at m/z 148 , corresponding to the loss of ethylene (28 Da), analogous to this compound. The presence of the methoxy group offers additional fragmentation pathways.
| Compound | Molecular Ion (M⁺˙, m/z) | Base Peak (m/z) | Key Fragmentation |
| This compound | 146 | 118 | Loss of C₂H₄ (28 Da) |
| 1-Tetralone | 146 | 118 | Loss of C₂H₄ (28 Da) |
| 6-Methoxy-2-tetralone | 176 | 148 | Loss of C₂H₄ (28 Da) |
Visualizing the Structures and Workflow
To better understand the structural relationships and the analytical process, the following diagrams are provided.
Caption: Molecular structures of this compound and its analogues.
Caption: General workflow for spectroscopic comparison.
Experimental Protocols
Adherence to standardized protocols is paramount for obtaining reproducible and high-quality data.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
This technique is ideal for rapid analysis of solid or liquid samples with minimal preparation.[20][21]
-
Instrument Preparation : Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.
-
Sample Application : Place a small amount of the solid sample (a few milligrams) or a single drop of the liquid sample directly onto the ATR crystal.
-
Pressure Application : For solid samples, apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning : Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proper sample preparation is critical for achieving high-resolution NMR spectra.[22][23]
-
Sample Weighing : Accurately weigh 5-25 mg of the compound for ¹H NMR (50-100 mg for ¹³C NMR) into a clean, dry vial.[23]
-
Solvent Addition : Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial.[24] If an internal standard is required, tetramethylsilane (TMS) is typically used.
-
Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.
-
Filtration : To remove any particulate matter which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[22]
-
Analysis : Cap the NMR tube and place it in the spectrometer's spinner turbine. The instrument will then be tuned, locked, and shimmed before acquiring the spectrum.
Electron Ionization-Mass Spectrometry (EI-MS)
EI-MS is often coupled with Gas Chromatography (GC) for sample introduction, which is ideal for volatile compounds like tetralones.[13][25]
-
Sample Preparation : Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Injection : Inject a small volume (typically 1 µL) of the solution into the GC-MS system. The GC will separate the analyte from any impurities.
-
Ionization : As the analyte elutes from the GC column, it enters the ion source where it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[26][27]
-
Mass Analysis : The resulting ions are accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.
-
Detection : The detector records the abundance of each ion, generating the mass spectrum.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary toolkit for the definitive identification of this compound and its structural analogues. The key distinguishing features are the conjugation effect on the carbonyl group observed in both IR and ¹³C NMR for 1-tetralone, the significant downfield shift of an aromatic proton in the ¹H NMR of 1-tetralone, and the influence of the methoxy substituent on the aromatic region in the NMR spectra of 6-methoxy-2-tetralone. By understanding the principles behind these spectral differences and employing rigorous experimental protocols, researchers can confidently characterize these important synthetic intermediates, ensuring the accuracy and success of their scientific endeavors.
References
- 1. fiveable.me [fiveable.me]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Tetralone(529-34-0) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. m.youtube.com [m.youtube.com]
- 6. 6-Methoxy-2-tetralone (2472-22-2) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. spectrabase.com [spectrabase.com]
- 11. The unexpected roles of σ and π orbitals in electron donor and acceptor group effects on the 13C NMR chemical shifts in substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. 2(1H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 15. 1-Tetralone | C10H10O | CID 10724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1(2H)-Naphthalenone, 3,4-dihydro- [webbook.nist.gov]
- 17. spectrabase.com [spectrabase.com]
- 18. 2(1H)-Naphthalenone, 3,4-dihydro-6-methoxy- [webbook.nist.gov]
- 19. 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-one | C11H12O2 | CID 75582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 21. mt.com [mt.com]
- 22. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 23. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 24. organomation.com [organomation.com]
- 25. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
A Senior Application Scientist's Guide to Assessing the Stereoselectivity of Reactions Involving 2-Tetralone
Introduction: The Strategic Importance of 2-Tetralone in Stereocontrolled Synthesis
In the landscape of medicinal chemistry and natural product synthesis, the tetralone framework is a privileged scaffold.[1] Specifically, this compound (3,4-dihydronaphthalen-2(1H)-one) and its derivatives serve as critical intermediates for a host of biologically active compounds, including novel drug candidates and complex molecular architectures.[1][2] The prochiral nature of the this compound core presents a fundamental challenge and a significant opportunity: the precise control of stereochemistry. The spatial arrangement of substituents, particularly at the C1 and C2 positions, is often the determining factor for a molecule's therapeutic efficacy and biological function.
This guide provides a comparative analysis of key stereoselective transformations involving this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind methodological choices, comparing catalytic systems and reaction conditions. Our focus is on providing researchers, scientists, and drug development professionals with the insights needed to select and optimize synthetic routes for achieving desired stereochemical outcomes. We will explore three principal classes of stereoselective reactions: the reduction of the carbonyl group, the alkylation at the α-carbon, and carbon-carbon bond formation via aldol-type reactions.
Asymmetric Reduction of the Carbonyl: Accessing Chiral 2-Tetralols
The conversion of the prochiral ketone in this compound to a chiral alcohol is a foundational step in many synthetic pathways. The resulting enantiomerically pure 2-tetralols are valuable building blocks for pharmaceuticals, such as drugs targeting dopamine and serotonin receptors.[3] The choice of reductive strategy is critical, as it dictates the enantiomeric purity of the final product.
Comparative Analysis of Reductive Methodologies
We will compare three dominant approaches: transition metal-catalyzed asymmetric transfer hydrogenation (ATH), oxazaborolidine-mediated reduction, and biocatalysis. Each offers distinct advantages in terms of operational simplicity, catalyst loading, and substrate scope.
| Methodology | Catalyst/Reagent | Reductant | Typical Yield (%) | Enantiomeric Excess (ee %) | Key Insights & Rationale |
| Asymmetric Transfer Hydrogenation (ATH) | Oxo-tethered Ru(II) Complexes | Formic Acid (HCOOH) / Triethylamine (TEA) | High (>90%) | Up to 99% | This method leverages well-defined, bifunctional ruthenium catalysts. The oxo-tether enhances catalyst stability and activity, allowing for low catalyst loadings. It's particularly effective for dynamic kinetic resolution processes.[4] |
| Oxazaborolidine Catalysis (CBS Reduction) | Chiral Lactam Alcohols / Oxazaborolidines | Borane (BH₃) | Good (≈85%) | Good (≈85-95%) | A classic and reliable method. The catalyst is often generated in situ. The stereochemical outcome is highly predictable based on the catalyst's chirality. It's a go-to choice for its robustness and well-understood mechanism.[5] |
| Biocatalysis | Fungi (e.g., Chaetomium sp.) or Isolated Ketoreductases | Glucose (in vivo cofactor regeneration) | High (>90%) | Up to >99% | An environmentally benign approach that operates under mild aqueous conditions. The high selectivity arises from the enzyme's precisely shaped active site. Can exhibit non-selective reduction followed by selective oxidation of the undesired enantiomer to achieve high ee.[3][6] |
Mechanistic Insight: CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction provides a clear example of catalyst-controlled stereoselectivity. The borane coordinates to the nitrogen atom of the oxazaborolidine ring, which in turn coordinates to the ketone's carbonyl oxygen. This pre-organization creates a rigid, six-membered transition state, forcing the hydride from the borane to attack a specific face of the ketone.
Caption: Mechanism of CBS reduction of this compound.
Experimental Protocol: Asymmetric Reduction using a Chiral Lactam Alcohol Catalyst
This protocol is adapted from established procedures for oxazaborolidine-catalyzed reductions.[5]
-
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve the chiral lactam alcohol (e.g., derived from (S)-pyroglutamate) (0.10 mmol) in anhydrous tetrahydrofuran (THF) (2 mL).
-
Activation: Add a 1.0 M solution of borane-THF complex (1.0 mmol) to the catalyst solution at room temperature. Stir for 10 minutes to allow for the in situ formation of the active oxazaborolidine catalyst.
-
Substrate Addition: Cool the solution to the desired temperature (e.g., 0 °C or -20 °C for higher selectivity). Add a solution of this compound (1.0 mmol) in anhydrous THF (3 mL) dropwise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow, dropwise addition of methanol (2 mL) at 0 °C. Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Purification: Remove the solvent under reduced pressure. The residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the enantiomerically enriched 2-tetralol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Stereoselective α-Alkylation: Constructing Quaternary Stereocenters
Creating a chiral center at the C1 position of this compound via alkylation is a powerful strategy for building molecular complexity. The primary challenge is to control not only the enantioselectivity of the C-alkylation but also to suppress the competing O-alkylation pathway.
Comparative Analysis of Alkylation Methodologies
We will focus on two highly effective methods: phase-transfer catalysis, ideal for general alkylations, and iridium-catalyzed allylic alkylation for introducing allyl groups.
| Methodology | Catalyst | Electrophile | Base | Yield (%) | Enantiomeric Excess (ee %) | Key Insights & Rationale | | :--- | :--- | :--- | :--- | :--- | :--- | | Phase-Transfer Catalysis (PTC) | Cinchona Alkaloid-Derived Quaternary Ammonium Salt | Alkyl Halides (e.g., 1,5-dibromopentane) | 50% aq. NaOH | Good (≈78%) | 79:21 er (58% ee) | PTC is operationally simple and scalable. The chiral catalyst transports the enolate from the aqueous phase to the organic phase, creating a chiral ion pair that directs the alkylating agent to one face of the enolate.[7] | | Iridium-Catalyzed Asymmetric Allylic Alkylation (AAA) | [Ir(cod)Cl]₂ / Chiral Ligand (e.g., Alexakis ligand) | Allyl Carbonates | t-BuOLi | Excellent (>90%) | Up to 99% | This method provides access to α-allylated tetralones with outstanding enantioselectivity. The iridium catalyst forms a chiral π-allyl complex, which is then attacked by the tetralone enolate. This is particularly useful as the product can be oxidized to a chiral β-naphthol.[8] |
Workflow: Phase-Transfer Catalyzed Alkylation
The elegance of PTC lies in its ability to bring together reactants from two immiscible phases to facilitate a reaction. The chiral catalyst is the key mediator of this process.
Caption: Workflow for phase-transfer catalyzed alkylation.
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Alkylation
This protocol is based on the highly efficient method developed for β-tetralones.[8]
-
Catalyst Pre-formation: In a flame-dried Schlenk tube under argon, combine [Ir(cod)Cl]₂ (0.01 mmol, 2 mol%), a chiral phosphoramidite ligand (e.g., (S,S,Sa)-Alexakis ligand) (0.02 mmol, 4 mol%), anhydrous THF (0.5 mL), and n-propylamine (0.5 mL).
-
Activation: Heat the mixture at 50 °C for 30 minutes. Remove the volatile solvents in vacuo to yield the active catalyst as a pale yellow solid.
-
Reaction Assembly: To the flask containing the catalyst, add the allyl carbonate (0.50 mmol), the β-tetralone substrate (0.55 mmol), and lithium tert-butoxide (t-BuOLi) (0.55 mmol).
-
Reaction Conditions: Add the reaction solvent (e.g., anhydrous THF, 2 mL) and stir the mixture at a specified temperature (e.g., 30 °C) until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched α-allylated tetralone.
-
Analysis: Determine the enantiomeric excess (ee) using chiral HPLC.
Stereoselective Aldol Reactions: Proline-Catalyzed C-C Bond Formation
The aldol reaction is a cornerstone of carbon-carbon bond formation. Using an organocatalyst like L-proline allows for the direct, asymmetric aldol reaction between this compound and an aldehyde, creating two new stereocenters with high levels of control. This approach avoids the need for pre-formed enolates and transition metals.
Causality of Stereocontrol in Proline Catalysis
Proline catalysis operates through an enamine intermediate.[9] this compound reacts with proline to form a chiral enamine, which then acts as the nucleophile. The stereochemical outcome is dictated by a highly organized, chair-like six-membered transition state (a Zimmerman-Traxler model), wherein the carboxylic acid group of proline activates the aldehyde electrophile via hydrogen bonding and directs its facial approach.[10][11]
Caption: Catalytic cycle of a proline-catalyzed aldol reaction.
Comparative Data for Proline-Catalyzed Aldol Reactions
The reaction's efficiency and selectivity are highly dependent on the aldehyde substrate and reaction conditions.
| Aldehyde | Catalyst Loading (mol%) | Solvent | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 4-Nitrobenzaldehyde | 30 | Acetone | 68 | >19:1 | 97 | List et al. |
| Isovaleraldehyde | 30 | Acetone/CHCl₃ | 77 | >20:1 | 95 | List et al.[12] |
| Propanal | 30 | Acetone | 51 | 10:1 | 93 | List et al.[12] |
Experimental Protocol: Proline-Catalyzed Direct Asymmetric Aldol Reaction
This general protocol is based on seminal works in the field.[12]
-
Reaction Setup: To a vial, add the aldehyde (1.0 mmol) and the ketone (e.g., this compound, 5.0 mmol, can act as solvent).
-
Solvent (Optional): If the ketone is not used as the solvent, add an appropriate solvent such as DMF, DMSO, or a ketone/chloroform mixture.
-
Catalyst Addition: Add L-proline (0.30 mmol, 30 mol%).
-
Reaction Conditions: Stir the mixture at room temperature. The reaction time can vary significantly (from a few hours to several days) depending on the substrates.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the aldehyde is consumed, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC.
Conclusion and Future Outlook
The stereoselective transformation of this compound is a well-developed field offering a diverse toolkit for the modern synthetic chemist.
-
For reductions , biocatalysis and asymmetric transfer hydrogenation offer the highest levels of enantioselectivity, with the former being a hallmark of green chemistry and the latter offering broad applicability.
-
For α-alkylations , iridium-catalyzed allylation stands out for its exceptional control in forming C(sp³)-C(sp³) bonds, while phase-transfer catalysis remains a robust and scalable alternative.
-
For aldol additions , proline organocatalysis provides a metal-free, operationally simple method to construct complex fragments with excellent diastereo- and enantiocontrol.
The choice of methodology is not arbitrary; it is a strategic decision based on the desired stereochemical outcome, substrate compatibility, and scalability requirements. As the field evolves, we anticipate the integration of synergistic catalytic systems, combining organocatalysis with metal- or photocatalysis, to unlock new and even more efficient pathways for transforming the this compound scaffold.[13] These advancements will continue to empower researchers in their quest to synthesize the next generation of complex, stereochemically defined molecules.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enantioselective Dynamic Process Reduction of α- and β-Tetralone and Stereoinversion of Resulting Alcohols in a Selected Strain Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Proline-catalyzed asymmetric aldol reactions between ketones and alpha-unsubstituted aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-Tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Tetralone in Synthesis and the Imperative of Kinetic Analysis
This compound, with its reactive ketone functionality and fused aromatic ring, serves as a versatile scaffold in organic synthesis. Its derivatives have been explored for a range of biological activities, including as monoamine oxidase (MAO) inhibitors for the treatment of neurodegenerative diseases.[1][2] The efficiency of synthesizing these valuable molecules hinges on a deep understanding of the reaction rates, mechanisms, and the factors that influence them. Kinetic studies provide this crucial information, enabling chemists to select the most effective catalysts, solvents, and temperature profiles to achieve desired outcomes. This guide will delve into the kinetics of several key reaction classes involving this compound and its close analogs, offering a comparative analysis to inform experimental design and process development.
Condensation Reactions: A Cornerstone of this compound Derivatization
Comparative Kinetics: Acid vs. Base Catalysis in Knoevenagel Condensation
The choice of catalyst, whether acidic or basic, profoundly impacts the kinetics and mechanism of the Knoevenagel condensation.
-
Base-Catalyzed Condensation: A study on the reaction between 7-methoxy-1-tetralone and glyoxylic acid using potassium tert-butoxide as a catalyst revealed a pseudo-second-order kinetic model.[3] This suggests that the rate-determining step involves the interaction of two species, likely the enolate of the tetralone and the glyoxylic acid.
-
Acid-Catalyzed Condensation: In contrast, the condensation of 5-methoxy-1-tetralone with glyoxylic acid under sulfuric acid catalysis followed a pseudo-first-order kinetic model.[4] This indicates that the reaction rate is primarily dependent on the concentration of a single species, likely the protonated form of the tetralone or the glyoxylic acid.
The differing kinetic orders highlight a fundamental mechanistic shift dictated by the catalyst. The base-catalyzed reaction proceeds via deprotonation of the α-carbon to form a nucleophilic enolate, while the acid-catalyzed pathway involves protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
Quantitative Kinetic Data for 1-Tetralone Condensation Reactions
The following table summarizes the kinetic parameters obtained for the Knoevenagel condensation of substituted 1-tetralones, providing a valuable benchmark for estimating the reactivity of this compound under similar conditions.
| Reactant 1 | Reactant 2 | Catalyst | Temperature (°C) | Rate Constant (k) | Order | Activation Energy (Ea) | Ref |
| 7-methoxy-1-tetralone | Glyoxylic acid | tert-BuOK | 65 | 0.89 mL mmol⁻¹ min⁻¹ | Pseudo-second | 67.22 kJ mol⁻¹ | [3] |
| 7-methoxy-1-tetralone | Glyoxylic acid | tert-BuOK | 75 | 1.77 mL mmol⁻¹ min⁻¹ | Pseudo-second | 67.22 kJ mol⁻¹ | [3] |
| 7-methoxy-1-tetralone | Glyoxylic acid | tert-BuOK | 85 | 3.42 mL mmol⁻¹ min⁻¹ | Pseudo-second | 67.22 kJ mol⁻¹ | [3] |
| 5-methoxy-1-tetralone | Glyoxylic acid | H₂SO₄ | 75 | - | Pseudo-first | - | [4] |
| 5-methoxy-1-tetralone | Glyoxylic acid | H₂SO₄ | 80 | - | Pseudo-first | - | [4] |
| 5-methoxy-1-tetralone | Glyoxylic acid | H₂SO₄ | 85 | - | Pseudo-first | - | [4] |
Note: Specific rate constants for the acid-catalyzed reaction were not provided in the abstract.
Experimental Protocol: Kinetic Analysis of a Base-Catalyzed Knoevenagel Condensation
This protocol is adapted from the study of the reaction between 7-methoxy-1-tetralone and glyoxylic acid and can serve as a template for studying the kinetics of this compound condensation.[3]
Objective: To determine the reaction order, rate constant, and activation energy for the base-catalyzed condensation of a tetralone derivative.
Materials:
-
7-methoxy-1-tetralone
-
Glyoxylic acid monohydrate
-
Potassium tert-butoxide (tert-BuOK)
-
tert-Butanol (solvent)
-
Nitrogen gas
-
Three-neck flask, condenser, thermometer, magnetic stirrer, oil bath
-
High-Performance Liquid Chromatography (HPLC) system
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a condenser, thermometer, and nitrogen inlet, dissolve 50 mg (0.292 mmol) of 7-methoxy-1-tetralone in 60 mL of tert-butanol.
-
Inert Atmosphere: Purge the system with nitrogen gas to maintain an inert atmosphere, preventing side reactions.
-
Stirring and Heating: Stir the solution at 600 rpm and heat to 50 °C for 10 minutes to ensure complete dissolution.
-
Catalyst Addition: Add 180 mg (1.664 mmol) of tert-BuOK to the solution and continue stirring for 10 minutes. The use of a strong base like tert-BuOK is crucial for the efficient generation of the tetralone enolate.
-
Initiation of Reaction: Add 160 mg (2.16 mmol) of glyoxylic acid monohydrate to the reaction mixture.
-
Temperature Control: Heat the reaction mixture to the desired temperature (e.g., 65 °C, 75 °C, or 85 °C) using an oil bath while maintaining constant stirring.
-
Reaction Monitoring: At specified time intervals, withdraw aliquots of the reaction mixture and quench the reaction (e.g., by adding a small amount of dilute acid). Analyze the samples by TLC and HPLC to determine the concentration of the reactant and product.
-
Data Analysis: Plot the concentration of the reactant versus time. Use integral, differential, and non-linear regression methods to determine the best-fit kinetic model (e.g., pseudo-first-order or pseudo-second-order) and calculate the rate constant (k) at each temperature.
-
Activation Energy Calculation: Use the Arrhenius equation and the rate constants obtained at different temperatures to calculate the activation energy (Ea) of the reaction.
Self-Validation:
-
Consistent results from the three different mathematical methods (integral, differential, and non-linear regression) for determining the reaction order provide a strong validation of the kinetic model.
-
A linear Arrhenius plot (ln(k) vs. 1/T) validates the calculated activation energy.
-
Characterization of the final product by GC-MS, FTIR, and UV-Vis confirms the identity of the substance being measured.[3]
Logical Workflow for Kinetic Analysis of Condensation Reactions
Caption: Workflow for the kinetic study of condensation reactions.
Reduction Reactions: Accessing Chiral Alcohols from this compound
The reduction of this compound to the corresponding 2-tetralol is a critical transformation, often yielding chiral alcohols that are valuable building blocks in pharmaceutical synthesis. Both chemical and enzymatic methods can be employed, each with distinct kinetic and stereochemical profiles.
Catalytic Hydrogenation: A Comparative Look at Metal Catalysts
A comparative study on the hydrogenation of tetralin using supported Nickel (Ni), Platinum (Pt), and Palladium (Pd) catalysts demonstrated that Pt exhibits significantly higher specific activity compared to Ni and Pd.[3] The turnover frequencies (TOF) followed the order Pt > Ni > Pd.[3] This suggests that for the reduction of the aromatic ring in tetralin, and likely for the carbonyl group in this compound, Platinum would be the most kinetically favorable catalyst among the three.
Comparative Activity in Tetralin Hydrogenation:
| Catalyst | Specific Reaction Rate (mmol TL/s gmetal) | Turnover Frequency (TOF) (s⁻¹ x 10³) |
| Pt/Al₂O₃ | 42.9 | 48.7 |
| Ni/Al₂O₃ | 1.4 | 28.6 |
| Pd/Al₂O₃ | 2.6 | 7.9 |
| Reaction conditions: 3540 kPa, 548 K, H₂/HC = 25. Data from[3]. |
Enzymatic Reduction: A Pathway to Enantiomerically Pure Alcohols
Biocatalytic reduction of this compound offers a powerful method for producing enantiomerically pure (S)- or (R)-2-tetralol. The kinetics of these reactions are typically described by the Michaelis-Menten model, characterized by the parameters Vmax (maximum reaction rate) and Km (Michaelis constant, indicating substrate affinity).
A study on the biotransformation of β-tetralone (this compound) using various fungal strains demonstrated the potential for highly enantioselective reductions.[5] For instance, transformation with Chaetomium sp. KCh 6651 yielded enantiomerically pure (S)-(-)-1,2,3,4-tetrahydro-2-naftol.[5] The study also highlighted that the enantiomeric purity of the product can be dependent on the reaction time, suggesting a complex interplay of reduction and oxidation reactions catalyzed by different enzymes within the microorganism.[5]
While specific Km and Vmax values for the enzymatic reduction of this compound were not found in the initial search, the general principles of Michaelis-Menten kinetics apply. A low Km value would indicate a high affinity of the enzyme for this compound, meaning the reaction can proceed efficiently even at low substrate concentrations. A high Vmax would signify a high catalytic turnover rate.
Conceptual Workflow for Enzymatic Kinetic Parameter Determination
Caption: Determining Vmax and Km for enzymatic reactions.
Oxidation Reactions: Synthesis of Naphthoquinones and Other Oxidized Derivatives
The oxidation of this compound can lead to a variety of valuable products, including naphthoquinones and other oxygenated derivatives. The kinetics of these reactions are highly dependent on the choice of oxidant and catalyst.
While direct kinetic studies on the oxidation of this compound are limited in the provided search results, research on the oxidation of the parent hydrocarbon, tetralin, provides a useful proxy. The oxidation of tetralin often proceeds via a free-radical mechanism, with the initial formation of a hydroperoxide.
A study on the oxidation of tetralin in the presence of copper and chromium heterogeneous catalysts showed that the reaction yields both tetralone and tetralol.[1] The selectivity of the reaction was influenced by the metal used, with the Cr-based catalyst showing a higher ratio of tetralone to tetralol.[1] The study also noted that the presence of the product, tetralol, could affect the activity of the catalyst, indicating product inhibition may play a role in the overall reaction kinetics.[1]
For a more controlled and selective oxidation of the methylene group adjacent to the carbonyl in this compound, alternative oxidizing agents and catalytic systems would need to be investigated. Kinetic analysis of such reactions would be crucial for optimizing selectivity and preventing over-oxidation.
Conclusion and Future Outlook
This guide has provided a comparative overview of the kinetic aspects of several key reactions involving this compound and its close analogs. The available data, primarily from studies on 1-tetralone and tetralin, offer a solid foundation for understanding the reactivity of this compound. It is evident that the choice of catalyst and reaction conditions exerts a profound influence on the reaction kinetics and, consequently, the product distribution and yield.
There is a clear opportunity for further research to establish a more comprehensive kinetic database specifically for reactions of this compound. Such studies would be invaluable for the rational design of synthetic routes to a wide range of biologically active molecules. Future investigations should focus on:
-
Direct kinetic analysis of this compound condensation reactions under both acidic and basic catalysis to provide a direct comparison with the 1-tetralone data.
-
Determination of Michaelis-Menten parameters (Km and Vmax) for the enzymatic reduction of this compound using a variety of microorganisms and isolated enzymes.
-
Kinetic studies of the selective oxidation of this compound to afford valuable synthons, exploring different oxidizing agents and catalytic systems.
By systematically exploring the kinetics of these and other reactions, the full synthetic potential of this compound can be unlocked, paving the way for the efficient and scalable production of novel pharmaceuticals and other high-value chemicals.
References
A Senior Application Scientist's Guide to Comparing 2-Tetralone Intermediate Stability via Quantum Chemical Calculations
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the development of novel pharmaceuticals, 2-tetralone and its derivatives serve as invaluable scaffolds and key intermediates.[1][2][3] Their utility in constructing complex molecular architectures, from dopaminergic compounds to novel antidepressants, is well-documented.[2] However, the reactivity of this compound is multifaceted, capable of proceeding through various reaction pathways governed by the stability of its transient intermediates. Predicting the favored pathway—and thus the final product distribution—is a significant challenge that can determine the success or failure of a synthetic campaign.
This guide provides an in-depth framework for leveraging quantum chemical calculations to dissect and compare the stability of critical this compound intermediates. We will move beyond a simple recitation of protocols to explain the causality behind computational choices, empowering you to design and interpret your own theoretical investigations with confidence. By computationally elucidating the potential energy surface, researchers can gain profound insights into reaction mechanisms, predict outcomes, and rationally design more efficient and selective synthetic methodologies.[4][5]
Pillar 1: The Theoretical & Methodological Foundation
At its core, quantum chemistry allows us to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and energy.[6][7] For the organic chemist, this translates into the ability to calculate the energies of reactants, intermediates, transition states, and products, thereby mapping out the entire reaction pathway.[4][7]
Choosing Your Computational Toolkit: A Balance of Accuracy and Cost
The selection of a computational method is a critical decision involving a trade-off between accuracy and computational expense.
-
Hartree-Fock (HF) Theory : This is a foundational, ab initio method that provides a good starting point.[8][9] It approximates the complex electron-electron interactions by considering each electron in an average field of all others.[8] While computationally efficient, it neglects electron correlation—the way electrons instantaneously avoid each other—which is a significant limitation for quantitative accuracy.[9][10]
-
Post-Hartree-Fock Methods : These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, systematically improve upon the HF approximation by including electron correlation.[8][10] They offer higher accuracy but come with a substantially greater computational cost, which can be prohibitive for larger systems.[10]
-
Density Functional Theory (DFT) : DFT has emerged as the workhorse of modern computational chemistry for its remarkable balance of accuracy and efficiency.[5][6] Instead of calculating the complex wavefunction, DFT calculates the electron density to determine the system's energy.[6] The choice of the functional (e.g., B3LYP, M06-2X) is crucial and should be validated against experimental data or higher-level calculations when possible.
The Importance of the Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals.[11][12] The size and type of the basis set directly impact the accuracy of the calculation. A larger basis set provides more flexibility to describe the distribution of electrons, leading to a more accurate energy, but also increases computational time.
-
Pople-style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)) : These are widely used and offer a good cost-to-performance ratio.[11][13] The notation indicates how core and valence orbitals are described, with additions like (d) for polarization functions (allowing orbitals to change shape) and + for diffuse functions (important for anions and weak interactions).
-
Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ) : These sets are designed to systematically converge towards the complete basis set limit when used with correlated methods, making them ideal for high-accuracy studies.[11]
For the studies described herein, a common and effective approach is to perform geometry optimizations and frequency calculations using a functional like B3LYP with a 6-31G(d) basis set, followed by more accurate single-point energy calculations using a larger basis set like 6-311+G(d,p) on the optimized geometries.[14]
Pillar 2: A Self-Validating Computational Protocol
To ensure the trustworthiness of your results, every computational protocol must be a self-validating system. This means not only calculating an energy but also confirming the nature of the calculated structure. The following workflow provides a robust and reliable methodology.
Experimental Workflow: Calculating Relative Stabilities
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 6. grnjournal.us [grnjournal.us]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Hartree–Fock method - Wikipedia [en.wikipedia.org]
- 10. Post–Hartree–Fock - Wikipedia [en.wikipedia.org]
- 11. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 12. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Data for 2-Tetralone Characterization
In the rigorous world of pharmaceutical development and fine chemical synthesis, the unambiguous structural elucidation and purity assessment of key intermediates are non-negotiable. 2-Tetralone, a pivotal building block for a variety of pharmacologically active compounds, is no exception. A robust analytical characterization package for this molecule is not merely a collection of disparate data points but a cohesive, cross-validated narrative that confirms its identity, purity, and integrity. This guide provides a field-proven, in-depth methodology for the comprehensive characterization of this compound, emphasizing the synergistic interplay of orthogonal analytical techniques.
The core principle of this guide is to move beyond a simplistic checklist of analytical tests. Instead, we will delve into the causality behind experimental choices and demonstrate how a self-validating system of cross-referential data provides an unshakeable foundation for quality assessment. This approach is in alignment with the principles outlined in the ICH Q2(R2) guidelines for the validation of analytical procedures, which emphasize that the objective is to demonstrate that a procedure is fit for its intended purpose[1][2][3][4].
The Imperative of an Orthogonal, Multi-Technique Approach
Relying on a single analytical technique for the characterization of a molecule like this compound is a precarious approach. Each analytical method interrogates the molecule from a different physical or chemical perspective. It is the convergence and congruence of these orthogonal datasets that build a formidable and scientifically sound characterization package. This guide will focus on a quartet of powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.
The Analytical Workflow: A Symbiotic Process
The characterization of this compound should follow a logical and iterative workflow. The initial stages focus on purity and preliminary identification, which then inform the more definitive structural elucidation techniques. The final and most critical stage is the cross-validation of all acquired data to ensure a consistent and accurate molecular portrait.
Caption: A logical workflow for the comprehensive characterization of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS): The Volatile Profile
GC-MS is an essential first-pass technique for this compound. Its strength lies in the separation of volatile compounds and the provision of a molecular weight and a characteristic fragmentation pattern, which acts as a molecular fingerprint.
Experimental Protocol:
-
Instrumentation: A standard gas chromatograph coupled with a mass selective detector.
-
Column: A mid-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness), provides a good balance for resolving this compound and potential impurities.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C to ensure efficient vaporization.
-
Oven Program: A temperature gradient is crucial for separating compounds with different boiling points. A typical program would be: hold at 100 °C for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV is the standard for generating reproducible mass spectra that can be compared to spectral libraries.
-
Data Analysis: The retention time provides a preliminary identification point. The mass spectrum is the key identifier, with the molecular ion peak (M+) confirming the molecular weight and the fragmentation pattern providing structural clues.
Data Interpretation and Cross-Validation Points:
-
Identity Confirmation: The molecular ion peak for this compound should be observed at m/z 146, corresponding to its molecular weight.[5] The fragmentation pattern should be consistent with the known spectrum, often available in databases like NIST.[5]
-
Purity Assessment: The peak area percentage from the GC chromatogram provides an initial estimation of the purity with respect to volatile impurities. This must be cross-referenced with the more accurate purity data from HPLC.
| Parameter | Typical GC-MS Result for this compound | Cross-Validation Checkpoint |
| Retention Time (min) | Method-dependent | Consistent for the main peak under identical conditions. |
| Molecular Ion (m/z) | 146 | Must match the molecular formula (C₁₀H₁₀O) confirmed by NMR.[5] |
| Key Fragments (m/z) | 118, 90, 63 | Consistent with reference spectra and the proposed structure. |
| Purity (area %) | >98% (example) | Corroborate with HPLC purity data. |
High-Performance Liquid Chromatography (HPLC): The Purity Arbiter
For a semi-volatile compound like this compound, HPLC is the definitive technique for purity determination. It excels at separating non-volatile impurities and closely related structural analogues that may not be resolved by GC.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a robust choice.
-
Mobile Phase: A gradient elution is generally preferred to resolve a wider range of potential impurities. A common mobile phase would be a gradient of acetonitrile and water. For example, starting with 30% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for instance, 30 °C, to ensure reproducible retention times.
-
Detection: UV detection at a wavelength where this compound exhibits strong absorbance, such as 254 nm.[6]
-
Data Analysis: The purity is calculated based on the area percentage of the this compound peak relative to the total area of all observed peaks.
Data Interpretation and Cross-Validation Points:
-
Quantitative Purity: HPLC provides the most accurate assessment of purity and should be the primary value reported.
-
Impurity Profiling: Any significant impurities should be noted. If necessary, these can be isolated via preparative HPLC for further structural characterization.
| Parameter | Typical HPLC Result for this compound | Cross-Validation Checkpoint |
| Retention Time (min) | Method-dependent | Highly reproducible under the same conditions. |
| Purity (area %) | >99.5% (example) | Should be in agreement with, and is often higher than, the GC-MS purity value. |
| Impurity Profile | List of minor peaks with their area % | Any identified impurities should be structurally plausible. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy, encompassing both ¹H and ¹³C NMR, is the most powerful tool for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent that fully dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: A standard proton NMR experiment is performed. The key parameters to analyze are the chemical shift (δ), the integration (proton count), and the multiplicity (splitting pattern), which reveals neighboring protons.
-
¹³C NMR: A standard proton-decoupled carbon NMR experiment is performed to determine the number of unique carbon environments.
-
Data Analysis: The spectra are interpreted to piece together the molecular structure. Each signal in the ¹H and ¹³C NMR spectra should be assigned to a specific proton and carbon atom in the this compound molecule.
Data Interpretation and Cross-Validation Points:
-
Structural Confirmation: The NMR data must be unequivocally consistent with the structure of this compound.
-
Cross-Validation with MS: The molecular formula derived from the NMR data must be consistent with the molecular weight determined by GC-MS.
Expected NMR Data for this compound in CDCl₃:
| Nucleus | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.1-7.5 | Multiplet | 4H | Aromatic Protons |
| ¹H | 3.6 | Singlet | 2H | -CH₂- (alpha to C=O) |
| ¹H | 3.0 | Triplet | 2H | Ar-CH₂- |
| ¹³C | ~200 | Singlet | - | C=O (Ketone) |
| ¹³C | ~126-140 | Multiple Singlets | - | Aromatic Carbons |
| ¹³C | ~45 | Singlet | - | -CH₂- (alpha to C=O) |
| ¹³C | ~30 | Singlet | - | Ar-CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint
FT-IR spectroscopy is a rapid and straightforward technique that provides valuable information about the functional groups present in a molecule. For this compound, it serves as a crucial confirmation of the ketone and aromatic moieties.
Experimental Protocol:
-
Instrumentation: A standard FT-IR spectrometer.
-
Sample Preparation: The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: A background spectrum is recorded, followed by the sample spectrum.
-
Data Analysis: The characteristic absorption bands (in cm⁻¹) are identified and assigned to specific functional group vibrations.
Data Interpretation and Cross-Validation Points:
-
Functional Group Confirmation: The presence of a strong carbonyl stretch and aromatic C-H and C=C stretches must be confirmed. This data corroborates the structural features deduced from NMR.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Confirmed | Cross-Validation Checkpoint |
| ~1685 | C=O Stretch | Ketone | Consistent with the carbonyl carbon in ¹³C NMR. |
| ~3000-3100 | C-H Stretch (sp²) | Aromatic Ring | Consistent with the aromatic protons and carbons in NMR. |
| ~1600, ~1450 | C=C Stretch (in-ring) | Aromatic Ring | Consistent with the aromatic system identified by NMR. |
| ~2800-3000 | C-H Stretch (sp³) | Aliphatic CH₂ | Consistent with the aliphatic protons and carbons in NMR. |
The Power of Data Synergy: Cross-Validation in Practice
The true confidence in the characterization of this compound comes from the synergistic cross-validation of all analytical data. A discrepancy in one technique should be investigated and resolved by the others.
Caption: The synergistic relationship of analytical data in the cross-validation of this compound.
Conclusion
The comprehensive characterization of this compound is a testament to the power of a well-designed, multi-technique analytical strategy. By leveraging the orthogonal strengths of GC-MS, HPLC, NMR, and FT-IR, and by critically cross-validating the data from each, a robust and defensible analytical package can be assembled. This approach not only ensures the quality and integrity of the material but also embodies the principles of scientific rigor that are the bedrock of pharmaceutical development and chemical research. This guide provides a framework for implementing such a strategy, empowering researchers and scientists to characterize their materials with the highest degree of confidence.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 5. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A comparative study of the enantiomeric resolution of several tetralone derivatives on macrocyclic antibiotic chiral stationary phases using HPLC under normal phase mode - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Tetralone for Laboratory Professionals
As a key intermediate in the synthesis of various pharmaceutical drugs, 2-Tetralone (CAS: 530-93-8) is a common reagent in research and development laboratories.[1] While invaluable for its role in organic synthesis, its proper handling and disposal are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe management and disposal of this compound waste, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's hazards is essential. This compound, also known as β-tetralone, is a colorless to pale yellow liquid or low-melting solid that presents several health and safety risks.[1][2]
Primary Hazards:
-
Health Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[3][4] Some safety data sheets (SDS) also indicate it may be harmful if swallowed.[5] The complete toxicological profile has not been fully investigated, warranting a cautious approach.[6]
-
Physical Hazards: With a flash point above 112°C (233.6°F), this compound is not classified as flammable but will combust if exposed to a sufficient heat source.[6]
-
Environmental Hazards: While specific ecotoxicity data is limited, it is insoluble in water and should not be released into the environment or sewer systems.[2][7][8]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste generator is legally responsible for determining if their waste is hazardous.[9][10] Although this compound is not specifically listed as a regulated hazardous waste by the EPA, laboratory-generated chemical waste should always be managed as hazardous unless definitively proven otherwise.[5][9] This "cradle-to-grave" responsibility necessitates treating all this compound waste streams—including pure surplus, reaction mixtures, and contaminated materials—as hazardous waste.[9][11]
| Property | Value |
| CAS Number | 530-93-8[3] |
| Molecular Formula | C₁₀H₁₀O[3] |
| Molar Mass | 146.19 g/mol [4] |
| Appearance | Colorless to pale yellow liquid or low-melting solid[1][2] |
| Melting Point | 18°C (64°F)[2][12] |
| Flash Point | >112°C (>233.6°F)[6] |
| GHS Hazard Codes | H315, H319, H335[4] |
Table 1. Key physicochemical properties and hazard classifications for this compound.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
Given its irritant properties, a robust PPE strategy is the first line of defense. The following must be worn at all times when handling this compound, including during transfer, use, and waste consolidation.[13]
-
Hand Protection: Wear unlined, chemical-resistant gloves. Nitrile or neoprene gloves are recommended for protection against organic solvents.[14] Avoid latex gloves, which offer poor chemical resistance.[14] Always inspect gloves for tears or punctures before use and change them frequently or immediately upon known contact.[15]
-
Eye and Face Protection: Use chemical splash-resistant safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][6][7] For operations with a higher splash risk, a full-face shield should be worn in addition to goggles.[15]
-
Skin and Body Protection: A standard laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin contact.[5]
-
Respiratory Protection: All work with this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][7][16] If a situation necessitates work outside a fume hood where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is required.[16]
Spill Management Protocol
Accidental spills require a swift and correct response to mitigate exposure and prevent environmental contamination. The procedure varies based on the spill size.
For Small Spills (typically <100 mL within a fume hood):
-
Alert & Isolate: Alert personnel in the immediate area. Keep non-essential personnel away.[17]
-
Ensure Ventilation: Maintain operation of the chemical fume hood.
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.[6][7] Causality Note: Using inert absorbents is critical because combustible materials like paper towels could react or spread the chemical.
-
Collect Waste: Once the liquid is fully absorbed, use non-sparking tools (e.g., a plastic scoop) to carefully collect the material.[18][19] Place the contaminated absorbent into a thick, sealable plastic bag or a designated solid hazardous waste container.[18][20]
-
Decontaminate: Clean the spill surface area thoroughly with soap and water, wiping from the outer edge of the spill inward.[20][21] Place all cleaning materials (wipes, contaminated PPE) into the same hazardous waste container.
-
Package & Label: Seal the waste container or bag and affix a completed hazardous waste label.
For Large Spills (typically >100 mL or any spill outside a fume hood):
-
Evacuate Immediately: Vacate the area immediately. Alert all personnel in the vicinity to evacuate.[17]
-
Isolate the Area: If safe to do so, close the doors to the laboratory to contain vapors. Post a warning sign on the door.[20]
-
Call for Emergency Assistance: Contact your institution's Environmental Health & Safety (EHS) department or emergency response team. Provide them with the chemical name, quantity spilled, and location. Do not attempt to clean up a large spill yourself.[20]
Standard Disposal Workflow
Systematic collection and disposal of this compound waste is crucial for maintaining a safe laboratory environment and complying with regulations. The following workflow provides a self-validating system for proper disposal.
Caption: Decision Workflow for this compound Waste Management.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Dedicate a specific, properly labeled hazardous waste container for non-halogenated organic liquid waste.
-
Carefully pour or transfer waste this compound and its solutions into this container inside a chemical fume hood.
-
Solid waste contaminated with this compound (e.g., absorbent from spills, contaminated wipes, used silica gel) should be collected in a separate, clearly labeled container for solid hazardous waste.[20]
-
-
Container Management:
-
The waste container must be made of a chemically compatible material (e.g., borosilicate glass or high-density polyethylene).
-
Always keep the container securely closed when not actively adding waste to it. This prevents the release of vapors and protects the integrity of the lab atmosphere.
-
Ensure the container is labeled with "Hazardous Waste" and lists all chemical constituents, including this compound.[22]
-
-
Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be away from drains and sources of ignition and ideally within secondary containment to manage any potential leaks from the primary container.[23]
-
-
Final Disposal:
-
Once the waste container is full, or if work on the project is complete, arrange for pickup through your institution's EHS department or a licensed hazardous waste contractor.[9][11]
-
The preferred and most effective disposal method for this compound is high-temperature incineration. [9][24] This process ensures the complete thermal destruction of the organic molecule.[25] Licensed hazardous waste incinerators operate at temperatures of at least 850°C (1562°F) with a sufficient residence time to break down the compound into simpler, less harmful components like carbon dioxide and water.[26][27]
-
Never discharge this compound waste down the sewer system or dispose of it in regular trash.[8][11]
-
By adhering to this structured approach, researchers can confidently manage this compound waste, ensuring personal safety, regulatory compliance, and the protection of our shared environment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | C10H10O | CID 68266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. canbipharm.com [canbipharm.com]
- 9. Guidelines for Solvent Waste Recycling & Disposal | AllSource Environmental [allsource-environmental.com]
- 10. epa.gov [epa.gov]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. store.p212121.com [store.p212121.com]
- 13. benchchem.com [benchchem.com]
- 14. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 15. pppmag.com [pppmag.com]
- 16. fishersci.com [fishersci.com]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. ehs.utk.edu [ehs.utk.edu]
- 19. ccny.cuny.edu [ccny.cuny.edu]
- 20. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 21. youtube.com [youtube.com]
- 22. 1910.1200 - Hazard Communication. | Occupational Safety and Health Administration [osha.gov]
- 23. WERCS Studio - Application Error [assets.thermofisher.com]
- 24. echemi.com [echemi.com]
- 25. basel.int [basel.int]
- 26. zerowasteeurope.eu [zerowasteeurope.eu]
- 27. ipen.org [ipen.org]
Mastering the Safe Handling of 2-Tetralone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. 2-Tetralone, a versatile ketone intermediate in the synthesis of pharmaceuticals and other bioactive compounds, requires meticulous handling due to its hazardous properties. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for its safe utilization, from initial handling to final disposal. Here, we explain the causality behind each safety measure, empowering you to build a self-validating system of laboratory safety.
Understanding the Inherent Risks of this compound
This compound (CAS 530-93-8) is classified as a hazardous substance that poses several risks upon exposure.[1][2] It is a known irritant, causing skin and serious eye irritation.[1][2] Furthermore, inhalation of its vapors may lead to respiratory irritation.[1][2] The primary routes of exposure are inhalation, ingestion, and skin or eye contact. Understanding these hazards is the foundational step in developing robust safety protocols. The logic is simple: preventing contact at all potential points of entry is the most effective way to mitigate risk.
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Statements | Primary Routes of Exposure | Target Organs |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Skin Contact | Skin |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Eye Contact | Eyes |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Inhalation | Respiratory System |
Source: Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2]
The Core of Protection: A Multi-Layered PPE Strategy
A comprehensive Personal Protective Equipment (PPE) strategy is not just about wearing gear; it's about selecting the right gear for the specific chemical and task. The following step-by-step guide is designed to ensure an impermeable barrier between the researcher and the chemical.
Step 1: Engineering Controls - The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place. All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[3] This is a non-negotiable first step, as it directly addresses the inhalation hazard by capturing vapors at the source. Ensure that the fume hood has a face velocity appropriate for the work being done, typically 80-120 feet per minute. The presence of readily accessible eyewash stations and safety showers is also mandatory in any area where this compound is handled.[3]
Step 2: Hand Protection - Selecting the Right Glove Material
The choice of glove material is critical and is dictated by chemical compatibility. Generic "lab gloves" are often insufficient. Since this compound is a ketone, standard nitrile gloves offer poor resistance and are not recommended for anything beyond incidental splash contact, as ketones can cause them to degrade quickly.[1][4][5]
For prolonged handling or immersion, Butyl rubber gloves are the recommended choice.[6][7] Butyl rubber exhibits excellent resistance to ketones, esters, and aldehydes. Always double-glove when handling highly hazardous materials to provide an additional layer of protection in case the outer glove is compromised.
Glove Selection Protocol:
-
Assess the Task: For brief, incidental contact, a thicker nitrile glove (e.g., >8 mil) may suffice, but immediate removal and replacement upon any splash is crucial.
-
Select for Extended Use: For any task involving more than incidental contact, select Butyl rubber gloves.
-
Inspect Before Use: Always visually inspect gloves for any signs of degradation, punctures, or tears before use.
-
Proper Donning and Doffing: Follow established procedures for putting on and taking off gloves to avoid contaminating your hands.
Step 3: Eye and Face Protection - Shielding Against Splashes
Given that this compound causes serious eye irritation, robust eye protection is mandatory.[2]
-
Minimum Requirement: Chemical splash goggles that conform to ANSI Z87.1 standards are required. Standard safety glasses do not provide adequate protection from splashes.
-
Enhanced Protection: When handling larger quantities (>1 Liter) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.
Step 4: Protective Clothing - The Final Barrier
A standard laboratory coat is the minimum requirement. For tasks with a higher risk of splashes, a chemically resistant apron worn over the lab coat is recommended. Ensure clothing is fully buttoned and sleeves are not rolled up.
Step 5: Respiratory Protection - When Engineering Controls Are Not Enough
Under normal laboratory conditions, all work with this compound should be performed in a chemical fume hood, which should provide adequate respiratory protection.[8] However, in the event of a large spill, a failure of engineering controls, or if work must be performed outside of a hood, respiratory protection is essential.
A NIOSH-approved air-purifying respirator equipped with organic vapor (OV) cartridges is the appropriate choice.[9] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) may be necessary.[9] All personnel required to wear respirators must be part of a respiratory protection program that includes medical evaluation, training, and fit testing, as mandated by OSHA (29 CFR 1910.134).
Operational Plan: From Storage to Disposal
A comprehensive safety plan extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Storage Protocol
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing and reducing agents.[6]
-
The container must be kept tightly closed.[6]
-
For long-term stability and to maintain quality, it is often recommended to store it under an inert atmosphere (e.g., argon or nitrogen) and at refrigerated temperatures (2-8°C).[6]
-
Ensure the storage location is secure and accessible only to authorized personnel.
Emergency and Spill Response Plan
Immediate and correct response to a spill is critical to prevent exposure and further contamination.
For a Small Spill (<100 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE, including Butyl gloves, chemical splash goggles, and a lab coat.
-
Contain the Spill: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect the Waste: Carefully scoop the absorbed material into a suitable, labeled, and sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials (including gloves) as hazardous waste.
For a Large Spill (>100 mL):
-
Evacuate: Evacuate the immediate area and alert all personnel.
-
Isolate: Close the doors to the affected area to contain the vapors.
-
Call for Help: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Do Not Attempt to Clean: Do not attempt to clean up a large spill without the proper training and equipment, including appropriate respiratory protection.
Disposal Plan
All waste containing this compound, including unused product, contaminated absorbent materials, and disposable PPE, must be treated as hazardous waste.[9]
-
Segregation: Collect all this compound waste in a designated, clearly labeled, and leak-proof container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, which will use a licensed chemical destruction plant.[2][10] Do not pour this compound down the drain or dispose of it in regular trash.[9]
By integrating these scientifically-backed protocols into your daily workflow, you create a robust and self-validating safety culture that protects both the integrity of your research and the well-being of your team.
References
- 1. gloves.com [gloves.com]
- 2. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 3. ohsonline.com [ohsonline.com]
- 4. soscleanroom.com [soscleanroom.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. Gloves, Butyl Rubber | Flinn Scientific [flinnsci.com]
- 7. Butyl Gloves: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nrc.gov [nrc.gov]
- 9. Nitrile Chemical Resistant Gloves Chemstar Ketones® | Granberg | Workwear.online [workwear.online]
- 10. esafetysupplies.com [esafetysupplies.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
